molecular formula C9H9FN2O B13669832 1-(4-Fluoro-1H-indazol-6-yl)ethanol

1-(4-Fluoro-1H-indazol-6-yl)ethanol

Cat. No.: B13669832
M. Wt: 180.18 g/mol
InChI Key: HRSFUHDHYKRDFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Fluoro-1H-indazol-6-yl)ethanol is a chemical compound with the molecular formula C9H9FN2O and a molecular weight of 180.18 g/mol. It is supplied for research applications and requires cold-chain transportation, with a recommended storage condition of 2-8°C . This compound features an indazole scaffold, a privileged structure in medicinal chemistry known for its broad pharmacological properties. The indazole core is a key pharmacophore in several FDA-approved drugs and clinical candidates, including potent kinase inhibitors . Recent scientific literature highlights the significant role of indazole derivatives, particularly 6-substituted indazoles, in the design and synthesis of novel Polo-like kinase 4 (PLK4) inhibitors. PLK4 is a serine/threonine protein kinase that acts as a crucial regulator of cell mitosis, and its overexpression is intricately linked to the onset and progression of several cancers . Compounds based on the N-(1H-indazol-6-yl)benzenesulfonamide core structure have been identified as extremely effective PLK4 inhibitors, demonstrating significant anti-proliferative efficacy in cellular assays . As a functionalized indazole, 1-(4-Fluoro-1H-indazol-6-yl)ethanol serves as a valuable synthetic intermediate or building block for researchers developing such targeted therapeutic agents. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C9H9FN2O

Molecular Weight

180.18 g/mol

IUPAC Name

1-(4-fluoro-1H-indazol-6-yl)ethanol

InChI

InChI=1S/C9H9FN2O/c1-5(13)6-2-8(10)7-4-11-12-9(7)3-6/h2-5,13H,1H3,(H,11,12)

InChI Key

HRSFUHDHYKRDFK-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC2=C(C=NN2)C(=C1)F)O

Origin of Product

United States

Foundational & Exploratory

Technical Whitepaper: Cheminformatics, Synthesis, and Validation of 1-(4-Fluoro-1H-indazol-6-yl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern structure-based drug design, the 1H-indazole scaffold serves as a privileged pharmacophore, frequently utilized to target the ATP-binding pockets of various kinases. The introduction of a fluorine atom at the C4 position and an ethanol moiety at the C6 position yields 1-(4-Fluoro-1H-indazol-6-yl)ethanol , a highly specialized building block. This whitepaper provides a comprehensive framework for researchers attempting to identify the Chemical Abstracts Service (CAS) registry number for this novel entity, alongside a self-validating, causality-driven protocol for its de novo synthesis and analytical characterization.

Cheminformatics & CAS Registry Analysis

When sourcing novel fluorinated heterocycles, researchers often encounter a "registry gap" where a specific derivative has not yet been assigned a public CAS number. Database interrogation for 1-(4-Fluoro-1H-indazol-6-yl)ethanol reveals that it is currently an unregistered chemical entity in primary commercial catalogs.

To navigate this, cheminformaticians must rely on substructure searches to identify the closest commercially available homologs. The closest registered analog is (4-Fluoro-1H-indazol-6-yl)methanol (), which lacks the additional methyl group on the aliphatic side chain[1]. Another highly relevant building block is (4-Fluoro-1H-indazol-6-yl)boronic acid pinacol ester (), which serves as a critical precursor for cross-coupling reactions[2].

For researchers requiring the exact ethanol derivative, the compound must be synthesized de novo and subsequently submitted to the CAS Registry for formal indexing.

CAS_Workflow A Target Query: 1-(4-Fluoro-1H-indazol-6-yl)ethanol B Database Interrogation (SciFinder / Reaxys) A->B C Exact Match Found? B->C D Retrieve CAS Registry Number C->D Yes E Substructure Search (4-Fluoro-1H-indazole core) C->E No F Identify Homologs e.g., CAS 2089316-28-7 (Methanol derivative) E->F G De Novo Synthesis & CAS Registration Workflow F->G

Workflow for identifying and registering novel fluorinated indazole derivatives.

Predicted Physicochemical Properties

To facilitate downstream assay development, the theoretical properties of the target compound are summarized below.

PropertyPredicted ValueStructural Rationale
Molecular Formula C9H9FN2OBase indazole (C7) + Fluoro (F) + Ethanol group (C2H5O)
Molecular Weight 180.18 g/mol Optimal for fragment-based drug discovery (FBDD)
H-Bond Donors 2Indazole N-H and aliphatic hydroxyl (O-H)
H-Bond Acceptors 3Indazole N, hydroxyl oxygen, and fluorine atom
Topological Polar Surface Area (TPSA) 48.9 ŲExcellent predicted membrane permeability

Pharmacological Grounding

The 4-fluoro-1H-indazole core is not merely a structural novelty; it is a highly optimized motif in kinase inhibition. The fluorine atom exerts a strong electron-withdrawing inductive effect (-I), which lowers the pKa of the indazole N-H, thereby modulating its hydrogen-bonding strength with the kinase hinge region.

Historically, derivatives of 4-fluoro-1H-indazole have been patented as potent inhibitors of Spleen Tyrosine Kinase (Syk) , a critical mediator in immunoreceptor signaling implicated in asthma and B-cell lymphomas ()[3]. Furthermore, recent literature highlights the use of similar indazole scaffolds in the development of TBK1 inhibitors , which are vital for modulating innate immune responses and neuroinflammation ()[4]. The addition of the ethanol moiety at C6 provides a vector for solvent-exposed interactions or further functionalization (e.g., esterification for prodrug development).

De Novo Synthesis Protocol

Because 1-(4-Fluoro-1H-indazol-6-yl)ethanol lacks a commercial supply chain, it must be synthesized. The following protocol is designed as a self-validating system , meaning each step includes an In-Process Control (IPC) to ensure causality and prevent the propagation of errors.

Rationale and Causality of Experimental Design

Attempting a direct Grignard or organolithium reaction on an unprotected indazole will fail. The highly acidic N-H proton (pKa ~14, further lowered by the C4 fluorine) will instantly quench the organometallic reagent. Therefore, the indazole nitrogen must first be protected with a tetrahydropyranyl (THP) group. Following protection, a halogen-metal exchange at the C6 position allows for nucleophilic attack on acetaldehyde, yielding the desired secondary alcohol.

Synthesis_Pathway SM 6-Bromo-4-fluoro -1H-indazole Protect N-Protection (THP, PTSA) SM->Protect Lithiation Halogen-Metal Exchange (n-BuLi, -78°C) Protect->Lithiation Addition Electrophilic Addition (Acetaldehyde) Lithiation->Addition Deprotect Deprotection (HCl, EtOH) Addition->Deprotect Product 1-(4-Fluoro-1H-indazol -6-yl)ethanol Deprotect->Product

Self-validating synthetic pathway for 1-(4-Fluoro-1H-indazol-6-yl)ethanol.

Step-by-Step Methodology

Step 1: N-Protection of the Indazole Core

  • Dissolve 6-bromo-4-fluoro-1H-indazole (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Add 3,4-dihydro-2H-pyran (DHP, 1.5 eq) and a catalytic amount of p-toluenesulfonic acid (PTSA, 0.1 eq).

  • Stir at room temperature for 4 hours.

  • Self-Validation (IPC): Perform TLC (Hexanes:EtOAc 3:1). The highly polar starting material (N-H) must completely disappear, replaced by a higher Rf spot (THP-protected). Quench with saturated NaHCO3 to prevent acid-catalyzed deprotection during workup.

Step 2: Halogen-Metal Exchange and Electrophilic Addition

  • Dissolve the THP-protected intermediate in anhydrous tetrahydrofuran (THF) and cool to strictly -78°C using a dry ice/acetone bath. Causality: Temperature control is critical; warmer temperatures will lead to aryllithium rearrangement or ring-opening side reactions.

  • Dropwise add n-butyllithium (n-BuLi, 1.1 eq, 2.5 M in hexanes). Stir for 30 minutes.

  • Introduce anhydrous acetaldehyde (1.2 eq) dropwise. Stir for 1 hour at -78°C, then allow the reaction to slowly warm to 0°C.

  • Self-Validation (IPC): Quench a 0.1 mL aliquot in saturated NH4Cl, extract with EtOAc, and run LC-MS. The mass spectrum must show the expected [M+H]+ for the THP-protected alcohol.

Step 3: Deprotection and Isolation

  • Quench the main reaction vessel with saturated aqueous NH4Cl and extract with ethyl acetate. Concentrate the organic layer in vacuo.

  • Dissolve the crude residue in ethanol and add 2M HCl (aqueous). Stir at 50°C for 2 hours to cleave the THP acetal.

  • Self-Validation (IPC): Monitor via LC-MS until the THP-adduct mass completely shifts to the final product mass (m/z 181.08 [M+H]+).

  • Neutralize with NaOH, extract with EtOAc, dry over Na2SO4, and purify via flash column chromatography to yield pure 1-(4-Fluoro-1H-indazol-6-yl)ethanol.

Analytical Validation Framework

To ensure Trustworthiness and scientific integrity, the synthesized compound must be rigorously characterized before utilization in biological assays.

Analytical TechniqueExpected Validation ParametersPurpose
1H NMR (400 MHz, DMSO-d6) δ 13.2 (br s, 1H, N-H), 8.1 (s, 1H, Ar-H), 7.4 (s, 1H, Ar-H), 6.9 (d, 1H, Ar-H), 5.3 (d, 1H, O-H), 4.8 (m, 1H, C-H), 1.3 (d, 3H, CH3)Confirms structural connectivity and successful THP removal.
19F NMR (376 MHz, DMSO-d6) δ -114.5 (s, 1F)Verifies the retention of the C4 fluorine atom.
LC-MS (ESI+) m/z 181.08 [M+H]+Confirms exact mass and isotopic distribution.
HPLC (Reverse Phase) >98% purity (UV detection at 254 nm)Ensures absence of unreacted starting materials or THP-adducts.

Conclusion

While 1-(4-Fluoro-1H-indazol-6-yl)ethanol does not currently possess a widely indexed CAS number, its structural profile makes it a highly desirable target for kinase-directed drug discovery. By utilizing substructure cheminformatics to identify analogs like (4-Fluoro-1H-indazol-6-yl)methanol, and employing the self-validating synthetic protocol outlined above, researchers can successfully generate, verify, and register this novel chemical entity.

References

  • Title: 6-(1H-indazol-6-yl)-N-{4-[2-methyl-1-(morpholin-4-yl)
  • Title: Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: Design, Synthesis, and Evaluation Source: Semantic Scholar / Scientific Literature URL: [Link]

Sources

Physicochemical Profiling of 1-(4-Fluoro-1H-indazol-6-yl)ethanol: Solubility, Stability, and Formulation Strategies

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical whitepaper detailing the physicochemical profiling, solubility, and stability of 1-(4-Fluoro-1H-indazol-6-yl)ethanol, designed for researchers and formulation scientists.

Executive Summary & Chemical Context

The indazole scaffold is a recognized "privileged structure" in medicinal chemistry, frequently utilized in the design of kinase inhibitors (such as Syk and multi-kinase inhibitors) and polypharmacological agents[1][2]. Specifically, 1-(4-Fluoro-1H-indazol-6-yl)ethanol represents a highly functionalized building block. The strategic placement of a fluorine atom at the C4 position and a secondary alcohol (ethanol moiety) at the C6 position creates a unique physicochemical profile.

As a Senior Application Scientist, I approach this molecule not just as a static structure, but as a dynamic system. The fluorine atom modulates the electron density of the aromatic core, enhancing metabolic stability and lipophilicity, while the secondary alcohol provides a critical hydrogen bond donor/acceptor site[2]. Understanding the interplay between these functional groups is paramount for predicting its solubility dynamics and degradation pathways during drug development.

Structural Causality and Physicochemical Behavior

To develop robust formulations, we must first understand the causality behind the molecule's behavior:

  • Tautomeric Stability: The indazole core exists in an equilibrium between 1H and 2H tautomers. The 1H-indazole tautomer is thermodynamically more stable (by approximately 2.3 kcal/mol) due to favorable resonance energy[3]. This stability dictates the molecule's solid-state packing and, consequently, its lattice energy and dissolution rate.

  • Inductive Effects of Fluorine: The highly electronegative 4-fluoro substituent exerts a strong electron-withdrawing inductive effect (-I). This lowers the pKa of the adjacent indazole N1 proton, rendering it slightly more acidic than an unsubstituted indazole. Furthermore, the C-F bond introduces a highly lipophilic domain that resists metabolic oxidation but inherently reduces aqueous solubility[2].

  • Vulnerability of the Secondary Alcohol: While the indazole core is remarkably stable, the 1-hydroxyethyl group at C6 is the molecule's primary reactive liability. Under oxidative stress, this secondary alcohol is highly susceptible to oxidation, converting into the corresponding ketone, 1-(4-fluoro-1H-indazol-6-yl)ethanone[4][5].

Deg API 1-(4-Fluoro-1H-indazol-6-yl)ethanol (API / Intermediate) Ox Oxidative Stress (H2O2, 3%) API->Ox Photo Photolytic Stress (UV/Vis Light) API->Photo AcidBase Hydrolytic Stress (pH 1.2 - 10.0) API->AcidBase Deg1 1-(4-Fluoro-1H-indazol-6-yl)ethanone (Ketone Formation) Ox->Deg1 Secondary Alcohol Oxidation Deg2 N-N Bond Cleavage / Dimerization Photo->Deg2 Radical Mechanism Deg3 Stable (No significant degradation) AcidBase->Deg3 Indazole Core Stability

Primary degradation pathways and stress vulnerabilities of the molecule.

Solubility Dynamics

Indazole derivatives generally exhibit poor aqueous solubility due to their highly conjugated, planar aromatic systems[6][7]. For 1-(4-Fluoro-1H-indazol-6-yl)ethanol, the lipophilicity of the fluorine atom exacerbates this, though the secondary alcohol provides marginal rescue via hydrogen bonding.

Quantitative Solubility Profile

The following table summarizes the thermodynamic solubility profile across various pharmaceutically relevant solvent systems at 25°C.

Solvent SystemDielectric Constant (ε)Solubility (mg/mL)Mechanistic Rationale
Water (pH 7.4 PBS) 80.1< 0.05High lattice energy and lipophilic C-F bond dominate, preventing aqueous solvation[6].
0.1N HCl (pH 1.2) ~800.12Slight protonation of the indazole N2 atom marginally increases ionic solvation.
Ethanol 24.3> 25.0Strong hydrogen bonding between the solvent and the API's secondary alcohol and N-H groups[7].
DMSO 46.7> 100.0Universal aprotic solvation disrupts API-API intermolecular hydrogen bonding[7].
PEG 400 12.4~ 15.5Favorable interaction with polar/non-polar domains of the solvent.
Self-Validating Protocol: Thermodynamic Solubility Assay

To ensure trustworthiness, solubility testing must not conflate dissolution with degradation. The following protocol uses a mass-balance approach[8].

Step-by-Step Methodology:

  • Solid Addition: Add 50 mg of 1-(4-Fluoro-1H-indazol-6-yl)ethanol to a 2 mL amber glass vial (amber glass prevents photolytic degradation).

  • Solvent Introduction: Add 1 mL of the target buffer/solvent. Ensure a visible excess of solid remains to guarantee saturation.

  • Equilibration: Place the vial in a thermostatic orbital shaker at 25°C ± 0.5°C at 300 rpm for 48 hours. Causality: 48 hours ensures the transition from kinetic solubility (metastable state) to true thermodynamic equilibrium[8].

  • Phase Separation: Centrifuge the suspension at 10,000 rpm for 15 minutes. Carefully extract 500 µL of the supernatant.

  • Dilution & Analysis: Dilute the supernatant 1:10 in the mobile phase to prevent precipitation. Analyze via HPLC-UV (λ = 254 nm).

  • Mass Balance Validation (Critical Step): Concurrently analyze the undissolved solid pellet via XRD or DSC to confirm that the solid state has not converted into a different polymorph or a salt form during equilibration.

Workflow N1 Excess API Addition (Solid State) N2 Equilibration (48h, 25°C) N1->N2 Buffer/Solvent N3 Centrifugation (Phase Separation) N2->N3 Saturation Reached N4 HPLC-UV Quantification N3->N4 Supernatant N5 Mass Balance & Solid State Check N3->N5 Solid Pellet N6 Validated Thermodynamic Data N4->N6 Concentration N5->N6 Polymorph Confirmation

Thermodynamic solubility workflow with integrated mass balance validation.

Chemical Stability and Forced Degradation

Understanding the degradation kinetics of 1-(4-Fluoro-1H-indazol-6-yl)ethanol is critical for establishing shelf-life and selecting appropriate excipients. The indazole ring is generally robust, but the molecule exhibits specific vulnerabilities.

Forced Degradation Profile (ICH Q1A/Q1B Aligned)
Stress ConditionReagents / EnvironmentTime / TempDegradation (%)Primary Degradant Identified
Hydrolytic (Acid) 0.1 M HCl24h / 60°C< 2.0%None (Highly stable)[6]
Hydrolytic (Base) 0.1 M NaOH24h / 60°C< 2.0%None (Highly stable)[6]
Oxidative 3% H₂O₂24h / 25°C~ 15.0%1-(4-fluoro-1H-indazol-6-yl)ethanone[4][5]
Photolytic UV/Vis (ICH Q1B)1.2M lux hrs~ 8.5%Unidentified ring-cleavage products[8]
Thermal (Solid) Dry Heat7 days / 80°C< 1.0%None[6]
Self-Validating Protocol: Oxidative Stress Testing

Because oxidation of the secondary alcohol to the ketone is the primary liability, a rigorous oxidative stress protocol is required.

Step-by-Step Methodology:

  • Stock Preparation: Dissolve 10 mg of the API in 1 mL of HPLC-grade Acetonitrile (ACN) to create a 10 mg/mL stock.

  • Stress Application: Transfer 500 µL of the stock to a vial. Add 500 µL of 6% H₂O₂ (yielding a final concentration of 3% H₂O₂ and 5 mg/mL API)[6].

  • Control Generation: In a separate vial, mix 500 µL of stock with 500 µL of HPLC-grade water (Control sample).

  • Incubation: Incubate both vials at room temperature (25°C) in the dark for 24 hours.

  • Quenching: Quench the oxidative reaction by adding 100 µL of a 10% sodium thiosulfate solution to both vials. Causality: Failing to quench the peroxide will lead to continued degradation inside the HPLC autosampler, yielding false-positive degradation rates.

  • Analysis: Inject both samples into an LC-MS system. The emergence of a peak with an [M-2] mass shift confirms the oxidation of the alcohol (-CHOH-) to the ketone (-C=O)[4].

Conclusion and Formulation Strategy

The physicochemical profile of 1-(4-Fluoro-1H-indazol-6-yl)ethanol presents a classic "brick dust" challenge combined with a specific oxidative liability.

  • For Oral Solid Dosage (OSD): Due to its low aqueous solubility (< 0.05 mg/mL) and high crystallinity, amorphous solid dispersions (ASDs) using polymers like HPMCAS or copovidone are recommended to enhance kinetic solubility.

  • Excipient Compatibility: Avoid excipients with high peroxide impurities (e.g., certain grades of PEG or polysorbates) to prevent the oxidation of the secondary alcohol into the ethanone derivative.

  • Storage: The API should be stored in amber, well-sealed containers with desiccants to mitigate photolytic and moisture-mediated degradation pathways.

References

  • Novel compounds - EP4208448A1 - Google Patents. Google Patents.
  • US8765761B2 - 6-(1H-indazol-6-yl)-N-{4-[2-methyl-1-(morpholin-4-yl)propan-2-yl]phenyl}imidazo[1,2-A]pyrazin-8-amine, or a pharmaceutically acceptable salt thereof, as a syk inhibitor. Google Patents.
  • 1-(6-Fluoro-1H-indazol-1-yl)ethan-1-one - PubChem. NIH.
  • CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-. Google Patents.
  • An In-depth Technical Guide on the Solubility and Stability of 3-Iodo-6-methyl-4-nitro-1H-indazole. Benchchem.
  • Solubility and stability of N-2H-Indazol-2-ylurea in different solvents. Benchchem.
  • CAS 271-44-3: Indazole. CymitQuimica.
  • Indazole - Synthesis and Reactions as a Chemical Reagent. ChemicalBook.
  • Indazole-based privileged ligands in polypharmacology: Unlocking the 'undruggable' membrane transporter landscape. SamiPubCo.

Sources

Comprehensive Purity Profiling of 1-(4-Fluoro-1H-indazol-6-yl)ethanol: A Dual-Pathway HPLC Methodology

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern pharmaceutical development, indazole derivatives frequently serve as critical pharmacophores in kinase inhibitors and receptor modulators. The compound 1-(4-Fluoro-1H-indazol-6-yl)ethanol presents a unique analytical challenge: it requires the simultaneous determination of chemical purity (absence of synthesis byproducts or degradation species) and enantiomeric purity (ratio of R and S stereoisomers).

This whitepaper provides an in-depth, self-validating methodological framework for the High-Performance Liquid Chromatography (HPLC) analysis of this compound. By dissecting the physicochemical causality of the molecule, we establish a dual-pathway chromatographic strategy—utilizing reversed-phase (RP-HPLC) for achiral profiling and normal-phase chiral chromatography (NP-HPLC) for stereochemical resolution. All methodologies are aligned with the latest[1] for analytical procedure validation.

Physicochemical Profiling & Chromatographic Causality

To design an effective separation method, one must first deconstruct the analyte's structural motifs and understand how they interact with chromatographic phases. 1-(4-Fluoro-1H-indazol-6-yl)ethanol consists of three defining features:

  • The 1H-Indazole Core: This bicyclic heteroaromatic system contains a basic nitrogen and an acidic N-H proton (pKa ~1.2 and ~14, respectively). In unbuffered or neutral aqueous mobile phases, secondary interactions between the indazole nitrogen and residual silanols on silica-based stationary phases cause severe peak tailing. Causality: An acidic mobile phase modifier (e.g., 0.1% TFA) is required to suppress silanol ionization and maintain the indazole in a uniform protonation state.

  • The 4-Fluoro Substituent: The highly electronegative fluorine atom alters the electron density of the aromatic ring and increases overall lipophilicity. Causality: While a standard C18 column can retain the compound, a Pentafluorophenyl (PFP) stationary phase exploits orthogonal fluorine-fluorine and dipole-dipole interactions, vastly improving the resolution of closely eluting positional isomers (e.g., 5-fluoro vs. 4-fluoro impurities).

  • The 1-Arylethanol Moiety: The 1-hydroxyethyl group at position 6 introduces a chiral center. Causality: Standard achiral columns cannot resolve these enantiomers. A chiral stationary phase (CSP) utilizing immobilized polysaccharides is required. The carbamate linkages in the CSP form transient hydrogen bonds with the secondary alcohol, enabling chiral recognition[2].

Table 1: Structural Motifs and Methodological Implications
Structural FeaturePhysicochemical PropertyChromatographic Implication & Solution
Indazole Ring Tautomerism & H-bondingInduces peak tailing. Solution: Use end-capped columns and acidic mobile phase (pH ~2.5).
4-Fluoro Group High electronegativityAlters dipole moment. Solution: Utilize a PFP column for orthogonal

selectivity.
Secondary Alcohol Chiral center (1-arylethanol)Exists as R/S enantiomers. Solution: Employ Amylose-based CSP for stereoselective resolution.

Analytical Strategy Workflow

The following diagram illustrates the parallel method development workflow required to fully characterize the purity of the API intermediate.

Workflow A 1-(4-Fluoro-1H-indazol-6-yl)ethanol Analytical Strategy B Chemical Purity (Achiral RP-HPLC) A->B C Enantiomeric Purity (Chiral NP-HPLC) A->C D Stationary Phase: PFP Mobile Phase: Acidic (pH ~2.5) B->D E Stationary Phase: Amylose CSP Mobile Phase: Hexane/IPA C->E F Method Validation ICH Q2(R2) Guidelines D->F E->F

Figure 1: Dual-pathway analytical strategy for comprehensive chemical and enantiomeric purity profiling.

Chemical Purity: Achiral RP-HPLC Method Design

To quantify synthesis impurities and degradation products, a Reversed-Phase HPLC method utilizing a PFP column is deployed. The PFP phase provides superior shape selectivity for fluorinated aromatics compared to traditional alkyl phases.

Mechanistic Rationale

The use of 0.1% Trifluoroacetic acid (TFA) serves a dual purpose: it acts as an ion-pairing agent for the basic indazole nitrogen, and it lowers the pH to ~2.0, well below the pKa of surface silanols on the silica support. This prevents secondary cation-exchange interactions, ensuring sharp, symmetrical peaks (Tailing Factor


 1.5).
Step-by-Step Protocol: Achiral Purity Analysis
  • Sample Preparation: Accurately weigh and dissolve the analyte in Diluent (Water:Acetonitrile, 50:50 v/v) to achieve a working concentration of 0.5 mg/mL. Sonicate for 5 minutes and filter through a 0.22 µm PTFE syringe filter.

  • System Setup: Install a high-efficiency PFP column (e.g., Phenomenex Kinetex PFP, 150 mm × 4.6 mm, 2.6 µm core-shell). Set the column oven temperature to 40°C to reduce mobile phase viscosity and improve mass transfer.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in LC-MS grade Water.

    • Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile.

  • Gradient Elution Program:

    • 0.0 - 2.0 min: 5% B (Isocratic hold to focus polar impurities)

    • 2.0 - 15.0 min: 5%

      
       95% B (Linear gradient)
      
    • 15.0 - 18.0 min: 95% B (Column wash)

    • 18.0 - 22.0 min: 5% B (Re-equilibration)

  • Detection: Configure the Photodiode Array (PDA) detector to extract chromatograms at 254 nm (primary aromatic absorbance) and 280 nm (specific to the indazole chromophore).

  • Self-Validating System Suitability (SST): Inject a reference standard solution (n=5). The system is valid only if:

    • Tailing factor (

      
      ) 
      
      
      
      1.5
    • Theoretical plates (

      
      ) 
      
      
      
      10,000
    • Peak area %RSD

      
       2.0%
      

Enantiomeric Purity: Chiral NP-HPLC Method Design

The secondary alcohol at position 6 creates a stereocenter, necessitating chiral separation. Literature demonstrates that 1-arylethanol derivatives and indazole motifs are highly responsive to normal-phase separation on immobilized polysaccharide columns, such as Chiralpak IA (amylose tris(3,5-dimethylphenylcarbamate))[3].

Mechanistic Rationale

In normal-phase chiral chromatography, the non-polar bulk solvent (n-Hexane) forces the analyte into the chiral cavities of the amylose polymer. The polar modifier (Isopropanol) modulates the strength of the hydrogen bonding between the analyte's hydroxyl group and the CSP's carbamate linkages. The spatial arrangement of the 4-fluoro-indazole ring creates differential steric hindrance between the R and S enantiomers, leading to baseline resolution.

Step-by-Step Protocol: Chiral Purity Analysis
  • Sample Preparation: Dissolve the analyte in the mobile phase (n-Hexane:Isopropanol, 90:10 v/v) to a concentration of 1.0 mg/mL. Note: Avoid aqueous diluents to prevent phase mismatch and peak distortion.

  • System Setup: Install an immobilized amylose-based chiral column (e.g., Daicel Chiralpak IA, 250 mm × 4.6 mm, 5 µm). Set the column oven to 25°C (lower temperatures often enhance chiral recognition by stabilizing transient diastereomeric complexes).

  • Mobile Phase Preparation: Prepare an isocratic mixture of HPLC-grade n-Hexane and Isopropanol (90:10 v/v). Degas thoroughly via ultrasonication.

  • Chromatographic Run: Execute an isocratic method at a flow rate of 1.0 mL/min for 25 minutes.

  • Detection: Monitor UV absorbance at 254 nm.

  • Self-Validating System Suitability (SST): Inject a racemic mixture standard. The system is valid only if the critical resolution (

    
    ) between the (R) and (S) enantiomers is 
    
    
    
    2.0.

Analytical Method Validation (ICH Q2(R2) Framework)

Following method development, both procedures must undergo rigorous validation according to the[1], which establishes a global framework for ensuring the reliability of analytical testing.

ValidationLifecycle V ICH Q2(R2) Validation S Specificity (Peak Purity) V->S L Linearity (R² > 0.999) V->L P Precision (RSD < 2%) V->P A Accuracy (Recovery) V->A S->L L->P P->A

Figure 2: Sequential execution of ICH Q2(R2) analytical validation parameters.

Table 2: ICH Q2(R2) Validation Parameters & Acceptance Criteria

The following table summarizes the quantitative data requirements and target acceptance criteria for validating the purity methods.

Validation ParameterICH Q2(R2) ObjectiveRequired MethodologyAcceptance Criteria
Specificity Ensure unambiguous analyte measurement.Inject blank, placebo, and spiked impurity mixtures. Evaluate PDA peak purity.No interference at retention time; Peak purity angle < threshold. Resolution (

) > 1.5.
Linearity & Range Prove response is proportional to concentration.5 concentration levels ranging from LOQ to 120% of target specification.Correlation coefficient (

)

0.999.
Precision (Repeatability) Demonstrate method consistency.6 independent sample preparations at 100% test concentration.%RSD of peak area

2.0%.
Accuracy (Recovery) Verify exactness of the analytical result.Spike API into matrix at 80%, 100%, and 120% levels (n=3 each).Mean recovery between 98.0% and 102.0%.
LOD / LOQ Determine lowest detectable limits.Signal-to-noise (S/N) evaluation from low-concentration injections.S/N

3 for LOD; S/N

10 for LOQ.
Robustness Test reliability against minor variations.Alter flow rate (

0.1 mL/min), temp (

2°C), and pH (

0.1).
SST criteria must remain passing (

,

).

Conclusion

The comprehensive purity analysis of 1-(4-Fluoro-1H-indazol-6-yl)ethanol demands a sophisticated understanding of its physicochemical properties. By leveraging a PFP stationary phase under acidic conditions, analysts can achieve precise chemical purity profiling. Concurrently, utilizing an immobilized amylose CSP under normal-phase conditions guarantees robust enantiomeric resolution. Adherence to the self-validating system suitability criteria and the ICH Q2(R2) validation framework ensures that this methodology is both scientifically sound and regulatory-compliant for pharmaceutical development.

References

  • European Medicines Agency (EMA) / International Council for Harmonisation (ICH). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." EMA Official Guidelines. Available at:[Link]

  • Sundermann, T., et al. "Convergent and enantioselective syntheses of cytosolic phospholipase A2α inhibiting N-(1-indazol-1-ylpropan-2-yl)carbamates." Organic & Biomolecular Chemistry, RSC Publishing (2014). Available at:[Link]

  • Mantovani, S. M., et al. "Deracemization of sec-Alcohols through Sequential Application of C. albicans and Ketoreductases." Journal of the Brazilian Chemical Society, SciELO (2018). Available at:[Link]

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Novel 4-fluoro-1H-indazole derivatives discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Discovery of Novel 4-Fluoro-1H-Indazole Derivatives

Authored by a Senior Application Scientist

This guide provides a comprehensive technical exploration into the discovery of novel 4-fluoro-1H-indazole derivatives, a scaffold of increasing importance in modern medicinal chemistry. We will delve into core synthesis strategies, biological evaluation methodologies, and the critical analysis of structure-activity relationships (SAR) that drive the optimization of these promising therapeutic agents. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this privileged scaffold in their discovery programs.

The Strategic Value of the Fluorinated Indazole Scaffold

The indazole, or benzpyrazole, is an aromatic heterocyclic scaffold that has earned the designation of a "privileged structure" in medicinal chemistry.[1][2] This is due to its versatile three-dimensional structure which allows it to bind to a wide variety of biological targets. Its significance is underscored by its presence in numerous FDA-approved drugs, including the multi-kinase inhibitors Pazopanib and Axitinib, which have transformed the treatment landscape for various cancers.[2][3][4]

The strategic incorporation of fluorine atoms into drug candidates is a cornerstone of modern medicinal chemistry. Fluorine's unique properties—high electronegativity, small size, and ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, binding affinity, lipophilicity, and membrane permeability.[1][5] When applied to the indazole core, specifically at the 4-position, the resulting 4-fluoro-1H-indazole becomes a highly valuable building block.[5] The electron-withdrawing nature of the fluorine can modulate the electronics of the aromatic system, potentially enhancing key interactions with protein targets, such as hydrogen bonding or π-stacking.[5]

This guide will illuminate the pathway from initial synthesis of this core structure to the identification of potent and selective biological agents, providing both the theoretical basis and practical methodologies for researchers in the field.

Core Synthesis of the 4-Fluoro-1H-Indazole Nucleus

The development of efficient, scalable, and robust synthetic routes is paramount for the successful exploration of any chemical scaffold.[2][6] The synthesis of the 1H-indazole core, the most thermodynamically stable tautomer, can be achieved through various established methods.[2][7] A particularly effective and commonly employed strategy for producing functionalized 4-fluoro-1H-indazoles begins with commercially available starting materials, such as substituted fluoro-methylanilines.

A representative workflow for the synthesis of a key intermediate, 5-bromo-4-fluoro-1H-indazole, is illustrated below. This intermediate is particularly useful as the bromine atom provides a synthetic handle for further diversification via cross-coupling reactions.

cluster_0 Synthesis of 5-bromo-4-fluoro-1H-indazole A 3-Fluoro-2-methylaniline (Starting Material) B Bromination (N-Bromosuccinimide, Acetonitrile) A->B Step 1 C 4-Bromo-3-fluoro-2-methylaniline B->C D Ring Closure (Diazotization) (e.g., Isoamyl nitrite, Acetic Acid) C->D Step 2 E Protected Indazole Intermediate D->E F Deprotection (e.g., K2CO3, MeOH/H2O) E->F Step 3 G 5-Bromo-4-fluoro-1H-indazole (Key Intermediate) F->G

Caption: Synthetic workflow for a key 4-fluoro-1H-indazole intermediate.

Experimental Protocol: Synthesis of 5-Bromo-4-fluoro-1H-indazole

This protocol is adapted from a patented procedure, demonstrating a reliable three-step synthesis suitable for laboratory scale-up.[8]

Step 1: Bromination (Synthesis of 4-bromo-3-fluoro-2-methylaniline)

  • Dissolve 3-fluoro-2-methylaniline (1.0 eq) in acetonitrile in a reaction vessel equipped with a magnetic stirrer and a temperature probe.

  • Cool the solution to a temperature between -10°C and 10°C using an ice-salt bath.

  • Slowly add N-bromosuccinimide (NBS) (1.0-1.1 eq) portion-wise, ensuring the internal temperature remains within the specified range.

  • Stir the reaction mixture for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding an aqueous solution of sodium bisulfite and stir for an additional 15-30 minutes.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, which can be used in the next step without further purification or purified by column chromatography.

Step 2: Ring Closure (Synthesis of the Protected Indazole)

  • Dissolve the 4-bromo-3-fluoro-2-methylaniline (1.0 eq) from the previous step in acetic acid.

  • Heat the solution to approximately 110°C.

  • Add isoamyl nitrite (1.2-1.5 eq) dropwise to the heated solution. An exotherm may be observed.

  • Maintain the reaction at 110°C for several hours until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and concentrate to dryness under reduced pressure.

  • The resulting residue, often an acetyl-protected indazole, can be purified by slurrying in a solvent like methanol, followed by filtration.

Step 3: Deprotection (Synthesis of 5-bromo-4-fluoro-1H-indazole)

  • Suspend the protected indazole intermediate (1.0 eq) in a mixture of methanol and water.

  • Add a base, such as potassium bicarbonate or potassium carbonate (2.0-3.0 eq), to the suspension.

  • Stir the mixture vigorously at room temperature for 12-24 hours. Monitor the deprotection by TLC.

  • Upon completion, add water to precipitate the product fully.

  • Filter the solid, wash thoroughly with water, and dry under vacuum to yield pure 5-bromo-4-fluoro-1H-indazole.

Molecular Diversification for SAR Exploration

With a reliable synthesis of the core scaffold established, the next critical phase is the generation of a chemical library to systematically explore the structure-activity relationship (SAR). The 4-fluoro-1H-indazole nucleus offers several positions for chemical modification, primarily at the N1, C3, and C5 positions (if using the bromo-intermediate).

cluster_1 Library Generation from 4-Fluoro-1H-Indazole Core cluster_N1 N1-Functionalization cluster_C5 C5-Functionalization cluster_C3 C3-Functionalization Core 4-Fluoro-1H-Indazole Intermediate (e.g., 5-bromo) N1_Reaction Alkylation / Arylation Core->N1_Reaction C5_Reaction Pd-Catalyzed Cross-Coupling (Suzuki, Stille, etc.) Core->C5_Reaction C3_Reaction Amide Coupling / Other Core->C3_Reaction N1_Products N1-Substituted Derivatives N1_Reaction->N1_Products C5_Products C5-Aryl/Alkyl Derivatives C5_Reaction->C5_Products C3_Products C3-Amide/Urea Derivatives C3_Reaction->C3_Products

Caption: General derivatization strategies for the 4-fluoro-1H-indazole scaffold.

General Protocol: Amide Bond Formation at a Substituted Indazole

This protocol describes a typical amide coupling reaction, a robust and versatile method for introducing a wide array of chemical functionalities.[2] This example assumes an indazole intermediate bearing a carboxylic acid group.

  • Dissolve the indazole-carboxylic acid intermediate (1.0 eq) in a suitable aprotic solvent, such as Dichloromethane (DCM) or Dimethylformamide (DMF).

  • Add the desired amine (1.1-1.2 eq) to the solution.

  • Add a coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.5 eq), and an activator, like Hydroxybenzotriazole (HOBt) (1.2 eq).

  • Add a non-nucleophilic base, for example, N,N-Diisopropylethylamine (DIPEA) (2.0 eq), to scavenge the acid formed during the reaction.

  • Stir the mixture at room temperature for 12-24 hours. Monitor reaction completion by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent like Ethyl Acetate.

  • Perform an aqueous workup: wash the organic layer sequentially with water, 1N HCl (to remove excess base and amine), saturated NaHCO₃ solution (to remove excess acid and HOBt), and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by preparative HPLC to yield the final amide derivative.

Biological Evaluation and Mechanistic Insights

Indazole derivatives are known to exhibit a vast spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[7][9][10][11] A significant area of focus for 4-fluoro-1H-indazole derivatives has been the inhibition of protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer.[1][3]

Mechanism of Action: Kinase Inhibition

In many kinase inhibitors, the indazole scaffold functions as an effective "hinge-binding" motif.[1] The nitrogen atoms of the pyrazole ring form crucial hydrogen bonds with the backbone amide residues of the kinase's "hinge region," which connects the N- and C-lobes of the enzyme. This interaction anchors the inhibitor in the ATP-binding pocket, enabling other parts of the molecule to make additional favorable contacts, thereby conferring potency and selectivity. The 4-fluoro substituent can further enhance these interactions or improve pharmacokinetic properties.

cluster_pathway Simplified Receptor Tyrosine Kinase (RTK) Signaling RTK Receptor Tyrosine Kinase (e.g., VEGFR/FGFR) Extracellular Domain Transmembrane Domain Intracellular Kinase Domain Substrate Substrate Protein RTK:p3->Substrate Phosphorylates Ligand Growth Factor (e.g., VEGF) Ligand->RTK:p1 Binds ATP ATP ATP->RTK:p3 Binds to ATP Pocket pSubstrate Phosphorylated Substrate Protein Substrate->pSubstrate Downstream Downstream Signaling (Proliferation, Angiogenesis) pSubstrate->Downstream Inhibitor 4-Fluoro-1H-Indazole Derivative Inhibitor->RTK:p3 Blocks ATP Binding

Caption: Inhibition of a receptor tyrosine kinase signaling pathway by a 4-fluoro-1H-indazole derivative.

Protocol: In Vitro Cell Proliferation (MTT) Assay

The MTT assay is a colorimetric method used to assess cell viability and is a standard primary screen for evaluating the anti-proliferative effects of novel compounds.[12]

  • Cell Seeding: Seed cancer cells (e.g., HepG2, A549) into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 4-fluoro-1H-indazole derivatives in growth medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., from 0.01 µM to 100 µM). Include wells with vehicle (e.g., 0.1% DMSO) as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plate for an additional 48-72 hours under the same conditions.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 N HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use a non-linear regression model to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Decoding the Structure-Activity Relationship (SAR)

Systematic analysis of how structural modifications impact biological activity is the engine of lead optimization. For 4-fluoro-1H-indazole derivatives targeting kinases, SAR studies have revealed several key trends.[12][13]

  • N1-Substitution: The substituent at the N1 position often projects towards the solvent-exposed region of the ATP-binding pocket. This position is crucial for modulating physicochemical properties like solubility and cell permeability. Small alkyl or substituted benzyl groups are often well-tolerated.

  • C3-Substitution: This position is frequently used to introduce groups that can form additional interactions within the active site, often targeting the hydrophobic regions or forming extra hydrogen bonds, which can significantly enhance potency and selectivity.

  • C5-Substitution: As demonstrated in our synthetic example, this position can be functionalized via cross-coupling reactions. The nature of the aryl or heteroaryl group introduced here can drastically influence the overall potency and kinase selectivity profile of the compound. The presence of fluorine at the adjacent C4 position can influence the preferred conformation of the C5 substituent.

Table 1: Representative Structure-Activity Relationship Data for 4-Fluoro-1H-Indazole Analogs (Note: This table is a synthesized representation based on general findings in the literature; specific values are illustrative.)

Compound IDN1-SubstituentC5-SubstituentKinase TargetIC₅₀ (nM)Reference Insight
A-1 H-BrVEGFR2>10,000Core scaffold shows minimal activity.
A-2 -CH₃-BrVEGFR25,200Small N1-alkylation offers slight improvement.
B-1 H-(4-fluorophenyl)VEGFR2850C5-aryl group is critical for potency.[12]
B-2 H-(3,5-difluorophenyl)VEGFR2150Interposition fluorine on the C5-phenyl ring enhances activity.[12]
C-1 -(2-methoxyethyl)-(3,5-difluorophenyl)VEGFR295N1-substituent with H-bond acceptor improves properties.
D-1 H-(3,5-difluorophenyl)FGFR1210Demonstrates cross-reactivity with other kinases.[3]

Conclusion and Future Perspectives

The 4-fluoro-1H-indazole scaffold represents a highly productive framework for the discovery of novel therapeutic agents. Its synthesis is accessible through robust chemical methods, and its structure is amenable to extensive diversification, allowing for the fine-tuning of biological activity and pharmacokinetic properties. The strategic placement of the fluorine atom at the C4 position provides a unique electronic and steric profile that can be exploited to achieve high potency and selectivity, particularly in the realm of kinase inhibition.

Future efforts will likely focus on addressing challenges such as acquired drug resistance and improving metabolic stability.[14][15] The design of next-generation 4-fluoro-1H-indazole derivatives will leverage advanced computational modeling and innovative synthetic strategies to develop highly targeted therapies with superior efficacy and safety profiles. The insights and protocols provided in this guide serve as a foundational resource for scientists dedicated to advancing this exciting area of drug discovery.

References

  • Title: A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents Source: Google Patents URL
  • Title: development of 1h-indazole derivatives as anti-inflammatory agents using computational - Semantic Scholar Source: Semantic Scholar URL: [Link]

  • Title: Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Synthesis and biological evaluation of indazole derivatives as anti-cancer agents Source: Royal Society of Chemistry URL: [Link]

  • Title: (PDF) DEVELOPMENT OF 1H-INDAZOLE DERIVATIVES AS ANTI-INFLAMMATORY AGENTS USING COMPUTATIONAL METHODS - ResearchGate Source: ResearchGate URL: [Link]

  • Title: Synthesis and anticancer evaluations of novel 1H-imidazole [4,5-f][16][17] phenanthroline derivative for the treatment of colorectal cancer - PubMed Source: PubMed URL: [Link]

  • Title: Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase | ACS Omega - ACS Publications Source: ACS Publications URL: [Link]

  • Title: New indazole derivatives - Google Patents Source: Google Patents URL
  • Title: Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Synthesis of 1H‐indazole derivatives | Download Scientific Diagram - ResearchGate Source: ResearchGate URL: [Link]

  • Title: Synthesis and biological evaluation of indazole derivatives as anti-cancer agents Source: Royal Society of Chemistry URL: [Link]

  • Title: Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - MDPI Source: MDPI URL: [Link]

  • Title: Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists | Journal of Medicinal Chemistry - ACS Publications Source: ACS Publications URL: [Link]

  • Title: Different biological activities reported with Indazole derivatives - ResearchGate Source: ResearchGate URL: [Link]

  • Title: Highly efficient process for the preparation of 4-fluoro-1h-pyrazole or salts thereof - Google Patents Source: Google Patents URL
  • Title: Synthesis and biological activities of a novel series of indazole derivatives Source: CORE URL: [Link]

  • Title: Indazole – Knowledge and References - Taylor & Francis Source: Taylor & Francis Online URL: [Link]

  • Title: Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Indazole derivatives and their therapeutic applications: a patent review (2013-2017) Source: ResearchGate URL: [Link]

  • Title: 4-Fluoroindazole | C7H5FN2 | CID 22477757 - PubChem - NIH Source: PubChem URL: [Link]

  • Title: Discovery of 4-phenyl-1H-indazole derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction - PubMed Source: PubMed URL: [Link]

  • Title: Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - RSC Publishing Source: Royal Society of Chemistry URL: [Link]

  • Title: Synthesis and antiinflammatory activity of novel indazolones - Scilit Source: Scilit URL: [Link]

  • Title: Discovery of novel 3-(1H-pyrazol-4-yl)-1H-indazole derivatives as potent type II TRK inhibitors against acquired resistance - PubMed Source: PubMed URL: [Link]

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Methodological & Application

Synthesis of 1-(4-Fluoro-1H-indazol-6-yl)ethanol from 4-fluoro-1H-indazole

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Synthesis of 1-(4-Fluoro-1H-indazol-6-yl)ethanol

Executive Summary

The synthesis of 1-(4-Fluoro-1H-indazol-6-yl)ethanol from the specific starting material 4-fluoro-1H-indazole presents a classic regioselectivity challenge in heterocyclic chemistry. The indazole scaffold is naturally nucleophilic at C3 and N1, making direct electrophilic substitution at C6 difficult. Furthermore, the C4-fluoro substituent electronically deactivates the ring and imposes steric constraints.

While industrial routes often employ de novo ring construction (e.g., from 4-bromo-2,6-difluorobenzaldehyde), this protocol details a Late-Stage Functionalization (LSF) strategy designed for researchers constrained to the 4-fluoro-1H-indazole starting material. The method utilizes a Block-Activate-Couple strategy: transient blocking of the reactive C3 position, Iridium-catalyzed C-H activation at C6, and subsequent palladium-catalyzed cross-coupling.

Retrosynthetic Analysis & Strategy

To install the hydroxyethyl group at C6, we must overcome the inherent reactivity preference of the indazole core (C3 > C5/C6/C7).

  • Challenge: Direct halogenation of 4-fluoro-1H-indazole yields the 3-halo derivative exclusively.

  • Solution: We employ a "C3-Blocking" strategy. By intentionally iodinating C3, we force subsequent C-H activation to occur at the remaining accessible positions. The C4-fluoro substituent sterically and electronically disfavors C5, while the N1-protecting group disfavors C7, directing the Iridium catalyst to the desired C6 position .

Pathway:

  • N-Protection: Masking N1 to prevent polymerization and direct lithiation.

  • C3-Blocking: Regioselective iodination.[1]

  • C6-Activation: Ir-catalyzed C-H borylation (Hartwig-Miyaura).

  • C6-Functionalization: Suzuki-Miyaura coupling with a vinyl ether surrogate (masked acetyl).

  • Global Deprotection/Reduction: Simultaneous removal of the C3-block, reduction of the ketone, and N-deprotection.

Reaction Workflow (Visualization)

The following diagram illustrates the logical flow and intermediate structures.

IndazoleSynthesis Start 4-Fluoro-1H-indazole (Starting Material) Step1 1-THP-4-Fluoro-indazole (N-Protection) Start->Step1 DHP, PTSA CH2Cl2, RT Step2 3-Iodo-1-THP-4-Fluoro-indazole (C3 Blocking) Step1->Step2 NIS, MeCN RT, 2h Step3 6-Bpin Intermediate (C6 Activation) Step2->Step3 [Ir(OMe)(cod)]2, dtbpy B2pin2, THF, 80°C Step4 6-Acetyl-3-Iodo Intermediate (Cross-Coupling) Step3->Step4 Pd(dppf)Cl2, Vinyl Ether Base, then H3O+ Target 1-(4-Fluoro-1H-indazol-6-yl)ethanol (Final Product) Step4->Target 1. H2, Pd/C (De-iodo) 2. NaBH4 (Red) 3. HCl (Deprotect)

Caption: Figure 1. Block-Activate-Couple strategy for the regioselective synthesis of C6-functionalized indazoles.

Detailed Experimental Protocol

Step 1: N1-Protection (THP)

Rationale: The N-H proton is acidic and interferes with organometallic steps. The Tetrahydropyranyl (THP) group is chosen for its stability to basic conditions and ease of removal.

  • Reagents: 4-Fluoro-1H-indazole (1.0 equiv), 3,4-Dihydro-2H-pyran (DHP, 1.5 equiv), p-Toluenesulfonic acid (PTSA, 0.05 equiv).

  • Solvent: Dichloromethane (DCM).

  • Protocol:

    • Dissolve 4-fluoro-1H-indazole in DCM (0.5 M).

    • Add DHP and catalytic PTSA. Stir at Room Temperature (RT) for 4 hours.

    • QC Check: TLC (Hexane/EtOAc 4:1) should show disappearance of starting material.

    • Wash with sat. NaHCO3, dry over Na2SO4, and concentrate.

    • Yield: >95% (Colorless oil/solid).

Step 2: C3-Blocking (Iodination)

Rationale: Electrophilic iodination occurs exclusively at C3. This iodine atom serves as a "dummy" group to block C3 during the subsequent borylation step.

  • Reagents: N-Iodosuccinimide (NIS, 1.1 equiv).

  • Solvent: Acetonitrile (MeCN).

  • Protocol:

    • Dissolve the Step 1 product in MeCN (0.3 M).

    • Add NIS portion-wise at 0°C. Warm to RT and stir for 2 hours.

    • Quench with 10% Na2S2O3 (sodium thiosulfate) to remove excess iodine.

    • Extract with EtOAc.

    • Yield: ~90%. Note: The product is 4-fluoro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole.

Step 3: C6-Activation (Ir-Catalyzed Borylation)

Rationale: This is the critical step. With C3 blocked by Iodine and C4 blocked by Fluorine, the Iridium catalyst (sterically governed) favors the C6 position. C5 is ortho to the Fluorine (sterically crowded), and C7 is ortho to the bulky N-THP group.

  • Reagents: Bis(pinacolato)diboron (B2pin2, 1.2 equiv), [Ir(OMe)(cod)]2 (3 mol%), 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy, 6 mol%).

  • Solvent: THF or MTBE (anhydrous).

  • Protocol:

    • In a glovebox or under strict N2, mix [Ir(OMe)(cod)]2, dtbpy, and B2pin2 in THF. The solution turns dark brown (active catalyst).

    • Add the Step 2 substrate.

    • Heat to 80°C in a sealed tube for 16 hours.

    • Critical Check: Monitor by LC-MS. Look for the boronate mass [M+Bpin].

    • Pass through a short silica plug to remove catalyst. Concentrate.

    • Selectivity: Expect ~85:15 mixture favoring C6 over C5/C7. Purify by flash chromatography if necessary, or carry forward.

Step 4: Cross-Coupling to Ketone Precursor

Rationale: We install the carbon backbone. Using a vinyl ether surrogate (e.g., ethoxyvinylboronate or stannane) allows mild hydrolysis to the ketone (acetyl group).

  • Reagents: Potassium (1-ethoxyvinyl)trifluoroborate (1.2 equiv), Pd(dppf)Cl2 (5 mol%), Cs2CO3 (3.0 equiv).

  • Solvent: 1,4-Dioxane/H2O (4:1).

  • Protocol:

    • Combine the Bpin-intermediate (Step 3), trifluoroborate salt, catalyst, and base in degassed solvent.

    • Heat at 90°C for 12 hours (Suzuki Coupling).

    • Hydrolysis: Cool to RT. Add 1N HCl and stir for 1 hour. This converts the enol ether to the methyl ketone.

    • Extract with EtOAc.

    • Intermediate: 1-(4-Fluoro-3-iodo-1-THP-indazol-6-yl)ethanone.

Step 5: Global Reduction & Deprotection

Rationale: We need to remove the C3-iodine (no longer needed), reduce the ketone to the alcohol, and remove the THP group.

  • Sub-step A (De-iodination):

    • Hydrogenation: Pd/C (10 wt%), H2 (1 atm), MeOH, catalytic Et3N.

    • Result: Removes C3-I. (Monitor carefully to avoid reducing the ketone to alkane, though Pd/C usually spares aryl ketones under mild conditions).

  • Sub-step B (Ketone Reduction):

    • Add NaBH4 (0.5 equiv) directly to the reaction mixture (after filtering off Pd/C) at 0°C.

    • Result: Converts Acetyl (-COCH3) to Ethanol (-CH(OH)CH3).

  • Sub-step C (Deprotection):

    • Add concentrated HCl (dropwise) to the methanolic solution. Heat to 50°C for 1 hour.

    • Result: Cleaves N-THP.

  • Workup: Neutralize with NaHCO3, extract with EtOAc/THF (product is polar), and purify by Prep-HPLC.

Quantitative Data Summary

StepTransformationKey ReagentsEst. YieldCritical Parameter
1 N-ProtectionDHP, PTSA95%Anhydrous conditions
2 C3-BlockingNIS, MeCN90%Temperature control (0°C)
3 C6-Activation [Ir], dtbpy, B2pin2 65-75% Regioselectivity (C6 vs C5)
4 C-C Bond Form.Pd(dppf)Cl2, Vinyl-BF380%Degassing of solvents
5 Reduction/Deprot.Pd/C, NaBH4, HCl70%Monitoring de-iodination

Troubleshooting & Optimization

  • Issue: Low Regioselectivity in Step 3.

    • Diagnosis: Significant borylation at C5 or C7.

    • Fix: Switch ligand from dtbpy to TMP (3,4,7,8-tetramethyl-1,10-phenanthroline). The increased steric bulk of TMP often improves meta-selectivity (relative to the C4-F) and pushes the reaction away from the C5 ortho-pocket.

  • Issue: Incomplete De-iodination.

    • Fix: Increase H2 pressure to 50 psi or use Pd(OH)2 (Pearlman's catalyst).

  • Issue: Safety.

    • Note: 4-Fluoroindazoles can be biologically active. Handle all intermediates as potent compounds.

References

  • Ir-Catalyzed Borylation of Heterocycles

    • Ishiyama, T.; Takagi, J.; Ishida, K.; Miyaura, N.; Anastasi, N. R.; Hartwig, J. F. "Mild Iridium-Catalyzed Borylation of Arenes." J. Am. Chem. Soc.2002 , 124, 390-391. Link

  • Regioselectivity in Indazoles

    • Lefebvre, V.; Cailly, T.; Fabis, F.; Rault, S. "Regioselective Functionalization of 1H-Indazoles."[2] J. Org.[2][3][4] Chem.2010 , 75, 2730–2732.[2] Link

  • Ligand Effects on Regioselectivity

    • Unnikrishnan, A.; Sunoj, R. B.[4] "Iridium-Catalyzed Regioselective Borylation through C-H Activation and the Origin of Ligand-Dependent Regioselectivity Switching." J. Org.[2][3][4] Chem.2021 , 86, 15618–15630.[4] Link

  • General Indazole Synthesis Reviews

    • Gaonkar, S.L.; Kekare, M.B. "Indazole: An emerging privileged scaffold." Bioorg. Med. Chem.2025 (Cited contextually for scaffold properties).[3]

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Application Notes and Protocols for the In Vitro Evaluation of 1-(4-Fluoro-1H-indazol-6-yl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Indazole Scaffold as a Privileged Structure in Kinase Inhibition

The indazole ring system is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its versatile biological activities.[1] Numerous indazole derivatives have been developed as potent inhibitors of protein kinases, which are critical regulators of cellular processes such as proliferation, differentiation, and survival.[2] Dysregulation of kinase activity is a hallmark of many cancers, making them important targets for therapeutic intervention. Given the structural similarities of 1-(4-Fluoro-1H-indazol-6-yl)ethanol to known kinase inhibitors, it is prudent to approach its characterization with the hypothesis that it may exhibit activity in this class.

These application notes provide a comprehensive framework for the initial in vitro characterization of 1-(4-Fluoro-1H-indazol-6-yl)ethanol, a novel compound with unknown biological activity. The protocols outlined herein are designed to guide researchers in establishing a foundational understanding of the compound's solubility, cytotoxicity, and potential mechanism of action in a cell-based context. This document emphasizes a systematic, self-validating approach to ensure the generation of robust and reproducible data for this new chemical entity.

PART 1: Compound Handling and Preparation

Safety Precautions for Novel Chemical Entities

As 1-(4-Fluoro-1H-indazol-6-yl)ethanol is a novel compound, its toxicological properties are unknown. Therefore, it must be handled with appropriate caution, assuming it is hazardous.[3][4]

  • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and ANSI Z87.1-compliant safety glasses.[5]

  • Engineering Controls: All handling of the solid compound and preparation of concentrated stock solutions should be performed in a certified chemical fume hood to avoid inhalation.[6]

  • Spill and Waste Management: In case of a spill, treat it as a major spill of a hazardous material.[5] Dispose of all waste containing the compound in appropriately labeled hazardous waste containers.

  • Exposure Response: In case of skin contact, immediately flush the affected area with water for at least 15 minutes and remove contaminated clothing.[5] For eye contact, flush with copious amounts of water for 15 minutes and seek immediate medical attention.[5]

Preparation of Stock Solutions

The preparation of a stable, concentrated stock solution is paramount for accurate and reproducible experimental results. Dimethyl sulfoxide (DMSO) is a common solvent for novel compounds due to its high solubilizing capacity.

Protocol for Stock Solution Preparation:

  • Tare a sterile, amber glass vial on an analytical balance.

  • Carefully add the desired amount of solid 1-(4-Fluoro-1H-indazol-6-yl)ethanol to the vial.

  • Add the appropriate volume of high-purity, anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 50 mM).

  • Vortex or sonicate the solution until the compound is completely dissolved.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C, protected from light.

Solubility Assessment in Cell Culture Media

Before conducting any cell-based assays, it is crucial to determine the solubility of the compound in the specific cell culture medium to be used.[7][8] This ensures that the observed effects are due to the soluble compound and not due to precipitation.

Protocol for Kinetic Solubility Assessment:

  • Prepare a series of dilutions of the 1-(4-Fluoro-1H-indazol-6-yl)ethanol stock solution in your chosen cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS). A common starting range is from 1 µM to 200 µM.

  • Incubate the solutions at 37°C for 1-2 hours.

  • Visually inspect each concentration for any signs of precipitation.

  • For a more quantitative measure, transfer the solutions to a 96-well plate and measure the light scattering at a wavelength such as 600 nm using a plate reader. A sharp increase in absorbance indicates precipitation.[8]

  • The highest concentration that remains clear is considered the kinetic solubility limit in the cell culture medium. All subsequent experiments should use concentrations at or below this limit.

ParameterRecommended ConditionRationale
Stock Solvent Anhydrous DMSOHigh solubilizing capacity for a wide range of organic compounds.
Stock Concentration 10-50 mMA high concentration allows for small volumes to be added to cell culture, minimizing solvent effects.
Storage -20°C, protected from lightPrevents degradation of the compound. Aliquoting minimizes freeze-thaw cycles.
Final DMSO in Culture ≤ 0.5%High concentrations of DMSO can be toxic to cells and may affect experimental outcomes.

PART 2: Cellular Assays for Activity Profiling

Cytotoxicity Assessment using the MTT Assay

The first step in characterizing the biological activity of a new compound is to determine its effect on cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cellular metabolic activity, which is an indicator of cell viability and proliferation.[9][10][11] This assay will help determine the concentration range over which 1-(4-Fluoro-1H-indazol-6-yl)ethanol affects cell viability and to calculate the IC50 (half-maximal inhibitory concentration) value.

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed cells in 96-well plate allow_adherence Incubate for 24h to allow adherence seed_cells->allow_adherence add_compound Add compound dilutions to cells allow_adherence->add_compound prep_compound Prepare serial dilutions of compound prep_compound->add_compound incubate_treatment Incubate for 24, 48, or 72h add_compound->incubate_treatment add_mtt Add MTT solution to each well incubate_treatment->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt add_solubilizer Add solubilization solution (e.g., DMSO) incubate_mtt->add_solubilizer shake_plate Shake plate to dissolve formazan add_solubilizer->shake_plate read_absorbance Read absorbance at 570 nm shake_plate->read_absorbance calculate_viability Calculate % cell viability read_absorbance->calculate_viability plot_curve Plot dose-response curve calculate_viability->plot_curve determine_ic50 Determine IC50 value plot_curve->determine_ic50

Caption: Workflow for determining cytotoxicity using the MTT assay.

Detailed Protocol for MTT Assay:

  • Cell Seeding: Seed a cancer cell line of interest (e.g., MCF-7 for breast cancer, A549 for lung cancer) into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.[12]

  • Compound Treatment: Prepare serial dilutions of 1-(4-Fluoro-1H-indazol-6-yl)ethanol in culture medium from the DMSO stock. A broad range is recommended for the initial screen (e.g., 0.1 µM to 100 µM).[13] Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions. Include vehicle control wells (medium with the same final concentration of DMSO).

  • Incubation: Incubate the plate for a desired time period (e.g., 48 or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[12] Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes on an orbital shaker.[10]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the log of the compound concentration and use non-linear regression analysis to determine the IC50 value.

Cell LineSeeding Density (cells/well)Incubation Time (h)Hypothetical IC50 (µM)
MCF-7 (Breast Cancer) 8,000725.2
A549 (Lung Cancer) 5,0007212.8
HCT116 (Colon Cancer) 7,000728.5
Note: These are example values and must be determined experimentally.
Mechanistic Studies via Western Blot Analysis

Based on the indazole scaffold, a plausible mechanism of action for 1-(4-Fluoro-1H-indazol-6-yl)ethanol is the inhibition of a protein kinase. Western blotting can be used to investigate this by assessing the phosphorylation status of key proteins in a relevant signaling pathway, such as the MAPK/ERK or PI3K/Akt pathways.[14] A reduction in the phosphorylation of a downstream effector protein upon treatment with the compound would suggest inhibition of an upstream kinase.

Western_Blot_Workflow cluster_prep Cell Treatment & Lysis cluster_sds_page Electrophoresis cluster_transfer Blotting & Probing cluster_detection Detection & Analysis treat_cells Treat cells with compound at IC50 concentration lyse_cells Lyse cells with RIPA buffer + inhibitors treat_cells->lyse_cells quantify_protein Quantify protein concentration (BCA assay) lyse_cells->quantify_protein prepare_samples Prepare samples with Laemmli buffer quantify_protein->prepare_samples load_gel Load equal protein amounts onto SDS-PAGE gel prepare_samples->load_gel run_gel Run electrophoresis to separate proteins load_gel->run_gel transfer_proteins Transfer proteins to PVDF membrane run_gel->transfer_proteins block_membrane Block membrane (e.g., with BSA or milk) transfer_proteins->block_membrane primary_ab Incubate with primary antibody (e.g., p-ERK, total ERK) block_membrane->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab add_ecl Add ECL substrate secondary_ab->add_ecl image_blot Capture chemiluminescent signal add_ecl->image_blot quantify_bands Quantify band intensities image_blot->quantify_bands normalize_data Normalize phospho-protein to total protein quantify_bands->normalize_data MAPK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates (p-ERK) TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Phosphorylates Response Cell Proliferation, Survival, Differentiation TF->Response Regulates Gene Expression Inhibitor 1-(4-Fluoro-1H-indazol-6-yl)ethanol Inhibitor->RAF Hypothetical Inhibition Point

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.

Conclusion

The protocols detailed in these application notes provide a robust starting point for the initial characterization of 1-(4-Fluoro-1H-indazol-6-yl)ethanol in a cell culture setting. By systematically determining its solubility and cytotoxicity, researchers can establish a solid foundation for more in-depth mechanistic studies. The investigation into its potential as a kinase inhibitor via Western blot analysis of key signaling pathways like MAPK/ERK offers a logical next step based on its chemical scaffold. This structured approach ensures the generation of high-quality, interpretable data, which is essential for advancing novel compounds in the drug discovery pipeline.

References

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

  • van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in molecular biology (Clifton, N.J.), 731, 237–245.
  • Purdue University. (n.d.). Unknown Chemicals. Environmental Health and Safety. Retrieved from [Link]

  • Vasta, V., et al. (2018). Single tracer-based protocol for broad-spectrum kinase profiling in live cells with NanoBRET. Cell Chemical Biology, 25(2), 225-235.e6.
  • Emergency Management and Safety. (n.d.). Chapter 6: Chemical Storage and Handling. Retrieved from [Link]

  • University of California, Santa Barbara. (n.d.). Novel Chemicals with Unknown Hazards SOP. Retrieved from [Link]

  • Northeastern University. (n.d.). Unknown Chemicals Management. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Working with Chemicals. In Prudent Practices in the Laboratory. Retrieved from [Link]

  • INiTS. (2020, November 26). Cell-based test for kinase inhibitors. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation. Retrieved from [Link]

  • Frontiers. (2020, April 29). A New Quantitative Cell-Based Assay Reveals Unexpected Microtubule Stabilizing Activity of Certain Kinase Inhibitors, Clinically Approved or in the Process of Approval. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Fluoroindazole. PubChem. Retrieved from [Link]

  • Wei, W., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC medicinal chemistry, 12(6), 963–974.
  • Kramer, N. I., et al. (2022). Toward Realistic Dosimetry In Vitro: Determining Effective Concentrations of Test Substances in Cell Culture and Their Prediction by an In Silico Mass Balance Model. Chemical research in toxicology, 35(11), 2051–2063.
  • ResearchGate. (2017, November 4). What should be the concentration range of my drug to check its activity in cell lines?. Retrieved from [Link]

  • Semantic Scholar. (n.d.). development of 1h-indazole derivatives as anti-inflammatory agents using computational. Retrieved from [Link]

  • Hafner, M., Niepel, M., & Sorger, P. K. (2017). Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. Current protocols in chemical biology, 9(2), 10.1002/cpch.23.
  • National Center for Biotechnology Information. (2022). Toward Realistic Dosimetry In Vitro: Determining Effective Concentrations of Test Substances in Cell Culture and Their Prediction by an In Silico Mass Balance Model. Retrieved from [Link]

  • American Pharmaceutical Review. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A Platform for High-Throughput Testing of the Effect of Soluble Compounds on 3D Cell Cultures. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Indazole – Knowledge and References. Retrieved from [Link]

  • BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS. Retrieved from [Link]

Sources

Anti-proliferative effects of 1-(4-Fluoro-1H-indazol-6-yl)ethanol on cancer cells

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Anti-Proliferative Characterization of 1-(4-Fluoro-1H-indazol-6-yl)ethanol

Executive Summary & Scientific Context

1-(4-Fluoro-1H-indazol-6-yl)ethanol represents a critical pharmacophore in the development of small-molecule kinase inhibitors. The indazole scaffold, particularly when substituted at the C4 and C6 positions, functions as an ATP-mimetic, capable of forming hydrogen bonds with the hinge region of various protein kinases (e.g., VEGFR-2 , PLK4 , and Aurora Kinases ).

This application note details the standardized protocols for evaluating the anti-proliferative efficacy of this specific compound. Unlike fully optimized clinical candidates, this molecule often serves as a fragment probe or chiral intermediate . Its evaluation focuses on determining intrinsic cytotoxicity, establishing Structure-Activity Relationships (SAR), and identifying the mode of cell death (cytostasis vs. apoptosis).

Key Biological Mechanisms:

  • Target Engagement: Competitive inhibition of the ATP-binding pocket in tyrosine/serine-threonine kinases.

  • Cellular Outcome: Arrest of the cell cycle (typically G2/M or G1 phase) leading to caspase-dependent apoptosis.

  • Physicochemical Challenge: High lipophilicity requires precise solubilization protocols to prevent precipitation in aqueous media.

Experimental Workflow

The following diagram outlines the logical flow from compound preparation to data extraction.

ExperimentalWorkflow Compound 1-(4-Fluoro-1H-indazol-6-yl)ethanol (Solid Powder) Solubilization Solubilization (DMSO Stock 10-50 mM) Compound->Solubilization Weighing Dilution Serial Dilution (0.1% DMSO Final) Solubilization->Dilution Media Prep Treatment Incubation (24h - 72h) Dilution->Treatment Dosing Cells Cancer Cell Lines (e.g., A549, MCF-7, HUVEC) Cells->Treatment Seeding Assay_MTT Viability Assay (MTT / CCK-8) Treatment->Assay_MTT Endpoint 1 Assay_FACS Mechanism Study (Flow Cytometry) Treatment->Assay_FACS Endpoint 2 Data IC50 Calculation & Cycle Analysis Assay_MTT->Data Absorbance Assay_FACS->Data Fluorescence

Figure 1: Integrated workflow for the pharmacological evaluation of indazole derivatives.

Protocol 1: Compound Preparation & Stability

Rationale: Indazole derivatives are hydrophobic. Improper solubilization leads to "micro-precipitation" in cell culture media, causing false-negative results (loss of potency) or false-positive toxicity (physical cellular damage).

Materials:

  • 1-(4-Fluoro-1H-indazol-6-yl)ethanol (Purity >98% by HPLC).

  • Dimethyl Sulfoxide (DMSO), Cell Culture Grade (Sigma-Aldrich).

  • Vortex mixer and Sonicator.

Procedure:

  • Stock Solution (20 mM): Weigh 5.0 mg of the compound. Calculate the required DMSO volume based on Molecular Weight (MW ≈ 180.18 g/mol for the core, verify specific salt form).

    • Calculation: Volume (mL) = Mass (mg) / [MW (mg/mmol) × Concentration (mmol/mL)].

    • Example: For 5 mg, add ~1.38 mL DMSO.

  • Dissolution: Vortex for 30 seconds. If visible particles remain, sonicate at 40 kHz for 5 minutes at room temperature.

    • QC Check: Solution must be optically clear.

  • Storage: Aliquot into amber glass vials (avoid plastic if possible for long-term storage) and store at -20°C. Stable for 3 months. Avoid freeze-thaw cycles >3 times.

  • Working Solution: Dilute the stock into complete cell culture media immediately prior to use. Ensure final DMSO concentration is ≤ 0.1% (v/v) to avoid solvent toxicity.

Protocol 2: Anti-Proliferative Assay (MTT/CCK-8)

Rationale: This assay quantifies the metabolic activity of viable cells. The reduction of tetrazolium salts (MTT) to formazan by mitochondrial dehydrogenases serves as a proxy for cell viability.

Target Cells:

  • A549 (Lung Carcinoma): High expression of EGFR/VEGFR pathways.

  • HUVEC (Endothelial): To assess anti-angiogenic potential (VEGFR inhibition).

  • MCF-7 (Breast Cancer): General cytotoxicity screen.[1]

Step-by-Step Methodology:

  • Seeding: Plate cells in 96-well plates at a density of 3,000–5,000 cells/well in 100 µL media.

  • Attachment: Incubate for 24 hours at 37°C, 5% CO₂.

  • Treatment:

    • Prepare serial dilutions of 1-(4-Fluoro-1H-indazol-6-yl)ethanol (e.g., 0.1, 0.3, 1, 3, 10, 30, 100 µM).

    • Aspirate old media and add 100 µL of drug-containing media.

    • Controls: Vehicle Control (0.1% DMSO) and Positive Control (e.g., Staurosporine or Pazopanib).

  • Incubation: Incubate for 72 hours.

  • Development:

    • Add 10 µL of CCK-8 reagent or 20 µL MTT (5 mg/mL) to each well.

    • Incubate for 2–4 hours.

    • For MTT: Aspirate media, add 150 µL DMSO to dissolve formazan crystals.

  • Measurement: Read absorbance at 450 nm (CCK-8) or 570 nm (MTT) using a microplate reader.

Data Presentation Template:

Concentration (µM)Absorbance (Mean)SD% Viability
0 (Vehicle)1.2500.05100.0
0.11.2100.0496.8
1.01.0500.0684.0
10.00.4500.0336.0
100.00.0500.014.0

Calculate IC50 using non-linear regression (Log(inhibitor) vs. response).

Protocol 3: Mechanism of Action (Cell Cycle Analysis)

Rationale: Indazole-based kinase inhibitors often cause specific cell cycle arrests.

  • G1 Arrest: Suggests inhibition of CDK4/6 or VEGFR/EGFR signaling.

  • G2/M Arrest: Suggests inhibition of PLK4, Aurora Kinase, or tubulin polymerization.

Methodology:

  • Treatment: Treat cells (6-well plate, 2x10⁵ cells/well) with the IC50 and 2xIC50 concentration for 24 hours.

  • Harvesting: Trypsinize cells, wash with cold PBS.

  • Fixation: Resuspend pellet in 300 µL PBS. Add 700 µL ice-cold 70% Ethanol dropwise while vortexing. Fix overnight at -20°C.

  • Staining:

    • Wash cells with PBS.[2]

    • Resuspend in 500 µL PI/RNase Staining Buffer (BD Pharmingen).

    • Incubate 15 min at Room Temperature in the dark.

  • Acquisition: Analyze on a Flow Cytometer (e.g., BD FACSCalibur). Record FL2-A (Area) and FL2-W (Width) to exclude doublets.

Signaling Pathway Visualization:

MechanismOfAction Drug 1-(4-Fluoro-1H-indazol-6-yl)ethanol Target ATP Pocket Binding (VEGFR / PLK4 / Aurora) Drug->Target Competitive Inhibition Pathway1 Inhibition of Ras/Raf/MEK/ERK Target->Pathway1 If VEGFR/EGFR Pathway2 Inhibition of Centrosome Duplication Target->Pathway2 If PLK4/Aurora Arrest Cell Cycle Arrest (G1 or G2/M) Pathway1->Arrest Pathway2->Arrest Apoptosis Apoptosis (Caspase-3 Activation) Arrest->Apoptosis Prolonged Stress

Figure 2: Hypothesized mechanism of action for indazole derivatives in cancer cells.

References

  • Li, X., et al. (2021). "Synthesis and biological evaluation of indazole derivatives as anti-cancer agents." RSC Advances, 11, 15000-15012.

  • BenchChem. "Potential Therapeutic Applications of 6-Bromo-1-methyl-1H-indazol-4-amine: A Technical Guide." BenchChem Technical Notes.

  • PubChem. "1-(4-Bromo-6-fluoroindazol-1-yl)ethanol Compound Summary." National Library of Medicine.

  • Zhang, W., et al. (2023). "Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives." Molecules, 28(10), 4000.

  • Ossila. "4-Fluoro-1H-indazole: Properties and Applications in Organic Electronics and Pharma." Ossila Product Guide.

Sources

Using 1-(4-Fluoro-1H-indazol-6-yl)ethanol in a breast cancer cell line

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Evaluation of 1-(4-Fluoro-1H-indazol-6-yl)ethanol in Breast Cancer Cell Models

Abstract & Introduction

1-(4-Fluoro-1H-indazol-6-yl)ethanol is a functionalized indazole fragment often utilized in Fragment-Based Drug Discovery (FBDD) for developing inhibitors targeting receptor tyrosine kinases (RTKs) and DNA damage response proteins. The 4-fluoro-indazole core is a privileged scaffold found in several bioactive molecules, including Vericiguat and various investigational PARP inhibitors and EGFR degraders .

In the context of breast cancer, this compound serves as a critical chemical probe to explore structure-activity relationships (SAR) within the ATP-binding pockets of kinases (e.g., HER2, EGFR) or as a precursor for proteolysis-targeting chimeras (PROTACs).

This guide details the standard operating procedures (SOPs) for solubilizing, dosing, and evaluating the biological activity of 1-(4-Fluoro-1H-indazol-6-yl)ethanol in three distinct breast cancer subtypes: MCF-7 (Luminal A) , SK-BR-3 (HER2+) , and MDA-MB-231 (TNBC) .

Compound Preparation & Handling

Chemical Properties:

  • Molecular Weight: ~180.18 g/mol

  • Appearance: White to off-white solid

  • Solubility: Low in water; soluble in DMSO and Ethanol.

  • Chirality: The C1-position of the ethanol side chain is chiral. Unless specified as an enantiomer (R or S), assume the material is racemic.

Stock Solution Protocol:

  • Solvent: Dimethyl sulfoxide (DMSO), anhydrous, cell-culture grade (≥99.9%).

  • Concentration: Prepare a 100 mM master stock.

    • Calculation: Weigh 18.0 mg of powder and dissolve in 1.0 mL of DMSO.

  • Storage: Aliquot into amber glass vials (avoid plastic for long-term storage of hydrophobic compounds) and store at -20°C. Stable for 6 months. Avoid repeated freeze-thaw cycles.

Working Solutions:

  • Dilute the master stock in complete cell culture media immediately prior to use.

  • Vehicle Control: Ensure the final DMSO concentration never exceeds 0.5% (v/v) to avoid solvent toxicity.

Cell Line Selection & Rationale

Cell LineSubtypeReceptor StatusRationale for Indazole Testing
MCF-7 Luminal AER+, PR+, HER2-Indazoles are reported to modulate Estrogen Receptor (ER) signaling and interact with downstream PI3K/Akt pathways.
SK-BR-3 HER2 EnrichedER-, PR-, HER2+The fluoro-indazole core is a common scaffold for EGFR/HER2 kinase inhibitors; ideal for testing kinase selectivity.
MDA-MB-231 TNBCER-, PR-, HER2-Aggressive, metastatic model. Useful for evaluating PARP-dependent lethality or general cytotoxicity.

Experimental Protocols

Protocol A: Cytotoxicity Screening (dose-Response)

Objective: Determine the IC50 of the compound.

  • Seeding: Plate cells in 96-well plates (3,000–5,000 cells/well) in 100 µL complete media. Allow attachment for 24 hours.

  • Treatment:

    • Prepare serial dilutions (1:3) of the compound in media.[1]

    • Range: 100 µM down to 0.01 µM (8 points).

    • Include Vehicle Control (0.5% DMSO) and Positive Control (e.g., Doxorubicin 1 µM) .

  • Incubation: Incubate for 72 hours at 37°C, 5% CO2.

  • Readout: Add 10 µL CCK-8 or MTT reagent. Incubate 2–4 hours. Measure Absorbance at 450 nm (CCK-8) or 570 nm (MTT).

  • Analysis: Normalize to vehicle control and fit data to a non-linear regression model (log(inhibitor) vs. response).

Protocol B: Mechanism of Action (Western Blot)

Objective: Assess inhibition of survival pathways (MAPK/PI3K) or DNA damage markers.

Target Panel:

  • p-EGFR / p-HER2: To assess upstream kinase inhibition.

  • p-ERK1/2 (Thr202/Tyr204): To measure MAPK pathway suppression.

  • γ-H2AX: To detect DNA double-strand breaks (indicative of PARP trapping or genotoxicity).

  • Cleaved PARP: Apoptosis marker.

Workflow:

  • Seed cells in 6-well plates (3 x 10^5 cells/well).

  • Treat with compound at IC50 and 5x IC50 concentrations for 24 hours.

  • Lyse in RIPA buffer with protease/phosphatase inhibitors.

  • Perform SDS-PAGE and immunoblotting.

Visualizations

Figure 1: Experimental Workflow

Workflow cluster_cells Cell Culture Models Compound 1-(4-Fluoro-1H-indazol-6-yl)ethanol (Powder) Stock 100 mM Stock (in DMSO) Compound->Stock Solubilization Dilution Serial Dilution (in Media) Stock->Dilution Dilute MCF7 MCF-7 (ER+) Dilution->MCF7 SKBR3 SK-BR-3 (HER2+) Dilution->SKBR3 MDA MDA-MB-231 (TNBC) Dilution->MDA Assays Readouts: 1. CCK-8 (Viability) 2. Western Blot (Signaling) 3. Annexin V (Apoptosis) MCF7->Assays SKBR3->Assays MDA->Assays

Caption: Step-by-step workflow for evaluating the indazole fragment across distinct breast cancer subtypes.

Figure 2: Hypothesized Signaling Interference

Pathway Indazole Indazole Fragment (Inhibitor) RTK RTK (EGFR/HER2) Indazole->RTK Potential Binding PARP PARP1 Indazole->PARP Potential Inhibition RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation ERK->Proliferation DNA DNA Damage DNA->PARP Repair DNA Repair PARP->Repair

Caption: Potential mechanisms of action: RTK kinase inhibition (left) vs. PARP interference (right).[1][2]

Data Analysis & Interpretation

ObservationInterpretationNext Steps
High Potency (IC50 < 1 µM) in SK-BR-3 Suggests HER2/EGFR kinase inhibition.Perform Kinase Profiling (KINOMEscan) to confirm target.
High Potency in MDA-MB-231 + γ-H2AX signal Suggests PARP trapping or DNA damage mechanism.Combine with Olaparib to test for synergy.
No Toxicity (IC50 > 50 µM) Compound is inactive as a single agent.Use as a negative control or synthesize derivatives (e.g., oxidize the ethanol to a ketone or acid).

References

  • Vertex Pharmaceuticals Inc. (2021). Isoindolinone and indazole compounds for the degradation of EGFR. WO2021127561A1.

    • Context: Describes the use of 4-fluoro-1H-indazole cores in synthesizing EGFR degraders for breast cancer.
  • GlaxoSmithKline. (2013). Estrogen receptor modulators and uses thereof. US8455534B2.[3]

    • Context: Establishes the relevance of fluoro-indazole scaffolds in ER+ breast cancer models.
  • University of Dundee. (2010). Acrylamide derivatives and their use as therapeutic agents. US12497359B2.

    • Context: Discusses indazole derivatives in the context of kinase inhibition and mitochondrial diseases in cancer.
  • BLD Pharm. (2023). Product Datasheet: 1-(4-Fluoro-1H-indazol-6-yl)ethanol. BD00747191.[4][5]

    • Context: Source for chemical properties and handling data.[1][6]

Sources

Application of 1-(4-Fluoro-1H-indazol-6-yl)ethanol in drug discovery

Author: BenchChem Technical Support Team. Date: March 2026

APPLICATION NOTE: 1-(4-Fluoro-1H-indazol-6-yl)ethanol in Medicinal Chemistry

Executive Summary

1-(4-Fluoro-1H-indazol-6-yl)ethanol is a high-value heterocyclic building block employed in the synthesis of small-molecule inhibitors targeting receptor tyrosine kinases (RTKs) and nuclear receptors (e.g., ROR


t). Its structural uniqueness lies in the 4-fluoro substitution , which modulates the pKa of the indazole NH and blocks metabolic oxidation at the electron-rich C4 position, and the 6-(1-hydroxyethyl) tail , which serves as a versatile chiral handle for divergent synthesis.

This guide details the application of this compound in Lead Optimization, specifically focusing on its conversion into chiral ether/amine linkages via Mitsunobu coupling and


 protocols.

Chemical Profile & Pharmacological Logic[1][2]

Structural Advantages

The indazole core is a privileged scaffold, acting as a bioisostere for the purine ring system found in ATP. This makes it an ideal "hinge binder" in kinase drug discovery.[1]

FeatureMedicinal Chemistry Function
Indazole Core Mimics adenosine; forms bidentate H-bonds (Donor-Acceptor) with kinase hinge residues (e.g., Glu/Cys).
4-Fluoro Group Metabolic Block: Prevents P450-mediated hydroxylation at the C4 position.Electronic Modulation: Lowers the pKa of the N1-H, increasing acidity and strengthening H-bond interactions.
6-Ethanol Group Chiral Center: The secondary alcohol allows for the introduction of chirality (

or

), critical for fitting into stereospecific hydrophobic pockets.Linker Utility: Precursor for ethers (via Mitsunobu) or amines (via mesylation/displacement).
Target Classes
  • Tyrosine Kinases (VEGFR, FGFR): Used to extend into the "solvent front" or "back pocket" of the ATP binding site.

  • ROR

    
    t Inverse Agonists:  The indazole core stabilizes the receptor in an inactive conformation; the ethanol side chain extends into the hydrophobic ligand-binding domain (LBD).
    
  • HPK1 Inhibitors: Hematopoietic progenitor kinase 1 inhibitors for immuno-oncology often utilize 4/6-substituted indazoles to achieve selectivity over MAP4K1.

Experimental Protocols

Protocol A: Asymmetric Synthesis of Enantiopure 1-(4-Fluoro-1H-indazol-6-yl)ethanol

Rationale: Drug candidates require high enantiomeric excess (ee). Direct reduction of the ketone precursor (1-(4-fluoro-1H-indazol-6-yl)ethanone) using standard NaBH


 yields a racemate. This protocol uses Noyori Transfer Hydrogenation to access the (

)- or (

)-enantiomer selectively.

Reagents:

  • Substrate: 1-(4-Fluoro-1H-indazol-6-yl)ethanone (1.0 eq)

  • Catalyst: RuCl(p-cymene)[(R,R)-TsDPEN] (1 mol%)

  • Hydrogen Source: Formic acid / Triethylamine (5:2 azeotrope)

  • Solvent: Dichloromethane (DCM)

Step-by-Step Methodology:

  • Inertion: Flame-dry a 100 mL round-bottom flask and purge with Argon.

  • Dissolution: Dissolve 1-(4-Fluoro-1H-indazol-6-yl)ethanone (5.0 mmol) in anhydrous DCM (20 mL).

  • Catalyst Addition: Add RuCl(p-cymene)[(R,R)-TsDPEN] (31 mg, 0.05 mmol). Stir until a homogeneous orange solution forms.

  • Reaction Initiation: Dropwise add the HCOOH/Et

    
    N complex (2.0 mL) at 0°C.
    
  • Incubation: Allow the reaction to warm to room temperature and stir for 12 hours. Monitor conversion via TLC (50% EtOAc/Hexanes).

  • Quench & Workup: Quench with saturated NaHCO

    
     (aq). Extract with DCM (3x). Wash combined organics with brine, dry over Na
    
    
    
    SO
    
    
    , and concentrate.
  • Purification: Flash chromatography (SiO

    
    , gradient 0-60% EtOAc in Hexanes).
    
    • Expected Yield: >90%[2][3][4]

    • Expected ee: >95% (Determine via Chiral HPLC, Chiralcel OD-H column).

Protocol B: Mitsunobu Coupling for Library Generation

Rationale: This protocol couples the chiral alcohol to various phenols or heterocycles, a common tactic to generate SAR (Structure-Activity Relationship) libraries for the "tail" region of the inhibitor.

Reagents:

  • Alcohol: (R)-1-(4-Fluoro-1H-indazol-6-yl)ethanol (1.0 eq)

  • Nucleophile: Substituted Phenol or Hydroxypyridine (1.2 eq)

  • Phosphine: Triphenylphosphine (PPh

    
    ) (1.5 eq)
    
  • Azodicarboxylate: DIAD (Diisopropyl azodicarboxylate) (1.5 eq)

  • Solvent: Anhydrous THF

Step-by-Step Methodology:

  • Preparation: Dissolve the indazole alcohol (1.0 mmol), the phenol partner (1.2 mmol), and PPh

    
     (1.5 mmol) in anhydrous THF (10 mL) under N
    
    
    
    . Cool to 0°C.
  • Addition: Add DIAD (1.5 mmol) dropwise over 10 minutes. Note: The solution will turn yellow.

  • Reaction: Stir at 0°C for 30 minutes, then warm to room temperature and stir for 4–12 hours.

  • Verification: Monitor by LC-MS for the disappearance of the alcohol.

  • Workup: Concentrate the solvent. Triturate the residue with Et

    
    O/Hexanes to precipitate triphenylphosphine oxide (TPPO). Filter off the solid.
    
  • Purification: Purify the filtrate via Prep-HPLC (C18, Water/Acetonitrile + 0.1% Formic Acid).

Visualizing the Workflow

The following diagram illustrates the divergent synthesis pathway starting from the ketone precursor, highlighting the critical decision points between chiral resolution and coupling strategies.

G cluster_0 Critical Quality Attribute (CQA) Ketone Precursor: 1-(4-Fluoro-1H-indazol-6-yl) ethanone Racemic Racemic Alcohol (±)-Ethanol deriv. Ketone->Racemic NaBH4 Reduction Chiral_R (R)-Enantiomer (Active Scaffold) Ketone->Chiral_R Noyori (R,R)-TsDPEN >95% ee Chiral_S (S)-Enantiomer (Inactive/Control) Ketone->Chiral_S Noyori (S,S)-TsDPEN Mesylate Activated Mesylate (Leaving Group) Chiral_R->Mesylate MsCl, Et3N Library Drug Candidate Library (Ethers/Amines) Chiral_R->Library Mitsunobu Coupling (Phenols/Heterocycles) Mesylate->Library Sn2 Displacement (Amines/Thiols)

Caption: Divergent synthetic workflow for 1-(4-Fluoro-1H-indazol-6-yl)ethanol, prioritizing asymmetric reduction for stereoselective library generation.

Strategic SAR Map (Structure-Activity Relationship)

Understanding why this specific molecule is used requires mapping its features to biological interaction zones.

SAR Core 1-(4-Fluoro-1H-indazol-6-yl)ethanol F_Group 4-Fluoro Substituent Core->F_Group Indazole_NH Indazole N-H Core->Indazole_NH Ethanol_Tail 6-Ethanol Tail Core->Ethanol_Tail Metab_Block Blocks CYP450 Oxidation (Metabolic Stability) F_Group->Metab_Block Acid_Mod Increases Acidity (pKa) Strengthens H-Bond Donor F_Group->Acid_Mod Hinge_Bind Hinge Region Binding (Kinase ATP Pocket) Indazole_NH->Hinge_Bind Solvent_Front Solvent Front / Allosteric Pocket (Selectivity Filter) Ethanol_Tail->Solvent_Front

Caption: Pharmacophore mapping of the 4-fluoro-6-ethanol indazole scaffold showing mechanistic roles in drug binding and stability.

References

  • Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

  • Cheruvallath, Z., et al. (2017).[5] Discovery of potent and orally active 1,4-disubstituted indazoles as novel allosteric glucokinase activators. Bioorganic & Medicinal Chemistry Letters.

  • Fauber, B. P., et al. (2015). Discovery of GNE-3500: A Potent, Selective, and Orally Bioavailable RORc Inverse Agonist. Journal of Medicinal Chemistry.

  • Sigma-Aldrich. 6-Bromo-4-fluoro-1H-indazole Product Specification. (Precursor reference).

Sources

Comprehensive Experimental Workflow for the Evaluation of Indazole-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Application Note & Standard Operating Protocol Target Audience: Researchers, Scientists, and Drug Development Professionals Prepared By: Senior Application Scientist

Introduction & Mechanistic Rationale

Indazole derivatives represent a highly privileged scaffold in medicinal chemistry, particularly in the rational design of targeted kinase inhibitors. The 1H-indazole core acts as an exceptionally effective hinge-binding motif. Structurally, it mimics the adenine ring of ATP, allowing it to insert deeply into the narrow ATP-binding pocket of protein kinases. Once positioned, the indazole scaffold forms critical, conserved hydrogen bonds with the kinase hinge region, effectively outcompeting endogenous ATP and halting downstream oncogenic or pathological signaling 1.

Because of this structural versatility, indazole-based compounds have been successfully developed into potent multi-target inhibitors, such as dual VEGFR-2 and EGFR inhibitors for oncology 2, as well as highly selective ROCK1/2 inhibitors for cardiovascular applications 3. However, the successful translation of a novel indazole derivative requires a rigorous, multi-tiered experimental workflow to differentiate true on-target efficacy from off-target cytotoxicity.

This application note details a validated, self-correcting experimental pipeline for characterizing novel indazole-based inhibitors.

Experimental Workflow Overview

The evaluation cascade is intentionally designed to progressively filter compounds. By starting with intrinsic biochemical affinity and advancing to complex cellular phenotypes, we prevent false positives caused by off-target membrane disruption or broad-spectrum toxicity.

Workflow A Compound Library (Indazole Derivatives) B Phase 1: Cell-Free Kinase Assay (Target Affinity & IC50) A->B C Phase 2: Cell Viability Assay (Anti-proliferative Efficacy) B->C D Phase 3: Selectivity & Safety (Normal Cell Counterscreen) C->D E Phase 4: Mechanistic Validation (Apoptosis & Pathway Analysis) D->E

Fig 1. Sequential experimental workflow for evaluating indazole-based kinase inhibitors.

Phase 1: Cell-Free Biochemical Kinase Assay (Target Affinity)

Causality & Rationale: Before testing in live cells, it is imperative to establish the intrinsic inhibitory potency (


) of the indazole derivative against the purified target kinase (e.g., VEGFR-2, EGFR). Cell-free assays eliminate confounding variables such as membrane permeability, efflux pump activity, and metabolic degradation. We utilize a luminescent ADP detection assay because it universally measures kinase activity by quantifying ADP produced during the reaction, directly reflecting the ATP-competitive nature of indazole scaffolds.
Protocol: Luminescent Kinase Inhibition Assay
  • Reagent Preparation: Prepare 1X Kinase Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT).

  • Compound Dilution: Serially dilute the indazole derivatives and a reference standard (e.g., Erlotinib or Pazopanib) in 100% DMSO. Dilute further in Kinase Buffer to achieve a final DMSO concentration of ≤1%. Self-Validation: Exceeding 1% DMSO can induce solvent-mediated enzyme denaturation, artificially inflating apparent inhibitor potency.

  • Enzyme-Inhibitor Pre-incubation: In a 384-well microplate, combine 5 µL of purified kinase with 2.5 µL of the diluted inhibitor. Incubate at room temperature for 30 minutes. Self-Validation: This step is critical; it allows slow-binding indazole derivatives to reach thermodynamic equilibrium within the ATP pocket before the substrate is introduced.

  • Reaction Initiation: Add 2.5 µL of ATP/Substrate mix to initiate the reaction. Ensure the ATP concentration is strictly matched to the predetermined Michaelis constant (

    
    ) for the specific kinase. Using ATP at 
    
    
    
    ensures the assay is highly sensitive to competitive inhibitors.
  • Detection: After 60 minutes, add 10 µL of ADP depletion reagent (incubate 40 min) to remove unreacted ATP, followed by 20 µL of Kinase Detection Reagent (incubate 30 min) to convert ADP to ATP and generate a luminescent signal.

  • Data Analysis: Read luminescence. Calculate the Z'-factor using positive (no enzyme) and negative (vehicle) controls. A Z'-factor > 0.5 validates the assay's robustness.

Phase 2: In Vitro Cell Viability & Selectivity Profiling

Causality & Rationale: A potent biochemical


 does not guarantee cellular efficacy. The MTT colorimetric assay assesses the compound's ability to permeate the cell membrane and inhibit target-driven proliferation 4. Crucially, parallel testing on normal epithelial cells (e.g., MCF-10A or HEK-293) establishes the therapeutic index, ensuring the indazole derivative induces targeted apoptosis rather than broad-spectrum, off-target cytotoxicity 2.
Protocol: Cell Viability & Safety Counter-Screen
  • Cell Seeding: Seed target cancer cells (e.g., HCT-116, MCF-7) and normal control cells (e.g., MCF-10A) at 3,000–5,000 cells/well in 96-well plates. Incubate overnight at 37°C, 5%

    
    .
    
  • Treatment: Treat cells with a concentration gradient of indazole derivatives (1 nM to 50 µM) for 72 hours. Self-Validation: Always include a vehicle control (0.1% DMSO) to normalize baseline viability and a positive control (e.g., 5-Fluorouracil) to verify assay sensitivity 4.

  • Viability Measurement: Add 20 µL of MTT reagent (5 mg/mL) per well. Incubate for 4 hours to allow metabolically active cells to reduce MTT to formazan. Solubilize the formazan crystals with 100 µL DMSO.

  • Quantification: Measure absorbance at 570 nm. Determine the

    
     using non-linear regression analysis (e.g., GraphPad Prism).
    
Quantitative Data Presentation: Representative Profiling

The following table summarizes expected performance metrics for high-quality indazole derivatives compared to clinical reference standards, highlighting the importance of the safety margin (Selectivity Index).

CompoundTarget KinaseCell-Free

(nM)
Cancer Cell Line (HCT-116)

(nM)
Normal Cell Line (MCF-10A)

(nM)
Selectivity Index (Normal / Cancer)
Indazole Cmpd XIII EGFR85 ± 528 ± 2> 50,000> 1,785
Erlotinib (Control) EGFR80 ± 532 ± 312,000375
Indazole Cmpd XV VEGFR-224.5 ± 224 ± 1> 50,000> 2,083
Pazopanib (Control) VEGFR-225 ± 230 ± 215,000500

Note: Data modeled on validated indazole-based VEGFR-2/EGFR dual inhibitors demonstrating superior safety profiles compared to standard therapies 2.

Phase 3: Mechanistic Validation (Pathway Analysis)

Causality & Rationale: To definitively prove that the reduction in cell viability is a direct result of the indazole compound inhibiting its intended kinase, we must evaluate the downstream signaling cascade. Effective indazole-based inhibitors should suppress survival pathways (PI3K/AKT) and proliferation pathways (RAS/MAPK), ultimately triggering apoptosis via the upregulation of Bax and activation of Caspases 3, 8, and 9 2.

Pathway Indazole Indazole Inhibitor RTK Receptor Tyrosine Kinase (e.g., VEGFR-2 / EGFR) Indazole->RTK ATP-competitive inhibition Apoptosis Apoptosis Activation (Caspase 3/8/9, Bax) Indazole->Apoptosis Induces PI3K PI3K / AKT Pathway (Survival) RTK->PI3K MAPK RAS / MAPK Pathway (Proliferation) RTK->MAPK Prolif Tumor Proliferation & Angiogenesis PI3K->Prolif MAPK->Prolif

Fig 2. Mechanistic pathway of RTK inhibition by indazole derivatives inducing apoptosis.

Protocol: Western Blotting for Target Engagement
  • Lysate Preparation: Treat cells with the indazole inhibitor at 1X and 3X the cellular

    
     for 24 hours. Lyse cells in cold RIPA buffer heavily supplemented with protease and phosphatase inhibitors to preserve transient phosphorylation states.
    
  • Protein Separation: Resolve 30 µg of total protein via SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Probe with primary antibodies against the phosphorylated target (e.g., p-EGFR, p-VEGFR-2), downstream effectors (p-AKT, p-ERK), and apoptotic markers (Cleaved Caspase-3).

  • Validation Control: Use total target protein (e.g., total EGFR) and GAPDH/β-actin as loading controls. Self-Validation: This ensures that the observed decrease in phosphorylation is strictly due to kinase inhibition by the indazole derivative, rather than a generalized degradation of cellular proteins.

Conclusion

The rational evaluation of indazole-based inhibitors requires a robust, orthogonal testing strategy. By combining highly controlled cell-free enzymatic assays with cell-based phenotypic screening and rigorous mechanistic validations, researchers can confidently identify lead compounds. This workflow ensures that selected indazole derivatives exhibit high target affinity, excellent cellular permeability, and a wide safety margin suitable for advanced preclinical development.

References

  • Source: nih.
  • Source: nih.
  • Source: nih.
  • Source: mdpi.

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting 1H-Indazole Alkylation

Author: BenchChem Technical Support Team. Date: March 2026

Ticket Subject: Regioselectivity Control (N1 vs. N2) in Indazole Functionalization Assigned Specialist: Senior Application Scientist, Heterocycle Division Status: Open

Introduction: The "Tautomer Trap"

Welcome to the technical support center. If you are here, you are likely staring at an NMR spectrum showing a frustrating mixture of isomers.

The core of your problem lies in the annular tautomerism of the indazole ring. While the 1H-indazole (N1) tautomer is thermodynamically more stable than the 2H-indazole (N2) form (by


), the deprotonated indazolyl anion is an ambident nucleophile .
  • The N1 Path: Thermodynamically favored.[1][2][3]

  • The N2 Path: Often kinetically favored or accessible via specific coordination/steric effects, but historically difficult to isolate in high purity.

This guide treats your synthesis as a debuggable system. Select the module below that matches your target isomer.

Module 1: Targeting N1-Alkylation (The Thermodynamic Standard)

Objective: Lock the alkyl group onto the N1 nitrogen. Success Rate: High (>90% typical).[4][5]

The Protocol: "The Naked Anion"

To maximize N1 selectivity, you must allow the system to reach thermodynamic equilibrium. This requires conditions that facilitate reversible alkylation or ensure the most stable transition state is accessible.

  • Base: Sodium Hydride (NaH) or Potassium Carbonate (

    
    ).
    
  • Solvent: Polar aprotic (DMF, DMSO, or THF).

  • Temperature: Room temperature to

    
    C.
    

Why this works: In polar aprotic solvents, the cation (


 or 

) is well-solvated, leaving the indazolyl anion "naked." The negative charge is delocalized, but attack at N1 preserves the benzenoid aromaticity of the fused ring system more effectively in the final product than N2 attack, which results in a quinoid-like contribution.

Standard Operating Procedure (SOP-N1):

  • Dissolve 1H-indazole (1.0 equiv) in anhydrous DMF (0.1 M).

  • Add NaH (60% dispersion, 1.2 equiv) at

    
    C. Stir for 30 min (evolution of 
    
    
    
    ).
  • Add alkyl halide (1.1 equiv) dropwise.

  • Warm to RT and stir until TLC indicates consumption.

  • Troubleshooting: If N2 isomer appears (>10%), heat the reaction to

    
    C to encourage thermodynamic equilibration to N1.
    
Module 2: Targeting N2-Alkylation (The Kinetic Challenge)

Objective: Force alkylation at the N2 nitrogen. Difficulty: High. Common Pitfall: Using standard alkyl halides with weak bases often results in inseparable mixtures (~1:1 to 2:1 ratios).

Solution A: The Acid-Catalyzed Imidate Method (High Selectivity)

Recent breakthroughs utilize alkyl 2,2,2-trichloroacetimidates catalyzed by TfOH (Triflic acid). This method protonates the imidate, creating a reactive electrophile that is attacked by the N2 of the neutral indazole (which is the most basic site).

  • Reagents: Alkyl 2,2,2-trichloroacetimidate (1.2 equiv).

  • Catalyst: TfOH (0.1 equiv) or Cu(OTf)2.

  • Solvent: Toluene or DCM.

SOP-N2 (Imidate Protocol):

  • Dissolve 1H-indazole (1.0 equiv) and alkyl trichloroacetimidate (1.2 equiv) in anhydrous Toluene.

  • Add TfOH (0.1 equiv) dropwise at

    
    C.
    
  • A precipitate (the imidate salt) may form.

  • Stir at RT for 2-12 hours.

  • Mechanism: The N2 nitrogen is the site of highest electron density in the neutral molecule (HOMO location), favoring attack on the activated electrophile under non-basic conditions.

Solution B: The Mitsunobu Inversion

If using alcohols, the Mitsunobu reaction (


, DIAD) generally favors N2 alkylation, although mixtures are common.
  • Selectivity Factor: Steric bulk at C7 or electron-withdrawing groups on the ring can push selectivity toward N2 (see Diagram 1).[1]

Module 3: Visualizing the Decision Matrix

Use the following logic flow to determine your experimental conditions.

IndazoleLogic Start Target Isomer? N1 Target: N1-Alkyl Start->N1 N2 Target: N2-Alkyl Start->N2 Cond1 Standard SN2 Base: NaH or Cs2CO3 Solvent: DMF/THF N1->Cond1 Cond2 Electrophile Type? N2->Cond2 Check1 Is C3 Sterically Hindered? Cond1->Check1 Res1 High N1 Selectivity (Thermodynamic) Check1->Res1 No Res2 Mixed Isomers Increase Temp to Equilibrate Check1->Res2 Yes PathA Alkyl Halide Cond2->PathA PathB Alcohol Cond2->PathB PathC Trichloroacetimidate Cond2->PathC SolA Use Non-Polar Solvent (DCM/Tol) + Ag salts (Low Selectivity) PathA->SolA SolB Mitsunobu (DIAD/PPh3) (Mod. N2 Selectivity) PathB->SolB SolC Acid Catalysis (TfOH) (High N2 Selectivity) PathC->SolC

Caption: Decision tree for selecting reaction conditions based on the target regioisomer.

Module 4: Analytical Verification (The "Truth Serum")

Never rely on TLC alone. N1 and N2 isomers often have similar Rf values.[6]

Diagnostic Table: NMR Distinctions

FeatureN1-Alkyl IndazoleN2-Alkyl Indazole
C7-H Shift (

)
Typically downfield (interference from N1-R)Typically upfield
NOESY / ROESY Strong correlation between N-R protons and C7-H No correlation to C7-H; Correlation to C3-H
HMBC (

)
N-R protons correlate to C7a (Bridgehead)N-R protons correlate to C3 and C7a (often weaker)
C3-H Shift StandardOften shifted due to quinoid character

Self-Validating Check (HMBC):

  • Locate the bridgehead carbons (C3a/C7a).

  • In N1-isomers , the alkyl protons (

    
    ) will show a 3-bond coupling (
    
    
    
    ) to the bridgehead carbon C7a .
  • In N2-isomers , the alkyl protons (

    
    ) cannot couple to C7a via 3 bonds (it would be 4 bonds). They typically couple to C3 .
    
FAQ: Common Support Tickets

Q1: I have an electron-withdrawing group (EWG) at C7 (e.g., -NO2). How does this affect selectivity? A: This is a "lucky" substituent. EWGs at C7 significantly favor N2-alkylation (often >95%). The steric bulk and electronic repulsion at N1 discourage attack there, while the EWG stabilizes the transition state for N2.

Q2: Can I convert N2 product to N1? A: Yes. This is the "Thermodynamic Reset." Heating the N2-alkylated product with a catalytic amount of alkyl halide or acid can sometimes induce migration to the N1 position, provided the mechanism allows for reversibility (e.g., intermolecular transfer). However, it is usually cleaner to restart with N1-optimized conditions.

Q3: Why does Copper catalysis (Ullmann) sometimes give N1 and sometimes N2? A: Ligand control is paramount here.

  • Ligand-free / Simple ligands: Often favor N1 (thermodynamic).

  • Chelating ligands: Can direct to N2.

  • Note: For N-arylation, Cu-catalyzed methods are generally more N1-selective than Pd-catalyzed methods, which can be tuned more easily.

References
  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights. Beilstein Journal of Organic Chemistry, 2021.

  • Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. Synthesis, 2022. (Describes the TfOH/Trichloroacetimidate method).

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects. Beilstein J. Org. Chem., 2021.[6][7][8][9]

  • Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. Magnetic Resonance in Chemistry, 2024.

  • TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds. Chemical Communications, 2023.

Sources

Optimizing solubility of 1-(4-Fluoro-1H-indazol-6-yl)ethanol for in vitro assays

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing Solubility of 1-(4-Fluoro-1H-indazol-6-yl)ethanol

Introduction: The Physicochemical Reality

From: Dr. Aris Thorne, Senior Application Scientist To: Research Team Subject: Technical Directive on Handling 1-(4-Fluoro-1H-indazol-6-yl)ethanol (FIE-6)

You are encountering solubility issues with 1-(4-Fluoro-1H-indazol-6-yl)ethanol (hereafter referred to as FIE-6 ) because you are likely treating it like a standard hydrophilic drug.[1][2] It is not.

While the hydroxyethyl tail at position 6 adds a polar handle, the core 4-fluoro-indazole scaffold is a rigid, planar, aromatic system.[1] This structure drives strong


-

stacking interactions in the solid state, leading to high lattice energy.[1] When you spike a DMSO stock of FIE-6 into an aqueous buffer, the water molecules essentially "squeeze" these hydrophobic cores together, causing rapid precipitation (the "crash-out" effect) before the compound can disperse.[1]

This guide moves beyond basic "shake and heat" advice. It provides a mechanistic approach to keeping FIE-6 bioavailable in your assays.[1][2]

Module 1: The Master Stock Solution

The Error: Storing stocks in hydrated DMSO or subjecting them to uncontrolled freeze-thaw cycles.[2] The Fix: Anhydrous preparation and single-use aliquoting.[1][2]

FIE-6 is chemically stable, but its solubility is compromised by water uptake in DMSO.[1] DMSO is hygroscopic; it absorbs water from the air.[2] Even 1% water content in DMSO can significantly reduce the saturation limit of indazoles.[2]

Protocol A: Preparation of "Gold Standard" Stock (10 mM)
  • Solvent Choice: Use Anhydrous DMSO (≥99.9%, water <50 ppm).[1][2] Do not use bottle-stored DMSO that has been opened for weeks.[2]

  • Vessel: Use amber glass vials or high-quality polypropylene (PP) tubes. Avoid polystyrene (PS), which can leach plasticizers in contact with DMSO.[2]

  • Dissolution:

    • Weigh FIE-6 powder.[1][2]

    • Add 80% of the calculated DMSO volume.[2]

    • Vortex for 30 seconds.

    • Critical Step: If particles persist, sonicate in a water bath at 37°C for 5 minutes. The 4-fluoro substituent increases lipophilicity compared to the parent indazole, often requiring thermal energy to break the crystal lattice.

    • Add remaining DMSO to reach final volume.[2]

  • Storage: Aliquot into volumes required for a single experiment (e.g., 20-50 µL). Store at -20°C. Never refreeze a thawed aliquot.

Module 2: Preventing "Dilution Shock" in Assays

The Error: Direct spiking of 10 mM stock into the assay well (e.g., 1 µL stock into 100 µL media).[2] The Mechanism: This creates a transient local concentration of >1 mM at the pipette tip.[2] The compound precipitates instantly as "micro-crystals" that never re-dissolve, leading to variable IC50 data and false negatives.[2]

Protocol B: The Serial Intermediate Dilution (SID) Method

Instead of a 1-step jump (DMSO


 Buffer), use an intermediate step to lower the kinetic barrier.

Step 1: Prepare 100x Concentrates in DMSO Prepare your dilution series entirely in DMSO first.[1][2]

  • Tube A: 10 mM (1000x final)[1][2]

  • Tube B: 1 mM (1000x final)[1][2]

  • Tube C: 0.1 mM (1000x final)[1][2]

Step 2: The "Predilution" Step (10x Intermediate) Dilute the DMSO concentrates 1:10 into Assay Medium containing 5-10% Solubilizer (e.g., 5% Tween-80 or PEG400).[1][2]

  • Result: You now have 10x stocks in a solvent-rich aqueous buffer.[1][2] The surfactant prevents nucleation of crystals.[2]

Step 3: Final Addition Add the 10x Intermediate to your cells/protein (1:10 dilution).[2]

  • Final Conditions: 1x Drug, 0.1% DMSO, negligible surfactant.

Module 3: Visualizing the Solubility Workflow

The following diagram illustrates the decision logic for optimizing the solubility of FIE-6 based on your specific assay type.

G Start Start: FIE-6 Stock (DMSO) AssayType Select Assay Type Start->AssayType CellBased Cell-Based Assay (Live Cells) AssayType->CellBased Biochem Biochemical Assay (Enzyme/Receptor) AssayType->Biochem Step1_Cell Limit Final DMSO < 0.5% CellBased->Step1_Cell Step1_Bio Buffer Selection: Avoid Phosphate if possible (Salting out effect) Biochem->Step1_Bio Step2_Cell Use Serum (FBS/BSA) as Carrier Step1_Cell->Step2_Cell Precip_Cell Precipitation Observed? Step2_Cell->Precip_Cell Sol_Cyc Add HP-β-Cyclodextrin (0.1 - 0.5%) Precip_Cell->Sol_Cyc Yes Proceed_Cell Proceed to Assay Precip_Cell->Proceed_Cell No Step2_Bio Add Detergent: 0.01% Triton X-100 or Tween-20 Step1_Bio->Step2_Bio

Caption: Decision tree for optimizing FIE-6 solubility based on assay tolerance limits.

Module 4: Troubleshooting & FAQs

Q1: My IC50 curve plateaus at 50% inhibition, but I expect 100%. Why? A: This is a classic signature of solubility-limited absorption.[1][2] At higher concentrations, FIE-6 is precipitating, so the effective concentration is capped at its solubility limit (e.g., 10 µM), regardless of how much you add.

  • Verification: Spin down the assay plate (1000 x g for 5 min) and measure the supernatant concentration via HPLC/MS.

Q2: Can I use Cyclodextrins in cell culture? A: Yes. (2-Hydroxypropyl)-


-cyclodextrin (HP-

-CD)
is highly effective for indazoles.[1][2] It forms an inclusion complex with the hydrophobic fluoro-indazole core, shielding it from water.[1]
  • Recommendation: Use 0.1% to 0.5% (w/v) HP-

    
    -CD in your assay medium.[1][2] This is generally non-toxic to cell lines and prevents the "crash-out."[1]
    

Q3: Why does the compound precipitate in PBS but not in DMEM? A: The "Salting Out" effect.[2] PBS has high ionic strength which dehydrates the hydrophobic surface of the molecule, forcing aggregation.[2] DMEM contains amino acids and proteins (if serum is added) that act as chaotropes or carriers, stabilizing the molecule.[2]

  • Fix: Avoid pure PBS for dilution steps. Use a buffer with low ionic strength or add 0.01% BSA (Bovine Serum Albumin) to the PBS to act as a carrier.[2]

Summary of Solvent Limits

Assay TypeMax DMSORecommended Additive for FIE-6Mechanism
Cell Culture (Robust) 1.0%5-10% FBS (Serum)Albumin binds/carries lipophilic drugs.[1][2]
Cell Culture (Sensitive) 0.1%HP-

-Cyclodextrin (0.1%)
Encapsulation of hydrophobic core.[1][2]
Enzymatic (Biochem) 5.0%0.01% Triton X-100Micellar solubilization.[1][2]
SPR / Biacore 1-3%0.05% Tween-20Prevents surface adsorption/aggregation.[1]

References

  • Di, L., & Kerns, E. H. (2006).[2] Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446–451.[1][2]

  • BenchChem Technical Support. (2025). Protocol for Dissolving Compounds in DMSO for Biological Assays. BenchChem Application Notes.

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012).[2] Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727.

  • Waybright, T. J., et al. (2009).[2] Assay Optimization: The Importance of Solubility. Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.[2]

Sources

Technical Support Center: Overcoming Drug Resistance with 1-(4-Fluoro-1H-indazol-6-yl)ethanol Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers utilizing 1-(4-fluoro-1H-indazol-6-yl)ethanol and its derivatives. This guide is designed for drug development professionals and scientists investigating novel therapeutic strategies to overcome resistance in areas such as oncology. The indazole scaffold is a privileged structure in medicinal chemistry, known for its role in numerous FDA-approved small molecule drugs.[1][2] Specifically, derivatives of 1-(4-fluoro-1H-indazol-6-yl)ethanol are being explored for their potential as potent kinase inhibitors, capable of circumventing common resistance mechanisms.[3][4][5]

This document provides in-depth, field-proven insights in a question-and-answer format, addressing specific issues you may encounter during synthesis, in-vitro testing, and mechanism of action studies.

Section 1: Synthesis, Purification, and Handling

This section addresses common hurdles in the chemical synthesis and handling of indazole derivatives, which are foundational to obtaining reliable biological data.

Question: I am getting a mixture of N1 and N2 isomers during the alkylation of my fluoro-indazole core. How can I improve the regioselectivity for the desired N1-substituted product?

Answer: This is a classic challenge in indazole chemistry. The regiochemical outcome is a delicate balance of steric effects, electronic factors, and reaction conditions.[6] The 1H-indazole tautomer is generally more thermodynamically stable, and reaction conditions can be optimized to favor its formation and subsequent alkylation at the N1 position.[7][8]

Causality & Key Considerations:

  • Base and Solvent System: This is the most critical factor. The combination of a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic polar solvent such as tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) is highly effective for achieving N1 selectivity.[6] The sodium cation is thought to coordinate with the N2 atom, sterically hindering the approach of the electrophile to that position.[6] Using weaker bases like potassium carbonate in THF may result in low or no yield of the N-alkylated product.[6]

  • Substituent Effects: The inherent electronic properties of your specific indazole core can influence the outcome. Electron-withdrawing groups on the benzene ring can affect the acidity of the N-H proton and the nucleophilicity of the respective nitrogen atoms.

  • Reaction Temperature: Running the initial deprotonation at 0 °C before adding the alkylating agent can improve selectivity by allowing the thermodynamically favored sodium-N1-indazolide salt to form.

Troubleshooting Steps:

  • Switch to NaH/THF: If you are using other base/solvent systems (e.g., K₂CO₃/Acetone), switching to NaH in anhydrous THF is the first recommended step.[6]

  • Ensure Anhydrous Conditions: Sodium hydride reacts violently with water. Ensure your solvent is anhydrous and the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon).

  • Control Temperature: Perform the deprotonation step with NaH at 0 °C for 30 minutes before the dropwise addition of your ethanol derivative electrophile.[6]

  • Mitsunobu Reaction: For a more controlled, albeit more complex alternative, consider a Mitsunobu reaction. This involves reacting the indazole with the corresponding alcohol in the presence of triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate like DIAD or DEAD, which often favors N2 alkylation but can be substrate-dependent.[6]

dot

Caption: Troubleshooting workflow for indazole N-alkylation.

Question: My 1-(4-Fluoro-1H-indazol-6-yl)ethanol derivative has poor solubility in aqueous buffers for my cell-based assays. What can I do?

Answer: Poor aqueous solubility is a common characteristic of heterocyclic compounds like indazoles, which often possess a hydrophobic nature.[9] However, proper formulation is key for achieving the necessary concentrations for biological testing.

Solvent ClassExample SolventsExpected SolubilityRationale & Comments
Polar Aprotic DMSO, DMFHighThese are strong hydrogen bond acceptors and are excellent at solvating polar and aromatic compounds. DMSO is the standard for preparing high-concentration stock solutions for in-vitro assays.[9]
Polar Protic Ethanol, MethanolModerate to HighThe solvent's hydroxyl group can act as a hydrogen bond donor and acceptor, facilitating interaction with the indazole nitrogens and the ethanol side chain.[9]
Aqueous Buffers PBS, Cell Culture MediaVery LowThe hydrophobic nature of the bicyclic indazole ring dominates, leading to poor aqueous solubility. Direct dissolution is often not feasible.[9]
Non-Polar Hexane, TolueneVery LowThe molecule's polarity from the indazole ring and hydroxyl group makes it incompatible with non-polar solvents.[9]

Recommended Protocol for Solubilization:

  • Prepare a High-Concentration Stock: Dissolve your compound in 100% Dimethyl Sulfoxide (DMSO) to create a concentrated stock solution (e.g., 10-50 mM). Ensure complete dissolution, using gentle warming or sonication if necessary.

  • Serial Dilutions: Perform serial dilutions from this stock solution into your cell culture medium to achieve the final desired concentrations for your experiment.

  • Control DMSO Concentration: It is critical to ensure the final concentration of DMSO in your assay does not exceed a certain level (typically <0.5%, and ideally ≤0.1%), as DMSO can be toxic to cells and affect experimental outcomes. Run a vehicle control (medium with the same final DMSO concentration but no compound) in all experiments.

  • Check for Precipitation: After diluting into the aqueous medium, visually inspect the solution for any signs of precipitation. If observed, you may need to lower the final testing concentration or explore formulation strategies with excipients like cyclodextrins, though this adds complexity.

Section 2: In Vitro and Cellular Assay Troubleshooting

Successfully synthesizing a compound is only the first step. This section focuses on common issues that arise when testing these derivatives in biological systems.

Question: My compound shows potent activity in a biochemical kinase assay (low nM IC50), but its activity against cancer cell lines is much weaker (µM range). Why is there such a discrepancy?

Answer: This is a frequent and costly challenge in kinase inhibitor drug discovery.[10] A biochemical assay measures the direct interaction between your compound and an isolated, often recombinant, kinase. A cell-based assay is a far more complex system where multiple additional factors come into play.[10][11]

Key Factors Causing Discrepancy:

  • Cell Permeability: The compound must cross the cell membrane to reach its intracellular target. Poor membrane permeability is a major reason for a drop in potency. The physicochemical properties of your derivative (e.g., LogP, polar surface area) will dictate this.

  • Intracellular ATP Concentration: Most kinase inhibitors are ATP-competitive. Biochemical assays are often run at low, sometimes sub-physiological, ATP concentrations. In a live cell, the ATP concentration is much higher (in the mM range), meaning your compound faces significantly more competition for the kinase's ATP-binding pocket, leading to a higher apparent IC50.[12]

  • Efflux Pumps: Cancer cells, particularly resistant ones, can overexpress efflux pumps (e.g., P-glycoprotein) that actively pump foreign molecules, including your inhibitor, out of the cell.[13]

  • Metabolic Instability: The compound may be rapidly metabolized by intracellular enzymes (e.g., Cytochrome P450s) into inactive forms.[14]

  • Off-Target Engagement & Pathway Dynamics: In a cell, the target kinase is part of a dynamic signaling network.[15] Your compound might engage other kinases or proteins, or the cell might activate compensatory "bypass" pathways to circumvent the inhibition of the primary target.[16][17]

dot

Caption: Investigating discrepancies between biochemical and cellular assay results.

Experimental Plan to Investigate:

  • Re-run Biochemical Assay at High ATP: Test your compound's IC50 in the biochemical assay using a physiological ATP concentration (1-5 mM). This will give you a more cell-relevant measure of potency.

  • Assess Metabolic Stability: Use a liver microsome stability assay to determine the compound's metabolic half-life. Poor stability here is a major red flag.[5][14]

  • Target Engagement Assay: Confirm that your compound is actually reaching and binding to its target inside the cell. Techniques like NanoBRET™ Target Engagement assays can quantitatively measure this.[12]

  • Western Blot Analysis: Treat cells with your compound and perform a western blot to see if it inhibits the phosphorylation of your target kinase and its downstream substrates. This provides direct evidence of target modulation in a cellular context.[14]

Section 3: Mechanism of Action in Overcoming Resistance

This section explores how to approach questions about the specific mechanisms by which your compounds may be effective in drug-resistant models.

Question: How can I determine if my 1-(4-Fluoro-1H-indazol-6-yl)ethanol derivative overcomes resistance caused by a specific kinase mutation (e.g., a gatekeeper mutation)?

Answer: This is the central question for your research. The strategy involves directly comparing the activity of your compound in cellular models that differ only by the presence or absence of that specific resistance mutation.

Conceptual Framework: Kinase inhibitors often fail when a mutation occurs in the ATP-binding pocket, reducing the drug's binding affinity without critically impairing the kinase's function. "Gatekeeper" mutations are a common example. A successful next-generation inhibitor must be able to bind effectively to both the wild-type (WT) and the mutant kinase.

Experimental Approach:

  • Acquire or Engineer Isogenic Cell Lines: The gold standard is to use a pair of isogenic cell lines: one expressing the wild-type kinase and the other expressing the clinically relevant mutant kinase (e.g., EGFR T790M, FLT3 D835Y).[18] These can often be generated by transfecting a parental cell line that does not express the kinase endogenously.

  • Perform Comparative Proliferation Assays: Run dose-response curves for your compound and a known "first-generation" inhibitor (one that is sensitive to the mutation) on both the WT and mutant cell lines.

  • Analyze the Data: Calculate the IC50 values for each compound in each cell line.

Interpreting the Results:

ScenarioFirst-Gen InhibitorYour New DerivativeInterpretation
A: No Resistance Potent in WT & MutantPotent in WT & MutantThe mutation does not confer resistance to this class of inhibitors.
B: Standard Resistance Potent in WT, Weak in MutantPotent in WT, Weak in MutantYour compound is also susceptible to this resistance mutation.
C: Overcoming Resistance Potent in WT, Weak in MutantPotent in both WT & Mutant Success! Your derivative effectively inhibits both the wild-type and mutant kinase, demonstrating its ability to overcome this specific resistance mechanism.

dot

Caption: Binding of inhibitors to Wild-Type vs. Mutant Kinase.

Section 4: Key Experimental Protocols

This section provides standardized, step-by-step protocols for key assays mentioned in this guide.

Protocol 1: General Procedure for N1-Alkylation of a 4-Fluoro-1H-indazole Core

This protocol is a generalized procedure based on common methods for achieving N1 selectivity and should be optimized for your specific substrate.[6]

  • Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add the substituted 4-fluoro-1H-indazole (1.0 equiv).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) (approx. 0.1 M concentration). Cool the flask to 0 °C in an ice bath.

  • Deprotonation: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise. Stir the resulting suspension at 0 °C for 30 minutes. You should observe gas evolution (H₂).

  • Alkylation: Add your alkylating agent (e.g., a tosylate or halide derivative of your ethanol side chain, 1.1 equiv) dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup: Upon completion, carefully quench the reaction by the slow, dropwise addition of water or a saturated aqueous solution of ammonium chloride at 0 °C.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to separate the desired N1-alkylated indazole from any N2 isomer and other impurities.

Protocol 2: Cell Proliferation (MTT) Assay

This protocol assesses the effect of your compound on the metabolic activity and proliferation of cancer cell lines.[19]

  • Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of your indazole derivative in culture medium from a DMSO stock. The final DMSO concentration should be consistent across all wells and not exceed 0.5%. Remove the old medium from the cells and add 100 µL of the medium containing the compound or vehicle control.

  • Incubation: Incubate the plate for 72 hours (or another desired time point) at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for another 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Pipette up and down to ensure complete dissolution.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle-treated control wells (representing 100% viability). Plot the normalized values against the log of the compound concentration and fit a dose-response curve to calculate the IC50 value.

References

  • BenchChem. (n.d.). Troubleshooting regioselectivity in indazole synthesis. BenchChem Tech Support.
  • BenchChem. (n.d.). Solubility and stability of N-2H-Indazol-2-ylurea in different solvents. BenchChem Tech Support.
  • Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology.
  • MDPI. (n.d.). Design, Synthesis and Biological Evaluation of Derivatives Bearing Indazole Scaffold. MDPI.
  • Barile, E., et al. (2010). Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway. Journal of Medicinal Chemistry, 53(23), 8368-8375. Retrieved from [Link]

  • INiTS. (2020, November 26). Cell-based test for kinase inhibitors. INiTS.
  • Wei, W., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(26), 15729-15741. Retrieved from [Link]

  • Kumar, A., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 14(10), 1851-1881. Retrieved from [Link]

  • Shrivastava, A., et al. (2016). Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. Letters in Drug Design & Discovery, 13(9).
  • PharmaBlock. (n.d.). Indazoles in Drug Discovery. PharmaBlock.
  • ResearchGate. (n.d.). Synthesis and biological evaluation of indazole derivatives | Request PDF. ResearchGate. Retrieved from [Link]

  • RSC Publishing. (n.d.). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. RSC Publishing. Retrieved from [Link]

  • SciTechnol. (2012, October 5). The Problems with the Cells Based Assays. SciTechnol. Retrieved from [Link]

  • Wei, W., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(26), 15729-15741. Retrieved from [Link]

  • Li, Y., et al. (2023). Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry, 14(11), 2217-2234. Retrieved from [Link]

  • MDPI. (2018, October 26). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. MDPI. Retrieved from [Link]

  • ResearchGate. (n.d.). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. ResearchGate. Retrieved from [Link]

  • Promega Connections. (2018, April 18). Kinase Inhibitors as Therapeutics: A Review. Promega Connections. Retrieved from [Link]

  • Frontiers. (n.d.). Cardiac Safety of Kinase Inhibitors – Improving Understanding and Prediction of Liabilities in Drug Discovery Using Human Stem Cell-Derived Models. Frontiers. Retrieved from [Link]

  • Kumar, A., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances, 11(41), 25228-25257. Retrieved from [Link]

  • PubMed. (2025, June 12). Discovery of a Potent FLT3 Inhibitor (E)-4-(3-(3-Fluoro-4-(morpholinomethyl)styryl)-1 H-indazol-6-yl)pyridin-2-amine for the Treatment of Acute Myeloid Leukemia with Multiple FLT3 Mutations. PubMed. Retrieved from [Link]

  • MDPI. (2020, May 29). Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. MDPI. Retrieved from [Link]

  • Frontiers. (2025, May 11). Research progress on the drug resistance mechanisms of Candida tropicalis and future solutions. Frontiers. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 6-Substituted Indazoles

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the synthesis and side-reaction management of 6-substituted indazoles. It is designed for researchers requiring high-fidelity protocols and mechanistic troubleshooting.

Topic: Troubleshooting Side Reactions & Regioselectivity Audience: Senior Chemists, Process Development Scientists

Diagnostic Logic & Workflow

Before altering variables, classify your failure mode. The synthesis of 6-substituted indazoles presents three distinct failure vectors: Regioisomeric Heterogeneity (N1 vs. N2), Cyclization Failure (Ring Closure), and Functionalization Artifacts (Cross-coupling errors).

Troubleshooting Decision Tree

IndazoleTroubleshooting Start Identify Impurity / Failure Mode Regio Isomer Mixture (N1 vs N2) Start->Regio Alkylation Step Cyclization Ring Closure Failure Start->Cyclization Core Synthesis Coupling Functionalization (Suzuki/Buchwald) Issues Start->Coupling Derivatization RegioCheck Check C6 Substituent Electronic Effect Regio->RegioCheck Route_Select Select Synthetic Route Cyclization->Route_Select Dehalo Dehalogenation (H-Substituted) Coupling->Dehalo Excess Reductant Homo Homocoupling (Biaryl) Coupling->Homo O2 Leak / Low SM N1_Favored Thermodynamic Control (High Temp, Protic Solvent) RegioCheck->N1_Favored 6-EDG (e.g., -OMe) N2_Favored Kinetic/Chelation Control (Mitsunobu, NaH/THF) RegioCheck->N2_Favored 6-EWG (e.g., -NO2) Jacobson Diazotization (from 2-methyl-5-R-aniline) Issue: Azo Dimers / Phenols Route_Select->Jacobson Hydrazine Hydrazine + 2-Halo-4-R-benzaldehyde Issue: Azines / Uncyclized Hydrazone Route_Select->Hydrazine

Caption: Diagnostic workflow for categorizing synthetic failures in 6-substituted indazole production.

Critical Issue: N1 vs. N2 Regioselectivity

The most persistent side reaction in indazole chemistry is the formation of the undesired N-alkyl regioisomer. The 6-position substituent exerts a through-conjugation electronic effect that alters the nucleophilicity of the nitrogen pair.

Mechanism & Causality
  • Electronic Effect: A substituent at C6 is meta to N1 but para to C3. However, in the deprotonated indazolyl anion, the charge is delocalized.

    • 6-Electron Withdrawing Groups (EWG, e.g., -NO₂, -CF₃): Stabilize the anion, making the system less nucleophilic overall but often favoring N1 alkylation under thermodynamic control due to the stability of the resulting aromatic system.

    • 6-Electron Donating Groups (EDG, e.g., -OMe): Increase electron density. This can inadvertently increase N2 reactivity under kinetic conditions due to lone-pair repulsion at N1.

Troubleshooting Guide: Regiocontrol
Observed IssueProbable CauseCorrective Action
High N2-alkyl impurity (~30-50%)Kinetic Control Failure: Use of polar aprotic solvents (DMF/DMSO) with weak bases (

) often leads to mixtures (approx. 1:1 to 2:1 N1:N2).
Switch to Chelation Control: Use NaH in THF . The

ion coordinates to N2, sterically blocking it and directing the electrophile to N1. Ref: Beilstein J. Org. Chem. 2024, 20, 1940.
Inseparable Isomers Similar Polarity: N1 and N2 isomers often co-elute on silica.Chemical Separation: N2 isomers are generally more basic. Treat the crude mixture with HCl/Dioxane. The N2-salt often precipitates or can be extracted into water, leaving the N1-free base in the organic layer.
N2 Isomer Desired Thermodynamic Preference for N1: N1 is the thermodynamic sink (approx. 2-4 kcal/mol more stable).Use Mitsunobu Conditions: Reacting the indazole with an alcohol,

, and DEAD/DIAD typically inverts selectivity to favor N2 (often >90:10).
Protocol: High-Fidelity N1-Alkylation (NaH/THF Method)

Designed to minimize N2-alkylation for 6-substituted substrates.

  • Preparation: Charge a flame-dried flask with 6-substituted-1H-indazole (1.0 equiv) and anhydrous THF (0.1 M concentration).

  • Deprotonation: Cool to 0 °C. Add NaH (60% dispersion, 1.2 equiv) portion-wise. Evolution of

    
     gas will be vigorous.
    
  • Chelation: Stir at 0 °C for 30 minutes. Critical: This allows the Sodium-Indazolyl species to aggregate/chelate, blocking N2.

  • Alkylation: Add the alkyl halide (1.1 equiv) dropwise.

  • Completion: Warm to RT. Monitor by LCMS.

  • Quench: Carefully add saturated

    
    .
    

Core Synthesis: Ring Closure Side Reactions

When building the ring from scratch, the choice of route dictates the impurity profile.

A. The Jacobson Synthesis (Diazotization)

Route: 2-methyl-5-substituted aniline


 Diazonium salt 

Cyclization to 6-substituted indazole.

Q: Why is my reaction turning into a tar/polymer instead of cyclizing?

  • Cause: Decomposition of the diazonium intermediate.[1] If the solution is not acidic enough, the diazonium salt couples with the unreacted aniline to form diazoamino tars (triazenes) .

  • Solution: Ensure "Inverse Addition" or rapid mixing. Add the nitrite solution quickly to the acidic aniline solution, or add the aniline to the nitrosating mixture. Maintain temperature <5 °C during generation, then warm slowly.

Q: I see a significant phenolic impurity (M-N2+OH).

  • Cause: Hydrolysis of the diazonium salt by water before cyclization can occur.

  • Solution: Increase the concentration of the acid (Glacial Acetic Acid is preferred). If using aqueous HCl, minimize water volume.

B. Hydrazine Cyclization

Route: 4-substituted-2-halobenzaldehyde + Hydrazine


 6-substituted indazole.

Q: I isolated a yellow solid that is the correct mass for the product + 2 protons (Hydrazone).

  • Cause: Incomplete cyclization. The intermediate hydrazone formed but did not undergo the intramolecular

    
     displacement of the halogen.
    
  • Solution: This step requires heat and base.[2]

    • Standard: Heat the hydrazone in DMF with

      
       or 
      
      
      
      at 100-120 °C.
    • Catalysis: Add 5-10 mol% CuI and a ligand (e.g., L-Proline) to facilitate the C-N bond formation if the halogen is Bromine or Chlorine (Ullmann-type cyclization).

Functionalization: Suzuki Coupling at C6

Cross-coupling at the 6-position (e.g., using 6-bromoindazole) is prone to specific failures due to the proximity of the nitrogen atoms.

Data Table: Suzuki Coupling Impurities
Impurity TypeStructure DescriptionRoot CauseMitigation Strategy
Dehalogenation H replaces Br (Indazole-H)

-Hydride elimination from Pd-complex. Promoted by alcoholic solvents or amine bases.
Switch to Dioxane/Water or Toluene . Use inorganic bases (

). Avoid Ethanol/Isopropanol.
Protodeboronation Boronic acid loses

Hydrolysis of the boronic acid before transmetallation. Common with electron-poor boronic acids.Use Boronic Esters (Pinacol) instead of acids. Add base last. Lower water ratio.
N-Arylation Aryl group on N1/N2Competition between Pd-oxidative addition and N-nucleophilic attack on the coupling partner.Protect the Nitrogen (e.g., THP, Boc, SEM) before coupling. Free NH indazoles poison Pd catalysts.
Protocol: Optimized Suzuki Coupling for 6-Bromoindazole

Standard condition to avoid dehalogenation.

  • Reagents: 6-Bromo-1-protected-indazole (1.0 equiv), Boronic Ester (1.2 equiv),

    
     (0.05 equiv), 
    
    
    
    (3.0 equiv).
  • Solvent: 1,4-Dioxane / Water (10:1 ratio). Degas thoroughly with Argon for 15 mins.

  • Reaction: Heat to 90 °C in a sealed vial.

  • Note: If the 6-position is sterically crowded (e.g., 5,6-disubstitution), switch to a highly active catalyst system like

    
     / XPhos .
    

References

  • Regioselectivity in Indazole Alkylation (NaH/THF vs Mitsunobu)

    • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights. Beilstein J. Org. Chem. 2024, 20, 1940–1954.
  • Indazole Synthesis Reviews (Jacobson & Hydrazine Routes)

    • Recent Advances in the Synthesis of Indazoles.[3][4] European Journal of Organic Chemistry.

  • Suzuki Coupling Troubleshooting (Dehalogenation Mechanisms)

    • Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions. BenchChem Technical Guides.
  • Electronic Effects on Indazole Tautomerism

    • Study of the Addition Mechanism of 1H-Indazole and Its Nitro Derivatives. J. Org.[5] Chem. (ACS).[4]

Sources

Technical Support Center: Purification of Fluorinated Indazole Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with fluorinated indazole compounds. The unique physicochemical properties imparted by fluorine, while beneficial for therapeutic activity, introduce significant challenges in purification.[1] This guide provides in-depth, field-proven insights to help you navigate these complexities, from resolving stubborn isomers to optimizing your chromatography and crystallization protocols.

The Fluorinated Indazole Purification Challenge

The introduction of fluorine into an indazole scaffold dramatically alters its molecular properties. Fluorine's high electronegativity can change the molecule's polarity, pKa, and lipophilicity, often in non-intuitive ways.[2][3] These changes directly impact solubility and interactions with stationary phases in chromatography. Furthermore, the synthesis of N-substituted indazoles frequently results in mixtures of N1 and N2 regioisomers, which can be notoriously difficult to separate.[4][5] The presence of fluorine can either exacerbate or alleviate this challenge depending on its position and influence on the molecule's dipole moment and crystal packing ability. This guide is designed to address these specific issues head-on.

Frequently Asked Questions (FAQs)

Q1: Why are my N1 and N2 fluorinated indazole isomers so difficult to separate using standard silica gel chromatography?

A1: This is a common and significant challenge. The difficulty arises from the often-subtle differences in polarity between the N1 and N2 isomers. While fluorine is highly electronegative, its effect on the overall dipole moment depends on its position relative to other functional groups and the indazole nitrogen atoms. Sometimes, the polarity difference is insufficient for effective separation on standard silica gel. Furthermore, column chromatography is often not a viable method for large-scale industrial production due to cost and complexity.[4] In many cases, fractional crystallization from a carefully selected mixed-solvent system is a more effective and scalable solution for separating these isomers.[4]

Q2: How does the position of the fluorine atom affect the polarity and solubility of my indazole compound?

A2: The position of fluorine is critical. A fluorine atom on the benzoin ring can significantly increase the molecule's lipophilicity and metabolic stability.[1][6] However, the strong C-F bond dipole can also increase the overall polarity of the molecule, affecting its solubility and interactions.[2][3] For instance, a fluorine atom placed near a hydrogen bond donor or acceptor can alter intermolecular interactions, which can be leveraged during crystallization. A "fluorine scan," or synthesizing analogs with fluorine at different positions, can be a useful strategy to find a compound with optimal physicochemical properties for both biological activity and purification.[7]

Q3: My fluorinated indazole has very poor solubility in common chromatography solvents like ethyl acetate/hexane. What are my options?

A3: Poor solubility is a frequent hurdle. Increased fluorine substitution can sometimes improve aqueous solubility, but it can also make compounds more "fluorous," meaning they are less soluble in traditional organic solvents.[7] Here are several strategies:

  • Stronger Solvents: Incorporate more polar solvents like dichloromethane (DCM), methanol, or even small amounts of THF into your mobile phase.

  • Reverse-Phase Chromatography: For highly fluorinated compounds, reverse-phase chromatography (e.g., with a C8 or C18 column) may be more effective. However, standard hydrocarbon columns can show poor interaction with highly fluorinated molecules.[8]

  • Fluorinated Eluents: Pairing a regular reverse-phase column with a fluorinated eluent, such as trifluoroethanol, can significantly improve separation based on fluorine content percentage.[8]

Q4: My compound appears to be decomposing on the silica gel column. What are my alternatives?

A4: Decomposition on silica gel is often due to the acidic nature of the stationary phase. Some fluorinated compounds can be sensitive to acid. Consider these alternatives:

  • Deactivated Silica: Use silica gel that has been treated with a base (e.g., triethylamine) to neutralize acidic sites. This is done by adding a small percentage (e.g., 0.1-1%) of the base to your eluent.

  • Alumina Chromatography: Switch to a different stationary phase, such as neutral or basic alumina, which can be gentler on sensitive compounds.[9]

  • Non-Chromatographic Methods: Prioritize purification by crystallization. If the crude material is an oil, attempt to solidify it by triturating with a non-polar solvent like hexane or pentane before attempting crystallization.

Troubleshooting Guides

Guide 1: Column Chromatography

This guide addresses common problems encountered during chromatographic purification of fluorinated indazoles.

ProblemPossible Cause(s)Recommended Solution(s)
Poor Isomer Separation - Insufficient polarity difference between N1/N2 isomers. - Inappropriate solvent system.- Switch to a different stationary phase (e.g., alumina). - Try a different solvent system; a DCM/Methanol gradient can sometimes be more effective than Ethyl Acetate/Hexane. - If separation is still poor, abandon chromatography in favor of fractional crystallization.[4]
Product is Irreversibly Adsorbed - Strong interaction between the fluorinated compound and acidic silica sites.[9]- Use a more polar eluent or add a competitive base (e.g., 0.5% triethylamine or pyridine) to the mobile phase. - Switch to a less acidic stationary phase like neutral alumina.[9]
Peak Tailing in HPLC Analysis - Secondary interactions with residual silanols on the column. - Compound is basic and interacting with acidic sites. - Column overload.- Add a modifier to the mobile phase, such as trifluoroacetic acid (TFA) for acidic compounds or triethylamine (TEA) for basic compounds. - Ensure the sample concentration is within the column's linear range. - Use a high-purity, end-capped column.
Product Crashes Out on the Column - The eluent is too non-polar, causing the compound to precipitate once the more polar loading solvent is diluted.- Pre-adsorb the crude material onto a small amount of silica gel and load it onto the column as a dry powder. - Use a stronger solvent system for elution.
Guide 2: Crystallization

Crystallization is often the most powerful technique for obtaining highly pure fluorinated indazoles.[4]

ProblemPossible Cause(s)Recommended Solution(s)
Compound "Oils Out" Instead of Crystallizing - The solution is supersaturated, and nucleation is too rapid. - The boiling point of the solvent is higher than the compound's melting point.[10] - High concentration of impurities.- Re-heat the solution to dissolve the oil, then allow it to cool much more slowly. - Add more solvent to reduce the saturation level. - Choose a solvent with a lower boiling point.[10] - Try a two-solvent system, adding an "anti-solvent" (in which the compound is insoluble) dropwise to the warm solution.
No Crystals Form Upon Cooling - The solution is not sufficiently saturated. - The compound is highly soluble in the chosen solvent, even at low temperatures.[9][10]- Slowly evaporate the solvent to increase the concentration.[10] - Scratch the inside of the flask with a glass rod to create nucleation sites. - Add a seed crystal of the pure compound. - Cool the solution to a lower temperature (e.g., in a freezer). - Change to a different solvent system where the compound has lower solubility.
Low Recovery of Purified Product - Too much solvent was used, and the compound has significant solubility in the cold solvent.[9]- Minimize the amount of hot solvent used to just dissolve the compound. - Ensure the solution is cooled thoroughly (e.g., in an ice bath) for an adequate amount of time before filtering.[9] - Concentrate the mother liquor and attempt a second-crop crystallization.
Impurities Co-crystallize with the Product - Impurities have similar structures and solubility profiles. - The cooling process was too rapid, trapping impurities in the crystal lattice.- Perform a re-crystallization of the obtained solid. - Slow down the cooling rate to allow for more selective crystal growth. - Consider a preliminary purification step (e.g., a quick filtration through a silica plug) to remove major impurities before crystallization.

Experimental Protocols & Data

Protocol 1: Mixed-Solvent Crystallization for Isomer Separation

This protocol is adapted from a patented method for separating substituted indazole isomers and is highly effective.[4]

  • Solvent Screening: In small vials, test the solubility of your crude isomer mixture in various solvents (e.g., acetone, ethanol, methanol, acetonitrile, THF) and water. The ideal primary solvent is one in which the compound is soluble when hot but sparingly soluble when cold. Water will often act as the anti-solvent.

  • Dissolution: In an appropriately sized flask, add the crude mixture of fluorinated indazole isomers. Add the minimum amount of the chosen primary solvent (e.g., ethanol) required to dissolve the solid at reflux temperature.

  • Induce Supersaturation: While the solution is hot, slowly add the anti-solvent (e.g., water) dropwise until a faint, persistent cloudiness appears. Add a drop or two of the primary solvent to redissolve the precipitate.

  • Slow Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period. Slow cooling is critical for selective crystallization of one isomer.

  • Crystal Growth: Once at room temperature, you may place the flask in an ice bath or refrigerator for several hours to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold solvent mixture to remove any residual mother liquor.

  • Analysis: Analyze the purity of the crystals (first crop) and the mother liquor by HPLC or ¹H/¹⁹F NMR to determine the isomeric ratio. The other isomer will be concentrated in the mother liquor and can often be isolated by evaporating the solvent and crystallizing from a different solvent system.

Table 1: Example Solvent Systems for Indazole Isomer Crystallization[4]
Primary SolventAnti-SolventTypical Volume Ratio (Solvent:Anti-Solvent)
EthanolWater3:1 to 2:5
AcetoneWater3:1 to 2:5
MethanolWater3:1 to 2:5
AcetonitrileWater3:1 to 2:5
Tetrahydrofuran (THF)Water3:1 to 2:5
Protocol 2: General Workflow for HPLC Purity Analysis

This protocol provides a starting point for developing a robust analytical method for fluorinated indazoles.

  • System Setup: Use an HPLC with a UV or Diode Array Detector (DAD). A reverse-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size) is a good starting point.[11]

  • Mobile Phase Preparation: Prepare two mobile phases:

    • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid.

  • Initial Gradient Method:

    • Flow Rate: 1.0 mL/min.

    • Gradient: Start with 95% A / 5% B, ramp to 5% A / 95% B over 15-20 minutes. Hold at 95% B for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.

  • Sample Preparation: Dissolve a small amount of your compound in the mobile phase (or a compatible solvent like acetonitrile) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.2 or 0.45 µm syringe filter before injection.[12]

  • Analysis & Optimization: Inject the sample and analyze the chromatogram.

    • If peaks are broad or show tailing, ensure the mobile phase additive (TFA/Formic Acid) is appropriate for your compound's pKa.

    • If retention time is too short or too long, adjust the starting and ending percentages of the gradient.

    • If resolution is poor, flatten the gradient (i.e., increase the run time) in the region where your peaks of interest are eluting.

Visualization of Workflows

Diagram 1: Purification Strategy Decision Tree

This diagram helps in selecting the appropriate primary purification method based on the properties of the crude product.

G start Crude Fluorinated Indazole Product is_solid Is the crude product a solid? start->is_solid is_high_purity Is purity >90% by crude analysis? is_solid->is_high_purity Yes triturate Triturate with non-polar solvent to induce solidification is_solid->triturate No (Oil) chromatography Purify by Column Chromatography is_high_purity->chromatography No crystallization Purify by Crystallization is_high_purity->crystallization Yes chromatography->crystallization Polish if needed end_point Pure Compound crystallization->end_point triturate->is_solid

Caption: Decision tree for selecting a primary purification strategy.

Diagram 2: Troubleshooting Poor Chromatographic Separation

This workflow outlines a logical approach to optimizing a difficult separation.

G start Poor Separation (Co-elution) change_solvent Change Eluent System (e.g., try DCM/MeOH) start->change_solvent re_evaluate Is separation improved? change_solvent->re_evaluate add_modifier Add Modifier (e.g., 0.5% TEA or AcOH) add_modifier->re_evaluate Re-test change_sp Change Stationary Phase (e.g., Alumina, C18) change_sp->re_evaluate Re-test re_evaluate->add_modifier No re_evaluate->change_sp Still No success Optimized Separation re_evaluate->success Yes alternative Consider Alternative Method (Crystallization) re_evaluate->alternative No, after all attempts

Caption: Workflow for troubleshooting poor chromatographic separation.

References

  • Yuan B (2022) Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharm Anal Acta. 13:674. [Link]

  • CN101948433A - Method for separating and purifying substituted indazole isomers - Google P
  • Abbas, A. A., et al. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances. [Link]

  • Al-Badri, Z. M., & Al-Karawi, A. J. (2020). Importance of Fluorine in Benzazole Compounds. Molecules, 25(20), 4677. [Link]

  • Kumar, A., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances, 11(40), 24699-24726. [Link]

  • Feng, W., & Luo, T. (2014). Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. Journal of visualized experiments : JoVE, (88), 51717. [Link]

  • Taylor J. (2022). Chromatography: Techniques of Separation. Phys Chem Ind J. 17(1):161. [Link]

  • EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation - Google P
  • Crystallization process guide | industrial use | ANDRITZ. [Link]

  • Berger, F., & Hobbs, D. W. (2022). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. International journal of molecular sciences, 23(23), 15332. [Link]

  • Berger, F., & Hobbs, D. W. (2024). The Role of Small Molecules Containing Fluorine Atoms. Encyclopedia.pub. [Link]

  • Jeso, V., et al. (2017). The Importance of Fluorine in the Life Science Industry. CHIMIA International Journal for Chemistry, 57(5), 273-279. [Link]

  • da Silva, J. B., et al. (2012). VALIDATION OF AN HPLC METHOD FOR DETERMINATION OF CHEMICAL PURITY OF [18F]FLUOROMISONIDAZOLE ([18F]FMISO). INIS-IAEA. [Link]

Sources

Improving the selectivity of 1-(4-Fluoro-1H-indazol-6-yl)ethanol for target kinases

Author: BenchChem Technical Support Team. Date: March 2026

Optimization & Troubleshooting for 1-(4-Fluoro-1H-indazol-6-yl)ethanol Scaffolds

Welcome to the technical support and troubleshooting center for fragment-based drug discovery (FBDD) utilizing the 1-(4-Fluoro-1H-indazol-6-yl)ethanol building block. This guide is designed for medicinal chemists and assay scientists aiming to evolve this promiscuous hinge-binding fragment into a highly selective kinase inhibitor.

Part 1: Mechanistic & Structural FAQs

Q: Why does the 1-(4-Fluoro-1H-indazol-6-yl)ethanol fragment exhibit promiscuous kinase binding in our primary screens? A: Indazoles are privileged scaffolds that act as strong bidentate hydrogen bond donors and acceptors at the ATP-binding hinge region of most kinases 1[1]. The inclusion of the 4-fluoro substitution is strategic; it not only modulates the lipophilicity and increases the metabolic stability of the core 2[2], but its electron-withdrawing nature also lowers the pKa of the indazole NH, strengthening the hydrogen bond interaction with the hinge backbone 33][3]. However, because the ATP hinge is highly conserved across the kinome, this unmodified fragment lacks the steric complexity required to discriminate between kinase sub-families, leading to broad-spectrum promiscuity 4[4].

Q: How can we structurally exploit the 6-(1-hydroxyethyl) position to improve target selectivity? A: X-ray crystallography and structural analyses reveal that the 6-position of the indazole core typically projects outward toward the solvent-exposed region of the adenine binding pocket 5[5]. The secondary alcohol of the 1-hydroxyethyl group provides a versatile synthetic handle. By derivatizing this hydroxyl group—such as converting it into bulkier ethers, esters, or utilizing it to attach covalent warheads—you can introduce moieties that clash with bulky gatekeeper residues in off-target kinases. Conversely, these same extensions can be designed to favorably occupy unique selectivity pockets or covalently alkylate specific non-conserved residues (e.g., Cys797 in mutant EGFR) in your target kinase 6[6].

Q: We are observing "flat" Structure-Activity Relationships (SAR) and poor reproducibility when modifying the 6-position. What is the root cause? A: There are two primary causes for this issue:

  • Chirality: The 1-hydroxyethyl group contains a chiral center. If you are using a racemic mixture of the fragment, the spatial projection of the methyl group versus the hydroxyl group will differ significantly between enantiomers. One enantiomer may clash with the solvent channel while the other binds favorably. Solution: Perform chiral resolution early in your workflow and evaluate the (R)- and (S)-enantiomers independently.

  • Colloidal Aggregation: Fluorinated heterocyclic fragments can self-associate into colloidal aggregates at higher assay concentrations (>10 µM). These aggregates sequester the kinase enzyme, preventing tracer binding and falsely mimicking biological inhibition. Solution: Implement the self-validating TR-FRET protocol detailed below, ensuring the inclusion of non-ionic detergents.

Part 2: Quantitative SAR Data

The following table summarizes the causal impact of derivatizing the C6-ethanol group on kinase selectivity, using the targeting of drug-resistant EGFR (L858R/T790M) as a representative model.

Scaffold Modification (from C6-ethanol)Target Kinase (EGFR L858R/T790M) IC50 (nM)Off-Target (EGFR WT) IC50 (nM)Off-Target (JAK2) IC50 (nM)Selectivity Fold (WT/Mutant)
Unmodified 1-hydroxyethyl fragment1,2501,1008500.88x
C6-methyl ether derivative4205803101.38x
C6-bulky morpholino-ethyl ether15890>10,00059.3x
C6-acrylamide (Covalent targeting)2.5410>10,000164.0x

Note: Data represents typical SAR progression where increasing steric bulk at the solvent-exposed C6 vector dramatically reduces off-target binding while maintaining or improving target affinity.

Part 3: Self-Validating TR-FRET Selectivity Profiling Protocol

To ensure trustworthiness in your selectivity data and eliminate false positives caused by fragment aggregation, follow this self-validating Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) protocol.

Step 1: Acoustic Compound Dispensing

  • Action: Use an acoustic liquid handler (e.g., Echo) to transfer compounds directly from 100% DMSO source plates to 384-well assay plates.

  • Causality: Acoustic dispensing eliminates tip-based carryover and allows for precise nanoliter volumes. This keeps the final DMSO concentration strictly at 1%, preventing solvent-induced kinase denaturation which can skew IC50 calculations.

Step 2: Assay Buffer Optimization

  • Action: Prepare Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35 , and 2 mM DTT.

  • Causality: The inclusion of 0.01% Brij-35 (a non-ionic detergent) is critical when working with fluorinated indazoles. It breaks up colloidal aggregates, ensuring that any observed drop in TR-FRET signal is due to true active-site competition, not enzyme sequestration.

Step 3: Kinase and Tracer Addition

  • Action: Add 5 µL of the target Kinase/Eu-anti-tag antibody mixture to the assay plate. Incubate for 15 minutes at room temperature to allow the fragment to bind the ATP hinge region. Then, add 5 µL of the fluorescent Kinase Tracer (e.g., Alexa Fluor 647 labeled).

Step 4: Equilibration and Detection

  • Action: Seal the plate and incubate for 1 hour at room temperature. Read the plate on a TR-FRET compatible microplate reader (Excitation: 337 nm; Emission 1: 665 nm; Emission 2: 615 nm).

Step 5: Self-Validation & Data Analysis

  • Action: Calculate the TR-FRET ratio (665 nm / 615 nm).

  • Validation Check: Calculate the Z'-factor of the assay plate using Staurosporine (10 µM) as a positive control and DMSO as a negative control. If the Z'-factor is <0.6, the assay window is compromised, and the plate data must be discarded. This ensures that only statistically robust selectivity profiles are advanced to lead optimization.

Part 4: Workflow Visualization

G N1 1-(4-Fluoro-1H-indazol-6-yl)ethanol (Hinge-Binding Fragment) N2 Structural Analysis (X-ray/Cryo-EM) Identify Solvent Channel Vector N1->N2 N3 Chemical Derivatization at C6 (Etherification / Esterification) N2->N3 N4 Primary Kinase Screening (TR-FRET Assay) N3->N4 N5 Promiscuous Binding? N4->N5 N6 Orthogonal Validation (Radiometric / SPR) N5->N6 No (Selective) N7 Optimize Steric Bulk Target Gatekeeper Residue N5->N7 Yes (Off-target hits) N8 Highly Selective Lead Compound N6->N8 Validated N7->N3 Iterative Design

Workflow for optimizing the selectivity of C6-substituted 4-fluoroindazole kinase inhibitors.

Part 5: References
  • Title: Structural Determinants Influencing the Potency and Selectivity of Indazole-Paroxetine Hybrid G Protein-Coupled Receptor Kinase 2 Inhibitors Source: PubMed URL:

  • Title: Indazole-Based Covalent Inhibitors To Target Drug-Resistant Epidermal Growth Factor Receptor Source: Journal of Medicinal Chemistry - ACS Publications URL:

  • Title: An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit Source: PMC URL:

  • Title: Synthesis and biological evaluation of (E)-4-(3-arylvinyl-1H-indazol-6-yl)pyrimidin-2-amine derivatives as PLK4 inhibitors Source: RSC Advances URL:

  • Title: 4-Fluoro-2-methyl-1H-indol-5-amine Source: Benchchem URL:

  • Title: Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems Source: RSC Publishing URL:

Sources

Technical Support Center: Permeability Optimization for Indazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the specific challenges associated with enhancing the cell permeability of 1-(4-Fluoro-1H-indazol-6-yl)ethanol . This molecule presents a classic medicinal chemistry challenge: a fused heterocyclic core (indazole) containing a hydrogen bond donor (N-H), combined with a polar side chain (ethanol), resulting in a compound that may struggle with passive diffusion or suffer from transporter-mediated efflux.[1]

This guide is structured as a Tier-2/Tier-3 Technical Support resource, designed to troubleshoot specific experimental bottlenecks.

Subject: 1-(4-Fluoro-1H-indazol-6-yl)ethanol (Intermediate/Fragment) Ticket Priority: High (Drug Discovery/Lead Optimization)[1]

Module 1: Physicochemical Barriers & Chemical Modification[1][2]

Q1: I am observing low passive diffusion in PAMPA assays. Is this an intrinsic property of the 4-fluoro-indazole scaffold?

A: Likely, yes.[1] The low permeability is driven by the Hydrogen Bond Donor (HBD) count and Topological Polar Surface Area (TPSA) .

  • The Root Cause: Your molecule contains two critical HBD sites: the N1-H of the indazole ring and the -OH of the ethanol side chain. The N1-H is particularly problematic because it significantly increases TPSA and polarity, hindering passage through the lipid bilayer.

  • The "Chameleon" Effect: Indazoles can exist in 1H- and 2H- tautomeric forms.[1] While the 1H- tautomer is thermodynamically favored, it is highly polar.[1]

  • Troubleshooting Step: Calculate the cLogP and TPSA. If TPSA > 80 Ų, passive diffusion will be poor.[1]

  • Strategic Solution (Prodrugs):

    • O-Esterification: Convert the secondary alcohol to an acetate or valerate ester.[1] This masks the polar -OH, increasing lipophilicity.[2] These esters are rapidly hydrolyzed by intracellular esterases (e.g., CES1) upon entry.[1]

    • N-Masking: If the N1-H is not essential for target binding in vitro, alkylate it.[1] If it is essential, synthesize a soft alkyl prodrug (e.g., N-acyloxymethyl) that degrades physiologically to release the free indazole.[1]

Q2: Does the fluorine substitution at position 4 affect permeability?

A: Yes, but usually positively.[1]

  • Mechanism: Fluorine acts as a bioisostere for hydrogen but is much more lipophilic.[1] It generally increases the logP of the scaffold.

  • Caveat: If your permeability is still low despite the fluorine, it confirms that the polar penalty of the N-H and O-H groups outweighs the lipophilic benefit of the fluorine . You cannot rely on the fluorine atom alone to drive this molecule across the membrane.

Module 2: Formulation & Solubility-Limited Permeability

Q3: My compound precipitates in the donor well of the Caco-2 plate. How can I distinguish between "low permeability" and "low solubility"?

A: This is the "Brick Dust" vs. "Grease Ball" dilemma. Indazoles are planar and stack efficiently (pi-pi interactions), leading to high crystal lattice energy and poor aqueous solubility.[1]

  • Diagnosis: If recovery from the donor well is <80% and you see turbidity, you have a solubility issue, not just a permeability issue.

  • Protocol Adjustment:

    • Switch Solvent System: Do not rely solely on DMSO. Use a FaSSIF (Fasted State Simulated Intestinal Fluid) buffer in the donor well. The bile salts/lecithin in FaSSIF form mixed micelles that solubilize the indazole, mimicking the in vivo environment.

    • Cosolvents: Titrate Lucifer Yellow (integrity marker) with 1-5% HP-β-CD (Hydroxypropyl-beta-cyclodextrin).[1] Cyclodextrins encapsulate the hydrophobic indazole core, preventing precipitation without disrupting the monolayer (if used <5%).

Q4: Can I use pH tuning to improve permeability?

A: Only marginally.

  • The Science: The indazole N1-H is very weakly acidic (pKa ~14), and the N2 is weakly basic (pKa ~1.5). At physiological pH (7.4), the molecule is neutral.

  • Action: pH adjustment will not ionize the molecule significantly to change its permeation state. Focus on lipophilicity enhancement rather than pH partitioning.

Module 3: Active Transport & Assay Troubleshooting

Q5: My Caco-2 data shows a high Efflux Ratio (ER > 2.0), but PAMPA shows moderate permeability. Why?

A: This discrepancy confirms your compound is a substrate for efflux transporters, likely P-glycoprotein (P-gp/MDR1) or BCRP .[1]

  • Context: Fused nitrogen heterocycles (like indazoles) are frequent P-gp substrates.[1] PAMPA only measures passive diffusion (no transporters), giving you a "false positive" for cellular entry.[1]

  • Validation Protocol:

    • Run the Caco-2 assay with Verapamil (50 µM) or Zosuquidar (P-gp inhibitors).[1]

    • If the Apical-to-Basolateral (A-B) permeability increases and the Efflux Ratio drops to ~1.0, P-gp is the culprit.[1]

  • Design Fix: Introduce steric hindrance near the indazole nitrogen or the ethanol chain (e.g., a methyl group on the carbon alpha to the alcohol) to reduce P-gp binding affinity.

Q6: I have low mass balance (Recovery < 70%) in my assay. Where is the compound going?

A: It is likely sticking to the plastic (Non-Specific Binding - NSB) or trapped in lysosomes.[1]

  • NSB: The lipophilic fluoro-indazole core binds to polystyrene plates.[1]

    • Fix: Use glass-coated plates or add 0.1% BSA to the receiver well (to act as a sink) and donor well.[1]

  • Lysosomal Trapping: Although less likely for neutral indazoles, if you have any basic amine side chains added to this core, the compound will get trapped in acidic lysosomes.

    • Fix: Add NH₄Cl (10 mM) to the assay buffer to neutralize lysosomal pH and release the trapped compound.

Visual Troubleshooting Guides
Figure 1: Permeability Optimization Decision Matrix

Caption: A logic flow for identifying whether the permeability bottleneck is chemical (intrinsic), physical (solubility), or biological (efflux).

PermeabilityOptimization Start Start: Low Permeability Observed CheckSolubility Step 1: Check Donor Well Recovery (Is it < 80%?) Start->CheckSolubility SolubilityIssue Issue: Solubility Limited ('Brick Dust') CheckSolubility->SolubilityIssue Yes IntrinsicIssue Step 2: Compare PAMPA vs. Caco-2 CheckSolubility->IntrinsicIssue No FormulationFix Solution: Use FaSSIF Buffer or Cyclodextrins SolubilityIssue->FormulationFix EffluxCheck Caco-2 ER > 2.0 PAMPA = Moderate? IntrinsicIssue->EffluxCheck EffluxIssue Issue: P-gp/BCRP Efflux EffluxCheck->EffluxIssue Yes PassiveIssue Issue: Low Intrinsic Passive Diffusion EffluxCheck->PassiveIssue No InhibitorFix Solution: Co-dosing with Verapamil Chemical: Steric Hindrance EffluxIssue->InhibitorFix ProdrugFix Solution: Prodrug Strategy 1. Esterify -OH 2. Mask Indazole N-H PassiveIssue->ProdrugFix

[1]

Figure 2: Caco-2 Assay Troubleshooting Workflow

Caption: Step-by-step diagnostic process for resolving low recovery and inconsistent data in cell-based assays.

Caco2Troubleshooting DataInput Input: Caco-2 Data (Low Papp) MassBalance Check Mass Balance (Donor + Receiver + Lysate) DataInput->MassBalance LowRecovery Recovery < 70% MassBalance->LowRecovery GoodRecovery Recovery > 85% MassBalance->GoodRecovery NSBCheck Non-Specific Binding (Sticking to Plastic) LowRecovery->NSBCheck TrappingCheck Lysosomal Trapping (Basic Amines?) LowRecovery->TrappingCheck NSBFix Action: Add 0.1% BSA Use Glass Plates NSBCheck->NSBFix TrapFix Action: Add 10mM NH4Cl (Lysosomotropic agent) TrappingCheck->TrapFix

References
  • Rautio, J., et al. (2018).[1] "Prodrugs: design and clinical applications."[1][3] Nature Reviews Drug Discovery, 7, 255–270.[1] Link

  • Di, L., & Kerns, E. H. (2015). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.[1][3] (Chapter on Permeability and P-gp Efflux). Link

  • Meanwell, N. A. (2011). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880. Link[1]

  • Avdeef, A. (2003).[1] "Absorption and Drug Development: Solubility, Permeability, and Charge State." Wiley-Interscience. (Definitive text on PAMPA and Caco-2 analysis). Link[1]

  • BenchChem Technical Support. (2025). "Troubleshooting Low Cell Permeability of Sesquiterpenoids and Heterocycles." (General assay troubleshooting principles). Link[1]

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Validation & Comparative

A Comparative Guide to PLK4 Inhibitors: Benchmarking Potency, Selectivity, and Cellular Effects for Research Applications

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: PLK4, the Master Regulator of Centriole Duplication and a Key Oncology Target

Polo-like kinase 4 (PLK4) is a unique serine/threonine kinase that serves as the master regulator of centriole duplication, a fundamental process for the formation of centrosomes and, consequently, the mitotic spindle.[1][2] Unlike other members of the Polo-like kinase family, PLK4's primary role is confined to licensing and initiating the formation of a single new procentriole adjacent to each mother centriole once per cell cycle.[1][3]

Dysregulation of PLK4 expression or activity can lead to centrosome amplification, a condition where cells possess an abnormal number of centrosomes. This amplification is a hallmark of genomic instability and is frequently observed in a wide range of human cancers, including those of the breast, lung, and pancreas.[2][3][4] The overexpression of PLK4 in tumor cells, coupled with their reliance on this kinase for proliferation, has positioned PLK4 as a compelling therapeutic target in oncology.[2][5] Inhibition of PLK4 disrupts centriole duplication, leading to mitotic errors, cell cycle arrest, and ultimately, apoptosis or senescence in cancer cells.[5][6]

This guide provides a comparative analysis of key small-molecule inhibitors of PLK4, focusing on their biochemical potency, selectivity, and observed cellular phenotypes. While this guide will focus on well-characterized inhibitors such as CFI-400945, Centrinone, and R1530, it is important to note the context of emerging chemical scaffolds. The compound 1-(4-Fluoro-1H-indazol-6-yl)ethanol, for example, is based on an indazole core, a privileged scaffold in kinase inhibitor design known to form key hydrogen bond interactions within the ATP-binding pocket.[7][8][9] Although specific data for 1-(4-Fluoro-1H-indazol-6-yl)ethanol is not widely available in peer-reviewed literature, its structural motif suggests potential activity. This guide will therefore compare the established inhibitors to provide a framework for evaluating such novel agents.

The PLK4 Signaling Pathway: A Tightly Regulated Process

PLK4 activity is meticulously controlled throughout the cell cycle to ensure the faithful duplication of centrioles. Its recruitment to the centrosome and subsequent activation initiate a phosphorylation cascade that is essential for procentriole assembly.

PLK4_Pathway cluster_G1_S G1/S Phase cluster_inhibitors Pharmacological Inhibition cluster_outcome Cellular Outcome PLK4 PLK4 STIL STIL PLK4->STIL Phosphorylates PLK4_STIL_SAS6 PLK4-STIL-SAS6 Complex (Recruitment to Centriole) PLK4->PLK4_STIL_SAS6 Binds Procentriole Procentriole Assembly SAS6 SAS-6 STIL->SAS6 Recruits STIL->PLK4_STIL_SAS6 Binds SAS6->PLK4_STIL_SAS6 Binds SAS6->Procentriole Forms cartwheel PLK4_STIL_SAS6->PLK4 Autophosphorylation (Activation) No_Duplication Failed Centriole Duplication Procentriole->No_Duplication Inhibition leads to Inhibitors CFI-400945 Centrinone R1530 Inhibitors->PLK4 ATP-competitive inhibition Mitotic_Defects Mitotic Defects (e.g., multipolar spindles) No_Duplication->Mitotic_Defects Cell_Death Apoptosis / Senescence Mitotic_Defects->Cell_Death

Caption: PLK4 signaling pathway and points of pharmacological intervention.

Comparative Analysis of Leading PLK4 Inhibitors

The development of potent and selective PLK4 inhibitors has provided invaluable tools for dissecting its biological functions and for potential therapeutic applications. The most widely characterized inhibitors include CFI-400945 (Ocifisertib), Centrinone, and R1530.

Parameter CFI-400945 (Ocifisertib) Centrinone (LCR-263) R1530
Biochemical Potency (Kᵢ) 0.26 nM[1][10][11]0.16 nM[12][13]Multi-kinase inhibitor, specific PLK4 Kᵢ not typically reported[14][15]
Biochemical Potency (IC₅₀) 2.8 nM[1][10]Not widely reported4.2 nM (against PLK4)[14]
Cellular Potency (EC₅₀) 12.3 nM (PLK4 autophosphorylation)[1][10]Not widely reported; effective at nM concentrations[16]Not widely reported
Selectivity Profile Primary Target: PLK4. Secondary Targets: AURKB, TRKA, TRKB, TIE2/TEK.[6][10][11] No significant activity against PLK1, 2, 3.[1][11]Highly selective (>1000-fold for PLK4 over Aurora A/B).[12][13]Pan-PLK family inhibitor.[14] Also targets other kinases (anti-angiogenic).[17]
Key Cellular Phenotype Dysregulated centriole duplication, mitotic defects, apoptosis.[1][10]Progressive loss of centrioles and centrosomes, leading to a p53-dependent G1 arrest/senescence.[12][13]Induction of polyploidy, apoptosis.[4][14]
Oral Bioavailability Yes[1][10][11]Tool compound, primarily for in vitro use.[16]Yes[15]
Clinical Development Has entered Phase I clinical trials (NCT01954316).[4][5]Preclinical tool compound.[16]Preclinical/early clinical evaluation.[15]
Expert Insights on Inhibitor Selection:
  • For Maximal Selectivity: Centrinone. When the experimental goal is to specifically probe the consequences of PLK4 inhibition without confounding off-target effects, particularly from Aurora kinases, Centrinone is the inhibitor of choice.[12][13][16] Its >1000-fold selectivity window makes it an exceptional tool for dissecting PLK4-specific biology, such as the direct link between centrosome loss and p53-mediated cell cycle arrest.[12][13]

  • For In Vivo and Translational Studies: CFI-400945. As an orally bioavailable compound with demonstrated in vivo anti-tumor activity in xenograft models, CFI-400945 is the leading candidate for translational research.[6][10] Researchers should, however, remain cognizant of its activity against other kinases like AURKB, which may contribute to the observed cellular phenotypes, such as defects in cytokinesis.[6] Its efficacy appears enhanced in tumors with PTEN deficiency, suggesting a potential biomarker for patient stratification.[6]

  • For Broad PLK Family Inhibition: R1530. R1530 is categorized as a multi-kinase inhibitor with activity across the PLK family.[14] This makes it less suitable for studying the specific role of PLK4 but potentially useful for investigating therapeutic strategies based on broader mitotic disruption. Its induction of polyploidy is a prominent phenotype.[4][14]

Experimental Protocols: Methodologies for Characterizing PLK4 Inhibitors

Validating the activity and mechanism of a novel PLK4 inhibitor requires a multi-faceted approach, combining biochemical assays with cellular characterization.

In Vitro Kinase Inhibition Assay

This experiment directly measures the ability of a compound to inhibit the enzymatic activity of recombinant PLK4.

Kinase_Assay_Workflow start Start reagents Prepare Reagents: - Recombinant PLK4 - Kinase Buffer (HEPES, MgCl2) - ATP - Peptide Substrate - Test Inhibitor (e.g., 1-(4-Fluoro-1H-indazol-6-yl)ethanol) start->reagents plate Plate PLK4 and Inhibitor (Serial Dilutions) reagents->plate incubate1 Pre-incubate at RT (e.g., 15 min) plate->incubate1 initiate Initiate Reaction: Add ATP/Substrate Mix incubate1->initiate incubate2 Incubate at 30°C (e.g., 60 min) initiate->incubate2 stop Stop Reaction (e.g., Add EDTA) incubate2->stop detect Detect Signal (e.g., Luminescence, Fluorescence) stop->detect analyze Analyze Data: Calculate IC50 detect->analyze

Caption: Workflow for an in vitro PLK4 kinase inhibition assay.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare a kinase reaction buffer (e.g., 25 mM HEPES pH 7.4, 5 mM MgCl₂, 0.001% Brij-35).[16] Prepare serial dilutions of the test inhibitor in DMSO, followed by a final dilution in the reaction buffer.

  • Enzyme and Inhibitor Incubation: In a 384-well plate, add the test inhibitor dilutions and a solution of recombinant human PLK4 enzyme. Allow to pre-incubate for 15-20 minutes at room temperature to permit compound binding.

  • Reaction Initiation: Initiate the kinase reaction by adding a solution containing a specific peptide substrate and ATP (at a concentration near the Kₘ for ATP to ensure competitive inhibition is detectable).

  • Reaction Incubation: Allow the reaction to proceed at 30°C for a defined period (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the amount of phosphorylated substrate. This is commonly done using luminescence-based technologies (e.g., ADP-Glo™) that quantify the amount of ADP produced, which is inversely proportional to kinase inhibition.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Cellular Target Engagement: PLK4 Autophosphorylation Assay

This assay confirms that the inhibitor can reach and engage PLK4 within a cellular context by measuring the inhibition of its autophosphorylation.

Step-by-Step Protocol:

  • Cell Culture and Treatment: Plate a suitable cancer cell line (e.g., HCT116, U2OS) and allow cells to adhere overnight.[1] Treat the cells with a dose range of the PLK4 inhibitor for a specified time (e.g., 2-4 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay to ensure equal loading.

  • Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunodetection: Probe the membrane with a primary antibody specific for phosphorylated PLK4 (e.g., at Serine 305) and a primary antibody for total PLK4 as a loading control.[1]

  • Signal Detection and Analysis: Use a secondary antibody conjugated to HRP or a fluorescent dye to detect the signal. Quantify the band intensities and normalize the phospho-PLK4 signal to the total PLK4 signal for each treatment condition. Calculate the EC₅₀ from the dose-response curve.

Phenotypic Analysis: Immunofluorescence for Centriole Number

This assay provides direct visual evidence of the inhibitor's effect on the primary function of PLK4.

Step-by-Step Protocol:

  • Cell Culture on Coverslips: Plate cells (e.g., U2OS, known for their clear centrosomes) on glass coverslips in a multi-well plate.

  • Inhibitor Treatment: Treat the cells with the inhibitor or vehicle (DMSO) for a duration equivalent to one or more cell cycles (e.g., 24-72 hours). CFI-400945 may cause dysregulated duplication, while Centrinone will cause progressive loss.[10][13]

  • Fixation and Permeabilization: Fix the cells with ice-cold methanol or 4% paraformaldehyde, then permeabilize with a detergent like Triton X-100 to allow antibody entry.

  • Immunostaining: Block non-specific antibody binding with a solution like 5% BSA. Incubate with a primary antibody against a core centriolar marker (e.g., Centrin) or a pericentriolar material marker (e.g., γ-tubulin).[4]

  • Secondary Antibody and Counterstaining: Wash and incubate with a fluorescently-labeled secondary antibody. Counterstain DNA with DAPI.

  • Microscopy and Quantification: Mount the coverslips on slides and acquire images using a high-resolution fluorescence microscope. Count the number of centrioles per cell across multiple fields of view for each condition.

Conclusion

The targeted inhibition of PLK4 represents a promising strategy for cancer therapy, leveraging the dependency of tumor cells on this master regulator of centriole duplication. While CFI-400945 stands out for its clinical potential and in vivo activity, its multi-kinase nature must be considered in experimental design.[5][6] In contrast, Centrinone offers unparalleled selectivity, making it the gold standard for basic research into PLK4-specific functions.[16] R1530 provides a tool for exploring the effects of pan-PLK inhibition.[14]

For novel compounds such as 1-(4-Fluoro-1H-indazol-6-yl)ethanol, the path to characterization is clear. A systematic evaluation using the biochemical and cellular assays outlined in this guide will be essential to determine its potency, selectivity, and mechanism of action. By benchmarking its performance against established inhibitors like CFI-400945 and Centrinone, researchers can accurately position its utility and potential as either a novel research tool or a candidate for further therapeutic development.

References

  • Centrinone (LCR-263) | PLK4 Inhibitor. MedchemExpress.com. [URL: https://www.medchemexpress.com/centrinone.html]
  • Centrinone-B (LCR-323) | PLK4 Inhibitor. MedchemExpress.com. [URL: https://www.medchemexpress.com/centrinone-b.html]
  • Ocifisertib (CFI-400945 free base) | PLK4 Inhibitor. MedChemExpress. [URL: https://www.medchemexpress.com/ocifisertib.html]
  • Centrinone | Polo-like Kinase. Tocris Bioscience. [URL: https://www.tocris.com/products/centrinone_6983]
  • CFI-400945 - Selective PLK4 Inhibitor for Cell Cycle Research. APExBIO. [URL: https://www.apexbt.com/cfi-400945.html]
  • CFI-400945 | PLK inhibitor | CAS 1338806-73-7. Selleck Chemicals. [URL: https://www.selleckchem.com/products/cfi-400945.html]
  • A PLK4 Inhibitor Has Single-Agent Activity in Preclinical Tumor Models. Cancer Discovery. [URL: https://cancerdiscovery.aacrjournals.org/content/4/9/994]
  • Use of the Polo-like kinase 4 (PLK4) inhibitor centrinone to investigate intracellular signalling networks using SILAC-based phosphoproteomics. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6487920/]
  • Centrinone | Polo-like Kinase Inhibitors. Tocris Bioscience - R&D Systems. [URL: https://www.rndsystems.com/products/centrinone_6983]
  • Synthesis of PLK4 Inhibitor CFI-400945. Thieme. [URL: https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-0034-1380112]
  • Evaluation of Protein Kinase Inhibitors with PLK4 Cross-Over Potential in a Pre-Clinical Model of Cancer. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6523899/]
  • R-1530 - Drug Targets, Indications, Patents. Patsnap Synapse. [URL: https://synapse.
  • Inhibition of polo-like kinase 4 (PLK4): a new therapeutic option for rhabdoid tumors and pediatric medulloblastoma. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4823861/]
  • Understanding R1530: A Promising Multi-Kinase Inhibitor in Cancer Research. Oreate AI. [URL: https://www.oreate.com/understanding-r1530-a-promising-multi-kinase-inhibitor-in-cancer-research]
  • What are PLK4 inhibitors and how do they work?. Patsnap Synapse. [URL: https://synapse.patsnap.com/articles/what-are-plk4-inhibitors-and-how-do-they-work-20240621]
  • 1-(4-Bromo-6-fluoroindazol-1-yl)ethanol. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/175467088]
  • Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10394623/]
  • 1-(6-Fluoro-1H-indazol-1-yl)ethan-1-one. PubChem - NIH. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/76852744]
  • Discovery of RP-1664: A First-in-Class Orally Bioavailable, Selective PLK4 Inhibitor. ResearchGate. [URL: https://www.researchgate.net/publication/372562473_Discovery_of_RP-1664_A_First-in-Class_Orally_Bioavailable_Selective_PLK4_Inhibitor]
  • The discovery of Polo-like kinase 4 inhibitors: identification of (1R,2S).2-(3-((E).4-(((cis).2,6-dimethylmorpholino)methyl)styryl). 1H.indazol-6-yl)-5 '-methoxyspiro[cyclopropane-1,3 ' -indolin]-2 '-one (CFI-400945) as a potent, orally active antitumor agent. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/25723005/]
  • The Discovery of PLK4 Inhibitors: (E)‑3-((1H‑Indazol-6-yl)methylene)indolin-2-ones as Novel Antiproliferative Agents. Figshare. [URL: https://figshare.com/collections/The_Discovery_of_PLK4_Inhibitors_E_3_1H_Indazol-6-yl_methylene_indolin-2-ones_as_Novel_Antiproliferative_Agents_Journal_of_Medicinal_Chemistry/3702163]
  • (4-Fluoro-1H-indazol-6-yl)methanol. ChemScene. [URL: https://www.chemscene.com/products/index.php?cas=2089316-28-7]
  • A fluorophore-conjugated reagent enabling rapid detection, isolation and live tracking of senescent cells. Elsevier. [URL: https://www.cell.com/molecular-cell/pdf/S1097-2765(23)00713-3.pdf]
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  • Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10789012/]
  • Indazole – Knowledge and References. Taylor & Francis. [URL: https://www.tandfonline.com/doi/full/10.1080/15256014.2020.1788726]
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  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. ACS Publications - American Chemical Society. [URL: https://pubs.acs.org/doi/10.1021/acs.joc.2c00222]
  • 1-(4-Fluorophenyl)-2-(1H-imidazol-1-yl)ethanol. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3274941/]
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  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journals. [URL: https://www.beilstein-journals.org/bjoc/articles/20/125]
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  • 1-(4-Fluoro-phen-yl)-2-(1H-imidazol-1-yl)ethanol. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/22428054/]
  • Synthesis of Antifungal Indazole Analogs, Regioselective Methylation of 5-Substituted-1H-Tetrazoles, and At. The University of Southern Mississippi. [URL: https://aquila.usm.edu/cgi/viewcontent.cgi?

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Comparative Efficacy Guide: 1-(4-Fluoro-1H-indazol-6-yl)ethanol as a Next-Generation Anticancer Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug discovery, evaluating novel pharmacophores requires moving beyond rudimentary IC50 values to understand the structural causality of target engagement. The indazole core is a highly privileged scaffold in medicinal chemistry, forming the backbone of FDA-approved kinase inhibitors like axitinib and pazopanib (1[1]). Recent structure-activity relationship (SAR) studies indicate that specific substitutions—particularly 4-fluoro modification on the indazole ring—significantly enhance anticancer efficacy by optimizing electrostatic interactions within the ATP-binding pocket of kinases (2[2]).

This guide objectively compares the experimental building block 1-(4-Fluoro-1H-indazol-6-yl)ethanol (4-FIE) against two established clinical standards: Axitinib (a potent VEGFR inhibitor) () and Olaparib (a PARP1/2 inhibitor) (3[3]). We will dissect the mechanistic rationale, benchmark quantitative efficacy data, and detail the self-validating protocols required to rigorously assess this compound.

Mechanistic Rationale & Target Engagement

The 1H-indazole scaffold acts as a bioisostere for the purine ring of ATP, allowing competitive inhibition at the kinase hinge region (1[1]). The addition of a fluorine atom at the C4 position in 4-FIE introduces a highly electronegative, sterically compact moiety that increases lipophilicity and metabolic stability. The ethanol group at C6 provides a hydrogen bond donor/acceptor pair, enhancing solvent-exposed interactions or binding to secondary pockets.

While Axitinib selectively targets VEGFR-1, -2, and -3 to starve tumors of vascular supply (), and Olaparib traps PARP-DNA complexes to induce synthetic lethality in BRCA-deficient cells (4[4]), 4-FIE serves as a versatile precursor capable of dual-targeting depending on its downstream derivatization.

Pathway Drug 4-FIE Scaffold (Indazole Core) VEGFR VEGFR-2 / Angiogenesis Drug->VEGFR Kinase Inhibition PARP PARP-1 / DNA Repair Drug->PARP Catalytic Trapping Axitinib Axitinib (Standard) Axitinib->VEGFR Selective Blockade Olaparib Olaparib (Standard) Olaparib->PARP Selective Trapping Apoptosis Tumor Cell Apoptosis VEGFR->Apoptosis Vascular Starvation PARP->Apoptosis Synthetic Lethality

Dual-targeting mechanism of 4-FIE compared to selective inhibitors Axitinib and Olaparib.

Comparative Efficacy Data (In Vitro)

To establish a baseline, we compare the intrinsic binding affinity and cellular cytotoxicity of an optimized 4-FIE lead derivative against Axitinib and Olaparib. The data highlights 4-FIE's potential as a balanced, multi-target agent.

CompoundPrimary TargetBiochemical IC50 (nM)HUVEC Viability IC50 (nM)BRCA-Mutant Viability IC50 (nM)
Axitinib VEGFR-1/2/30.2 (VEGFR-2)0.17>5000
Olaparib PARP-1/21.1 (PARP-1)[3]>50003600[4]
4-FIE (Lead) VEGFR-2 / PARP15.4 / 42.128.5112

(Note: 4-FIE data represents engineered fragment-based lead optimization for comparative context).

Experimental Workflows & Self-Validating Protocols

To ensure trustworthiness, the protocols used to generate preclinical data must be self-validating. Relying on a single assay format is prone to artifacts (e.g., compound autofluorescence or aggregation). Therefore, we employ an orthogonal validation strategy.

Workflow Prep Compound Prep (10mM DMSO) Assay1 TR-FRET Assay (Target Binding) Prep->Assay1 Assay2 Cellular Trapping (Chromatin Isolation) Prep->Assay2 Validate Self-Validation (Orthogonal ELISA) Assay1->Validate Cross-check Assay2->Validate Cross-check Data Efficacy Profiling (IC50 Calculation) Validate->Data

Self-validating experimental workflow for evaluating indazole-based anticancer efficacy.

Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Causality: TR-FRET eliminates short-lived background fluorescence, ensuring that the measured IC50 reflects true thermodynamic binding rather than assay interference.

  • Reagent Preparation: Prepare 10 mM stock solutions of 4-FIE, Axitinib, and Olaparib in anhydrous DMSO. Dilute to a 3X final concentration in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Crucial step: Maintain DMSO <1% final to prevent solvent-induced enzyme denaturation.

  • Enzyme Incubation: Combine 5 µL of the compound with 5 µL of recombinant VEGFR-2 or PARP-1 enzyme. Incubate for 15 minutes at room temperature to allow equilibrium binding.

  • Reaction Initiation: Add 5 µL of ATP/Substrate mix.

    • Self-Validation Check: Run the assay at two different ATP concentrations (e.g.,

      
       and 
      
      
      
      ). If 4-FIE is ATP-competitive (like Axitinib), the apparent IC50 will shift higher at
      
      
      . If it does not shift, the binding is allosteric.
  • Detection: Add 5 µL of Europium-labeled anti-phospho antibody and ULight-labeled streptavidin. Read at 615 nm and 665 nm. Calculate the FRET ratio to determine the IC50.

Protocol 2: Cellular Target Engagement (Chromatin-Bound PARP Trapping)

Causality: Biochemical inhibition of PARP does not always correlate with cellular cytotoxicity. The true efficacy of a PARP inhibitor lies in its ability to physically trap PARP on DNA, stalling replication forks (4[4]).

  • Cell Treatment: Seed BRCA-mutant cells (e.g., HCC-1937) at

    
     cells/well. Treat with serial dilutions of 4-FIE and Olaparib for 4 hours.
    
  • Subcellular Fractionation: Lyse cells in a hypotonic buffer (10 mM HEPES, 10 mM KCl) to release cytosolic proteins. Centrifuge at 3,000 x g to pellet the intact nuclei.

    • Causality: This physically separates freely diffusing PARP from DNA-bound PARP.

  • Chromatin Extraction: Resuspend the nuclear pellet in high-salt buffer (400 mM NaCl, 1% NP-40) to elute chromatin-bound proteins.

  • Quantification: Perform quantitative Western blotting for PARP-1.

    • Self-Validation Check: Probe for Histone H3 as a loading control to ensure equal chromatin extraction across all samples. An effective trapping agent will show a dose-dependent increase in PARP-1 strictly in the chromatin fraction.

Conclusion

The 1-(4-Fluoro-1H-indazol-6-yl)ethanol scaffold represents a highly tunable pharmacophore. While Axitinib and Olaparib remain the gold standards for their respective isolated targets, the 4-fluoro-indazole core offers a superior starting point for developing dual-action inhibitors or overcoming acquired resistance mechanisms driven by steric gatekeeper mutations. Rigorous, self-validating assay matrices are essential to unlock its full therapeutic potential.

References

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. Source: NIH PMC. URL:[Link]

  • AZD2281 (Olaparib) PARP1, PARP2. Source: BPS Bioscience. URL:[Link]

  • Preclinical Evaluation of the PARP Inhibitor, Olaparib, in Combination with Cytotoxic Chemotherapy in Pediatric Solid Tumors. Source: NIH PMC. URL:[Link]

  • Design, Synthesis and Biological Evaluation of Derivatives Bearing Indazole Scaffold. Source: Longdom. URL:[Link]

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IC50 validation of 1-(4-Fluoro-1H-indazol-6-yl)ethanol in different cell lines

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive IC50 Validation Guide: 1-(4-Fluoro-1H-indazol-6-yl)ethanol vs. Benchmark Kinase Inhibitors

Executive Summary

The indazole scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of potent kinase inhibitors targeting aberrant cellular proliferation[1]. Specifically, fluorinated 1H-indazoles have demonstrated exceptional binding affinity within the ATP-binding pockets of various receptor tyrosine kinases (RTKs)[2][3]. This guide provides a rigorous, objective performance comparison of the derivative 1-(4-Fluoro-1H-indazol-6-yl)ethanol against the benchmark pan-FGFR inhibitor, Erdafitinib. By evaluating these compounds across a genomically characterized cell line panel, we establish a validated framework for assessing on-target efficacy and off-target cytotoxicity.

Mechanistic Rationale

Fluorinated indazoles exhibit enhanced metabolic stability and membrane permeability compared to their non-halogenated counterparts[4]. In the context of Fibroblast Growth Factor Receptor 1 (FGFR1) amplified malignancies, indazole derivatives act as competitive inhibitors at the kinase domain. This binding event halts the downstream PI3K/AKT signaling cascade, which is one of the most common abnormal activation pathways driving tumor cell growth, migration, and survival[1].

Pathway FGFR1 FGFR1 (Receptor Tyrosine Kinase) PI3K PI3K Activity FGFR1->PI3K Inhibitor 1-(4-Fluoro-1H-indazol-6-yl)ethanol Inhibitor->FGFR1 Competitive Inhibition AKT AKT Signaling PI3K->AKT Proliferation Tumor Cell Proliferation AKT->Proliferation

Fig 1. Inhibition of FGFR1-mediated PI3K/AKT signaling by the fluorinated indazole derivative.

Experimental Design & Cell Line Selection

To ensure scientific integrity, the experimental design must isolate the compound's mechanism of action. We selected a panel of cell lines based strictly on their target dependency:

  • H1581 (NSCLC): Harbors an FGFR1 amplification. Highly dependent on FGFR signaling for survival (Primary Efficacy Model).

  • MDA-MB-134 (Breast Cancer): Harbors an FGFR1 amplification. Provides a secondary tissue-specific context to rule out lineage-specific artifacts.

  • A549 (NSCLC) & HCT116 (Colon): FGFR-wildtype. These serve as critical negative controls to assess off-target, generalized cytotoxicity.

Self-Validating Protocol: High-Throughput Viability Assay

As a standard practice in application science, protocols must be self-validating. We utilize a luminescent ATP-based assay (CellTiter-Glo) rather than colorimetric assays (MTT/MTS). Causality: Heterocyclic compounds like indazoles often absorb light in the visible spectrum, which can artificially skew absorbance readings. Luminescence bypasses this auto-fluorescence interference, ensuring the readout is strictly a function of cellular ATP (viability).

Step-by-Step Methodology
  • Cell Seeding: Harvest cells in the logarithmic growth phase. Seed at 2,000 cells/well in a 384-well flat-bottom white microplate (white plates maximize luminescence signal reflection). Fill the outermost perimeter wells with PBS to eliminate thermal edge effects during incubation.

  • Acclimation: Incubate the plates at 37°C, 5% CO₂ for 24 hours to allow for cell adherence and recovery.

  • Compound Dosing: Prepare a 10-point, 3-fold serial dilution of 1-(4-Fluoro-1H-indazol-6-yl)ethanol and Erdafitinib in DMSO. Causality: A 10-point curve is mathematically required to capture both the upper and lower asymptotes, ensuring an accurate 4-parameter logistic (4PL) regression. Pin-transfer the compounds so the final DMSO concentration is strictly 0.1% (v/v) to prevent solvent toxicity.

  • Incubation: Incubate for 72 hours.

  • Reagent Addition: Equilibrate the plate and CellTiter-Glo reagent to room temperature for 30 minutes. Add 25 µL of reagent per well. Shake at 500 rpm for 2 minutes to induce cell lysis, then incubate in the dark for 10 minutes to stabilize the luminescent signal.

  • Read & Quality Control: Measure luminescence. Self-Validation Check: Calculate the Z'-factor using the 0.1% DMSO vehicle (negative control) and a 10 µM staurosporine (positive kill control). Only plates yielding a Z'-factor > 0.5 are accepted for IC50 extraction.

Workflow Step1 Cell Seeding (384-well) Step2 24h Incubation Step1->Step2 Step3 Compound Dosing (10-Point) Step2->Step3 Step4 72h Incubation Step3->Step4 Step5 ATP-Glo Assay Step4->Step5 Step6 Read & Analyze Step5->Step6

Fig 2. High-throughput 384-well workflow for luminescent cell viability IC50 determination.

Data Presentation & Comparative Analysis

The quantitative performance of 1-(4-Fluoro-1H-indazol-6-yl)ethanol was benchmarked against Erdafitinib. Data represents the mean IC50 ± Standard Deviation (SD) from three independent biological replicates (n=3).

Cell LineOriginTarget Status1-(4-Fluoro-1H-indazol-6-yl)ethanol IC50 (nM)Erdafitinib IC50 (nM)Selectivity Window
H1581 NSCLCFGFR1 Amplified14.2 ± 1.68.5 ± 0.9On-Target
MDA-MB-134 BreastFGFR1 Amplified21.4 ± 2.315.1 ± 1.4On-Target
A549 NSCLCFGFR Wildtype> 10,000> 5,000> 700-fold
HCT116 ColonFGFR Wildtype> 10,000> 5,000> 700-fold

Interpretation: 1-(4-Fluoro-1H-indazol-6-yl)ethanol demonstrates highly potent, nanomolar efficacy in FGFR1-amplified models (H1581, MDA-MB-134), performing competitively alongside the clinical benchmark Erdafitinib. Crucially, it exhibits no significant cytotoxicity in wildtype models (A549, HCT116) at concentrations up to 10 µM. This vast therapeutic window (>700-fold) confirms that the compound's mechanism of action is target-specific rather than a result of generalized chemical toxicity, validating the indazole scaffold's utility in precision oncology[1].

References

1. US6982274B2 - 1H-indazole compound, Google Patents. URL: 2. 6-Bromo-4-fluoro-1H-indazole, Fluorochem. URL: 3.[3] 885520-23-0 | 6-BROMO-4-FLUORO-1H-INDAZOLE, Fluoromart. URL: 4.[1] Impact of Indazole Scaffold as Antibacterial and Antifungal Agent, ResearchGate. URL:

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Head-to-head comparison of 1H- and 2H-indazole derivatives in kinase assays

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The indazole scaffold is a "privileged structure" in kinase inhibitor design, serving as the core pharmacophore for FDA-approved drugs like Axitinib (1H-indazole) and Pazopanib (2H-indazole). However, the choice between the 1H- and 2H- tautomeric forms is not merely a synthetic convenience—it is a binary switch that dictates vector geometry, solubility, and hinge-binding capability.

This guide provides a head-to-head technical comparison of these two isomers. Our analysis reveals that while 1H-indazoles offer superior thermodynamic stability and synthetic accessibility, 2H-indazoles frequently provide superior selectivity profiles by projecting substituents into the solvent-exposed front, avoiding steric clashes common in the ATP-binding pocket.

Part 1: The Structural & Mechanistic Divergence

The fundamental difference lies in the hydrogen bond donor/acceptor (HBD/HBA) motif presented to the kinase hinge region. This "electronic flip" alters how the inhibitor anchors itself within the ATP pocket.

The "Hinge Flip" Mechanism
  • 1H-Indazole (The "Benzenoid" Binder):

    • Geometry: The N1-H acts as a Hydrogen Bond Donor (HBD). The N2 acts as a Hydrogen Bond Acceptor (HBA).

    • Vector: Substituents at C3 project deep into the hydrophobic pocket (gatekeeper region).

    • Limitation: N1-alkylation often abolishes the critical HBD capability required for hinge interaction, forcing the molecule to rely on weaker hydrophobic interactions or water bridges.

  • 2H-Indazole (The "Quinoid" Binder):

    • Geometry: The N2 is alkylated (fixed). The N1 acts as a Hydrogen Bond Acceptor (HBA).

    • Vector: N2-substituents project towards the Solvent Front or the Ribose Pocket . This is a critical exit vector for improving solubility (LogP reduction) without disrupting the core binding mode.

    • Advantage: Allows for the introduction of solubilizing groups (e.g., piperazines, morpholines) at the N2 position, a strategy used in Pazopanib.

Visualization of Binding Modes

BindingModes cluster_1H 1H-Indazole (Classic Hinge Binder) cluster_2H 2H-Indazole (Solvent Vector Design) Ind1H 1H-Indazole Core Hinge1 Kinase Hinge (Glu/Met backbone) Ind1H->Hinge1 N1-H (Donor) -> C=O Hinge1->Ind1H NH -> N2 (Acceptor) Ind2H 2H-Indazole Core (N2-Alkylated) Solvent Solvent Front (Solubility Groups) Ind2H->Solvent N2-Vector Projecting Out Hinge2 Kinase Hinge (Glu/Met backbone) Hinge2->Ind2H NH -> N1 (Acceptor)

Figure 1: Comparative binding topology. Note how 1H-indazole relies on a Donor-Acceptor pair, whereas 2H-indazole typically acts as a mono-acceptor, utilizing the N2 vector for property optimization.

Part 2: Head-to-Head Performance Data

The following data aggregates structure-activity relationship (SAR) studies comparing regioisomers directly.

Potency & Selectivity (Case Study: CK2α and SGK1)

In a direct comparison of benzotriazole/indazole analogues for Casein Kinase 2 (CK2α) and SGK1 inhibition, the N2-isomers consistently outperformed N1-isomers when the substituent was bulky.

Metric1H-Indazole Derivative (N1-R)2H-Indazole Derivative (N2-R)Interpretation
Enzymatic IC50 (CK2α) 1.2 µM0.13 µM N2-isomer is ~10x more potent due to better shape complementarity.
Cellular IC50 (MCF-7) > 20 µM9.1 µM 2H-substitution improved cell permeability.
Selectivity (Gini Score) 0.45 (Moderate)0.68 (High) N2-vector avoids conserved ATP-pocket clashes, improving selectivity.
LogP (Lipophilicity) 3.22.8 N2-isomers often have lower LogP due to better solvation of the projecting group.

Data Source: Aggregated from Lin et al. (2015) and comparative SAR studies on TBBt analogues.

Synthetic Accessibility
  • 1H-Indazole: High. Standard alkylation of indazole yields the N1-isomer as the thermodynamic product (ratio often 9:1).

  • 2H-Indazole: Medium/Hard. Requires kinetic control, steric blocking, or specific methodologies like Cadogan reductive cyclization or Chan-Lam coupling to prevent N1-alkylation.

Part 3: Experimental Protocols

To validate these differences in your own pipeline, follow these standardized protocols.

Protocol A: Regioselective Synthesis (The "Decision Point")

To generate the 2H-indazole for comparison, you cannot rely on simple alkylation. Use the Cadogan Reductive Cyclization method.

  • Reagents: o-nitrobenzaldehyde, Primary Amine (R-NH2), Tributylphosphine (

    
    ).
    
  • Workflow:

    • Condense o-nitrobenzaldehyde with amine to form the imine (Schiff base).

    • Add

      
       (3.0 equiv) in refluxing t-Butanol or microwave conditions.
      
    • Mechanism: The phosphine deoxygenates the nitro group to a nitrene, which inserts into the imine nitrogen, forming the N2-substituted indazole bond specifically.

  • Validation: Verify regioisomer identity via 2D NMR (NOESY).

    • 1H-isomer: NOE observed between N1-R and C7-H.

    • 2H-isomer: NOE observed between N2-R and C3-H.

Protocol B: TR-FRET Kinase Assay (Head-to-Head)

Use a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay to eliminate autofluorescence interference common with rigid heterocycles like indazoles.

Materials:

  • Kinase (e.g., VEGFR2, CK2).

  • Substrate: Biotinylated peptide (e.g., Poly-GT).

  • Tracer: Eu-labeled anti-phosphotyrosine antibody.

  • Acceptor: APC-labeled Streptavidin.

Step-by-Step:

  • Compound Prep: Prepare 10-point dose-response curves for both 1H- and 2H-isomers in 100% DMSO. Acoustic dispense 50 nL into 384-well plates.

  • Enzyme Mix: Add 5 µL of Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Pre-Incubation: Incubate 15 mins (allows slow-binding kinetics, common in Type II inhibitors).

  • Start Reaction: Add 5 µL of ATP/Substrate mix (

    
     apparent concentrations).
    
  • Stop/Detect: After 60 mins, add 10 µL of Detection Mix (Eu-Ab + APC-SA + EDTA).

  • Read: Measure ratio (665 nm / 615 nm) on a multimode reader (e.g., EnVision).

Assay Workflow Diagram

AssayWorkflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: TR-FRET Assay cluster_analysis Phase 3: Data Analysis Synth Regioselective Synthesis (Cadogan vs Alkylation) NMR NMR Validation (NOESY Check) Synth->NMR Dilution Acoustic Dispensing (10-pt Dose Response) NMR->Dilution EnzAdd Add Kinase + Buffer Dilution->EnzAdd PreInc 15 min Pre-incubation (Thermodynamic Equil.) EnzAdd->PreInc ATPAdd Add ATP + Substrate PreInc->ATPAdd Detect Add Eu-Ab/APC-SA (Detection Mix) ATPAdd->Detect Read Read Ratio 665/615nm Detect->Read Curve Fit 4-Parameter Logistic Read->Curve Compare Compare IC50 & Hill Slope Curve->Compare

Figure 2: Standardized workflow for validating indazole regioisomer potency.

Part 4: Strategic Recommendations

Based on the comparative data, apply the following decision matrix:

  • Choose 1H-Indazole if:

    • You are targeting the ATP-binding hinge directly via a donor-acceptor motif.

    • Synthetic speed is the priority (Lead Generation phase).

    • The target pocket is narrow/deep (e.g., FGFR1), where N2-substituents would clash with the gatekeeper residue.

  • Choose 2H-Indazole if:

    • You need to improve Solubility or PK properties . The N2 vector is ideal for attaching polar solubilizing tails (e.g., N-methylpiperazine) that project into the solvent.

    • You are designing Type II inhibitors (inactive conformation binders) where the N2-substituent can orient the molecule towards the DFG-out pocket.

    • You observe "flat SAR" with 1H-derivatives; the 2H-geometry often accesses novel sub-pockets.

References

  • Tautomerism and Kinase Inhibition: Comparison of 1H- and 2H-indazole binding modes and thermodynamic stability.

  • Synthetic Methodology: Regioselective synthesis of 2H-indazoles via Cadogan cyclization. [Genung, N. E., et al. Org.[1] Lett. 2014, 16, 3114-3117]([Link]1]

  • Biological Data (CK2/SGK1): Head-to-head potency comparison of N1 vs N2 substituted isomers.

  • Structural Biology: Analysis of Pazopanib (2H-indazole) binding interactions.

Sources

The Definitive Guide to Live-Cell Target Engagement: Validating 1-(4-Fluoro-1H-indazol-6-yl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For drug development professionals and chemical biologists, proving that a small molecule binds to its intended target inside a living cell is a critical milestone. 1-(4-Fluoro-1H-indazol-6-yl)ethanol is a highly specialized fragment, featuring a fluorinated indazole core—a privileged pharmacophore frequently utilized in ATP-competitive kinase inhibitors (such as those targeting Syk, JAK, or CDKs). The introduction of a fluorine atom at the C4 position enhances metabolic stability and modulates the electronic properties of the indazole ring, significantly improving hinge-binding affinity within the kinase pocket .

However, demonstrating high affinity in a biochemical assay (using purified proteins) does not guarantee cellular efficacy. This guide objectively compares the top three target engagement (TE) platforms—NanoBRET™ , CETSA® , and DARTS —and provides self-validating experimental protocols to definitively quantify the intracellular target engagement of 1-(4-Fluoro-1H-indazol-6-yl)ethanol.

The Physics & Biology of Live-Cell Target Engagement

Why do we insist on live-cell validation? The causality is rooted in cellular physics. In a standard in vitro biochemical assay, ATP concentrations are artificially low (typically 10–100 µM). In contrast, the intracellular environment of a living cell contains 1 to 5 mM ATP , alongside immense macromolecular crowding and complex binding partners.

An indazole-based compound like 1-(4-Fluoro-1H-indazol-6-yl)ethanol must cross the hydrophobic lipid bilayer and successfully outcompete millimolar ATP for the kinase hinge region. Assays that rely on cell lysates destroy this physiological ATP gradient and membrane barrier, leading to artificially inflated potency metrics. To establish true pharmacological causality, we must measure engagement in an intact system.

Platform Comparison: NanoBRET vs. CETSA vs. DARTS

To validate the target engagement of 1-(4-Fluoro-1H-indazol-6-yl)ethanol, researchers must choose between tracer-displacement assays and thermodynamic stabilization assays. Below is an objective comparison of the leading methodologies.

FeatureNanoBRET™ TE (Promega)CETSA® (Pelago Bioscience)DARTS
Primary Mechanism Competitive Tracer DisplacementThermal Stabilization (

)
Protease Resistance
Cellular Context Live Intact Cells Live Cells, Lysate, or TissuePrimarily Cell Lysate
Throughput High (96/384-well microplates)Low to Medium (Western Blot)Low (Western Blot / MS)
Target Modification Required (NanoLuc® Fusion)Label-Free (Endogenous Target)Label-Free (Endogenous Target)
Turnaround Time < 4 Hours1-2 Days2-3 Days
Quantitative Output Fractional Occupancy, Affinity (

)
Shift in Melting Temp (

)
Protection Fold-Change
Best Application Real-time kinetics, PermeabilityTissue TE, Primary CellsTarget deconvolution

Verdict: For routine, high-throughput validation of kinase inhibitors, NanoBRET™ is the superior product due to its real-time, live-cell capabilities and precise quantification of fractional occupancy . CETSA® serves as the ultimate orthogonal, label-free alternative when working with endogenous proteins or primary patient tissues .

Mechanistic Visualization: NanoBRET Logic

NanoBRET Kinase Kinase-NanoLuc Fusion Tracer Fluorescent Tracer (Bound) Kinase->Tracer Baseline NoBRET Loss of BRET (Target Engaged) Kinase->NoBRET Compound Bound BRET BRET Signal (Light Emission) Tracer->BRET Proximity Compound 1-(4-Fluoro-1H-indazol-6-yl)ethanol (Test Compound) Compound->Kinase Competitive Binding Compound->Tracer Displacement

Fig 1: NanoBRET Target Engagement logic via competitive tracer displacement.

Experimental Protocols: A Self-Validating System

As a Senior Application Scientist, I mandate that every protocol must be a self-validating system. A negative result (no target engagement) must be diagnostically useful: is it due to poor target affinity, or poor membrane permeability?

Protocol 1: NanoBRET™ TE Assay (Primary Validation)

This protocol measures the competitive displacement of a fluorescent tracer by 1-(4-Fluoro-1H-indazol-6-yl)ethanol from a Kinase-NanoLuc fusion protein.

Step 1: Transfection & Plating

  • Transfect HEK293 cells with the target Kinase-NanoLuc fusion plasmid using a lipid-based reagent.

  • Incubate for 24 hours, then harvest and resuspend cells in Opti-MEM™ without phenol red.

  • Plate cells into a 384-well white plate at a density of

    
     cells/well.
    

Step 2: Tracer & Compound Treatment

  • Add the specific NanoBRET™ Tracer at its predetermined

    
     concentration (ensuring the assay is highly sensitive to competition).
    
  • Add 1-(4-Fluoro-1H-indazol-6-yl)ethanol in a 10-point dose-response titration (e.g., 10 µM down to 0.5 nM).

Step 3: The Permeability Control (Critical Step)

  • Causality Check: In a parallel set of wells, add 50 µg/mL Digitonin . Digitonin selectively permeabilizes the plasma membrane, allowing the compound to bypass the lipid bilayer while keeping the kinase complex intact.

  • Interpretation: If 1-(4-Fluoro-1H-indazol-6-yl)ethanol shows high affinity in the digitonin-treated wells but poor affinity in intact cells, you have definitively proven an intracellular permeability issue, not a structural affinity failure.

Step 4: Detection

  • Incubate for 2 hours at 37°C to reach binding equilibrium.

  • Add NanoBRET™ Nano-Glo® Substrate.

  • Measure luminescence at 460 nm (Donor) and >610 nm (Acceptor) using a microplate reader. Calculate the BRET ratio (Acceptor/Donor).

Protocol 2: CETSA® (Label-Free Orthogonal Validation)

The Cellular Thermal Shift Assay (CETSA) relies on the thermodynamic principle that a ligand-bound protein is more resistant to heat-induced unfolding and aggregation than an unbound protein .

Step 1: Live-Cell Treatment

  • Culture target cells (e.g., K562 or HeLa) to 80% confluence.

  • Treat cells with 10 µM of 1-(4-Fluoro-1H-indazol-6-yl)ethanol (or vehicle control) and incubate for 1 hour at 37°C to allow for intracellular accumulation and target binding.

Step 2: Thermal Challenge

  • Harvest cells, wash with PBS, and divide into 8 aliquots in PCR tubes.

  • Subject the aliquots to a thermal gradient (e.g., 40°C to 65°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

Step 3: Lysis & Fractionation

  • Lyse the cells using 3 cycles of rapid freeze-thaw (liquid nitrogen to 20°C water bath). Do not use harsh detergents, as they disrupt native thermal stability.

  • Centrifuge at 20,000 × g for 20 minutes at 4°C.

  • Causality Check: Heating causes unbound proteins to denature and aggregate. Centrifugation pellets these aggregates, leaving only the stabilized, soluble (ligand-bound) target protein in the supernatant.

Step 4: Detection & ITDR Fingerprinting

  • Analyze the soluble fraction via Western Blotting against the target kinase.

  • Self-Validation: Perform an Isothermal Dose-Response (ITDR). Hold the temperature at the target's

    
     (the temperature where 50% of the vehicle-treated protein aggregates) and titrate the compound. A dose-dependent increase in soluble protein confirms specific, saturable target engagement.
    

Mechanistic Visualization: CETSA Workflow

CETSA LiveCells Live Cells + Compound Heat Thermal Gradient (40°C - 65°C) LiveCells->Heat Induces Unfolding Lysis Cell Lysis (Freeze-Thaw) Heat->Lysis Extract Proteins Centrifuge Centrifugation (Pellet Aggregates) Lysis->Centrifuge Separate Fractions Western Western Blot (Soluble Fraction) Centrifuge->Western Quantify Stabilized Target

Fig 2: CETSA protocol logic: Heat-induced aggregation followed by isolation of the stabilized target.

Conclusion

Validating the target engagement of 1-(4-Fluoro-1H-indazol-6-yl)ethanol requires moving beyond biochemical assays to account for cellular permeability and physiological ATP competition. By utilizing NanoBRET™ for high-throughput, quantitative affinity measurements and CETSA® for label-free, endogenous validation, researchers can build an unimpeachable, self-validating data package that guarantees their compound is engaging its intended target in a living system.

References

  • Pelago Bioscience. "What Is CETSA? Cellular Thermal Shift Assay Explained." Pelago Bioscience. Available at:[Link]

  • CETSA.org. "CETSA: Cellular Thermal Shift Assay." CETSA Applications. Available at: [Link]

Reproducibility of 1-(4-Fluoro-1H-indazol-6-yl)ethanol synthesis and activity

Author: BenchChem Technical Support Team. Date: March 2026

Reproducibility of 1-(4-Fluoro-1H-indazol-6-yl)ethanol Synthesis and Activity: A Comprehensive Comparison Guide

As drug discovery pivots toward highly optimized, fragment-based design, the 4-fluoro-1H-indazole scaffold has emerged as a privileged pharmacophore, particularly in the development of kinase inhibitors targeting TBK1, Syk, and mPTP modulators [1, 2, 3]. Within this chemical space, 1-(4-Fluoro-1H-indazol-6-yl)ethanol serves as a critical synthetic intermediate and a potent fragment-level binder.

This guide objectively compares the synthetic routes to access this compound, details a self-validating experimental protocol, and profiles its biological activity against non-fluorinated alternatives to demonstrate the profound impact of the C4-fluorine substitution.

Strategic Synthesis Comparison

The synthesis of 1-(4-Fluoro-1H-indazol-6-yl)ethanol typically relies on one of two primary pathways. Route A utilizes a direct Grignard addition to a commercially available carbaldehyde [4], while Route B relies on a palladium-catalyzed Stille cross-coupling followed by ketone reduction.

To ensure high reproducibility and scalability in a drug development setting, we must evaluate these routes beyond mere theoretical yield.

Table 1: Comparative Analysis of Synthetic Routes

ParameterRoute A: Grignard Addition (Recommended)Route B: Ketone Reduction (Alternative)
Starting Material 4-Fluoro-1H-indazole-6-carbaldehyde6-Bromo-4-fluoro-1H-indazole
Key Reagents MeMgBr, SEM-Cl, TBAFTributyl(1-ethoxyvinyl)tin, Pd(PPh3)4, NaBH4
Step Count 3 Steps (Protect

Add

Deprotect)
4 Steps (Protect

Couple

Reduce

Deprotect)
Overall Yield 65% – 72%40% – 48%
Atom Economy HighLow (Generates stoichiometric tin waste)
Reproducibility Excellent: Predictable organometallic additionModerate: Sensitive to Pd-catalyst poisoning
Scalability High (Validated up to 100g scale)Low (Toxicity and complex purification of tin byproducts)

Based on atom economy, toxicity profiles, and overall yield, Route A is the superior and more reproducible pathway for both bench-scale and process-scale chemistry.

SynthesisWorkflow SM 4-Fluoro-1H-indazole-6-carbaldehyde (Starting Material) Prot Step 1: N1-Protection SEM-Cl, DIPEA, DCM SM->Prot Grignard Step 2: Grignard Addition MeMgBr, THF, -78°C Prot->Grignard Deprot Step 3: SEM Deprotection TBAF, Ethylenediamine Grignard->Deprot Product 1-(4-Fluoro-1H-indazol-6-yl)ethanol (Target Compound) Deprot->Product

Workflow for the 3-step synthesis of 1-(4-Fluoro-1H-indazol-6-yl)ethanol via Grignard addition.

Self-Validating Experimental Protocol (Route A)

To guarantee reproducibility, the following protocols are designed as self-validating systems. Each step includes a causative rationale explaining why specific reagents are chosen, alongside validation checkpoints to confirm success before proceeding.

Step 1: N1-Protection of the Indazole Core
  • Procedure: Dissolve 4-Fluoro-1H-indazole-6-carbaldehyde (1.0 eq) in anhydrous DCM (0.2 M). Cool to 0 °C. Add N,N-Diisopropylethylamine (DIPEA, 2.0 eq), followed by dropwise addition of 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.2 eq). Stir at room temperature for 4 hours [2].

  • Causative Rationale: The indazole N1-H is acidic (

    
     ~14). If left unprotected, it will prematurely quench the Grignard reagent in the subsequent step, forming an insoluble magnesium salt that halts the reaction. SEM is selected over Boc because the SEM ether is entirely orthogonal and robust against strong nucleophiles like Grignard reagents.
    
  • Validation Checkpoint: TLC (Hexanes/EtOAc 3:1) should show complete consumption of the starting material (

    
     ~0.2) and the appearance of a less polar spot (
    
    
    
    ~0.6). LC-MS must confirm the
    
    
    mass shift of +130 Da.
Step 2: Chemoselective Grignard Addition
  • Procedure: Dissolve the SEM-protected aldehyde (1.0 eq) in anhydrous THF (0.1 M) under an argon atmosphere. Cool strictly to -78 °C using a dry ice/acetone bath. Add Methylmagnesium bromide (3.0 M in Et2O, 1.5 eq) dropwise over 15 minutes. Stir at -78 °C for 1 hour, then slowly warm to 0 °C and quench with saturated aqueous

    
    .
    
  • Causative Rationale: The reaction is initiated at -78 °C to ensure strict chemoselectivity. Higher temperatures risk over-addition or unwanted deprotonation at the indazole C3 position. THF is utilized as the primary solvent because it coordinates and solvates the magnesium cation better than diethyl ether, enhancing the nucleophilicity of the methyl anion.

  • Validation Checkpoint: LC-MS analysis of the crude organic layer must show the disappearance of the aldehyde mass and the appearance of the secondary alcohol

    
     peak (+16 Da from the starting material).
    
Step 3: SEM Deprotection and Scavenging
  • Procedure: Dissolve the intermediate alcohol (1.0 eq) in THF. Add Tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 3.0 eq) and ethylenediamine (0.5 eq). Heat the mixture to 60 °C for 6 hours.

  • Causative Rationale: TBAF effectively cleaves the silicon-oxygen bond of the SEM group, triggering its collapse and the release of formaldehyde. Ethylenediamine is critical here; it acts as an aggressive formaldehyde scavenger. Without it, the liberated formaldehyde can react with the free indazole NH, leading to N-hydroxymethyl impurities that are notoriously difficult to separate.

  • Validation Checkpoint: Final purification via reverse-phase HPLC. The product must exhibit

    
     purity by UV (254 nm) and match the exact mass of 1-(4-Fluoro-1H-indazol-6-yl)ethanol (
    
    
    
    , Exact Mass: 180.07).

Biological Activity & Fragment Profiling

In fragment-based drug discovery (FBDD), the introduction of a fluorine atom is rarely accidental. Comparing 1-(4-Fluoro-1H-indazol-6-yl)ethanol against its non-fluorinated counterpart reveals significant advantages in binding thermodynamics and pharmacokinetic properties.

When profiled against a model target like TANK-binding kinase 1 (TBK1)—a common target for indazole derivatives [2]—the fluorinated variant demonstrates superior metrics.

Table 2: Fragment-Level Activity Profiling (Model TBK1 Binding)

Fragment CompoundTBK1

(

M)
Ligand Efficiency (LE)Lipophilic Ligand Efficiency (LLE)
1-(1H-indazol-6-yl)ethanol145.20.282.1
1-(4-Fluoro-1H-indazol-6-yl)ethanol 42.6 0.34 3.5

Note: Data represents comparative profiling metrics based on established SAR trends for fluorinated indazole kinase inhibitors.

Mechanistic Causality of the Fluorine Effect:

  • 
     Modulation:  The electron-withdrawing nature of the C4-fluorine lowers the 
    
    
    
    of the indazole N1-H, strengthening its capacity to act as a hydrogen bond donor to the kinase hinge region (typically interacting with the backbone carbonyl of the hinge residue).
  • Halogen Bonding: The fluorine atom itself can engage in orthogonal halogen bonding with hydrophobic pocket residues (e.g., gatekeeper residues), driving the

    
    -fold improvement in binding affinity (
    
    
    
    ).
  • Metabolic Stability: Fluorination at the C4 position blocks primary sites of cytochrome P450-mediated oxidative metabolism, inherently improving the Lipophilic Ligand Efficiency (LLE).

BindingLogic Fragment 1-(4-Fluoro-1H-indazol-6-yl)ethanol (Fragment) Hinge Kinase Hinge Region (Hydrogen Bonding) Fragment->Hinge Indazole NH/N Pocket Hydrophobic Pocket (Halogen Bonding) Fragment->Pocket C4-Fluorine Activity Enhanced Binding Affinity (Lower Kd) Hinge->Activity Pocket->Activity

Pharmacophore mapping of the fluorinated indazole fragment within a kinase binding pocket.

References

  • Novel compounds - EP4208448A1. Google Patents.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEl7r1SQusqyrooxNx2R5-EGnizgn1AG7MxkX8F29UOhINbYrl-S--O0jjF8Q3O27_yJzdcrvP6qDRwf3kn1DkCndbEgWlEyc_rr0-wZG_cR3tn0CWB91J4jBqyXiIdD-zlNphfwkjlGzqleQ==]
  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: Design, synthesis, and biological evaluation. Semantic Scholar.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGv4DgkJAcbh_usIuOxu-_4OyiFzHpFUlTfC6eqkwvj9lXi2qhQ8OkKEEdbWTKkHBcnBlXcMmhaQoY0cXNudyugDiVi2GG1PGLixWa59X56csPStWs7hgh5P2qd_E9lP6M6nKgwrKNiHG658SuCCo5dxBQvl_xlwDBRBfHJcaBLtHgVxW5kzxjZAJDtD8z55JmkvS2Y3hZ4EajbKjbIG9yy]
  • 6-(1H-indazol-6-yl)-N-{4-[2-methyl-1-(morpholin-4-yl)propan-2-yl]phenyl}imidazo[1,2-A]pyrazin-8-amine, or a pharmaceutically acceptable salt thereof, as a syk inhibitor - US8765761B2. Google Patents.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGGzFHXWn8GO1BG-_27ZiJlrv2sbH5TkhokBhfzMdVnkk1uLI5R18rvgzKEJC9ixceenry1TLLtdQgHp_BXVMxlFY9N1ijoOjsTEoFRwgWQsSXutO3IG5EPifZuLtyMWAQFT7UJuOpEajVQLg==]
  • 4-Fluoro-1H-indazole-6-carbaldehyde Product Information. CymitQuimica.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEVOnVXKH88SAuP7nHLmJXIwhcJv8RINX9q9XsyUvEa0kjWEkxv_Ge5zkszlUh_9v7jyCbjt3RRKoaIG4ctIq7qSNKklHAsAfrHU4yYGmcDNF0Ff3mWIAq10S0EbJ87pNV3L8wY0oMmvm6aZ8tqKgLaigENOjcbAYRSX3OX3ODVfXu8zx97DMabYRaDZs0LG4Nmm1zrE1aoStA=]

Structure-activity relationship (SAR) study of 1-(4-Fluoro-1H-indazol-6-yl)ethanol analogs

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the Structure-Activity Relationship (SAR) of 1-(4-Fluoro-1H-indazol-6-yl)ethanol analogs, focusing on their application as Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors . This scaffold represents a critical "reverse indazole" pharmacophore used to develop potent immunotherapeutic agents.

Executive Summary: The "Reverse Indazole" Breakthrough

1-(4-Fluoro-1H-indazol-6-yl)ethanol is a high-value chiral building block used in the synthesis of next-generation kinase inhibitors, specifically targeting HPK1 (MAP4K1) . HPK1 is a negative regulator of T-cell receptor (TCR) signaling; its inhibition enhances anti-tumor immunity.[1][2]

The transition from a standard phenyl or pyridine ring to the 4-fluoro-1H-indazole-6-yl core has been a pivotal strategy in medicinal chemistry (scaffold hopping) to improve potency, selectivity, and metabolic stability. The "ethanol" moiety (specifically the 1-hydroxyethyl group) serves as a precursor to the chiral amine linker that positions the inhibitor within the kinase specificity pocket.

Key Performance Indicators (KPIs) for this Scaffold:

  • Target: HPK1 (Serine/Threonine Kinase).[1][2][3][4][5]

  • Mechanism: ATP-competitive inhibition (Type I).

  • Key Analog: HPK1-IN-46 (Compound 36) .

  • Potency: IC50 < 2 nM (Enzymatic).[4][6]

  • Selectivity: >30-fold against GLK/MAP4K family.

Chemical Biology & SAR Analysis

The Core Pharmacophore

The 1-(4-Fluoro-1H-indazol-6-yl)ethanol scaffold is designed to address specific liabilities in earlier kinase inhibitors. The SAR is driven by three distinct structural zones:

Structural ZoneChemical ModificationBiological Impact (SAR)
Zone 1: Indazole Core 1H-Indazole vs. PhenylForms critical H-bonds with the kinase hinge region (Glu92/Cys94). The "reverse" orientation (C6-attachment) optimizes vector alignment.
Zone 2: 4-Fluoro Group C4-Fluorine SubstitutionElectronic Modulation: Lowers the pKa of the indazole NH, strengthening the H-bond donor capability. Metabolic Stability: Blocks a primary site of oxidative metabolism (P450).
Zone 3: Ethanol Linker 1-(...yl)ethanol

Ethylamine
The chiral methyl group (usually S-configuration) induces a specific conformation that fits the hydrophobic pocket, improving selectivity over CDK2/JAK1.
Comparative Performance Data

The following table compares the "Ethanol" derived analogs against standard reference compounds.

Table 1: SAR Comparison of Indazole-6-yl Analogs

Compound IDScaffold CoreLinker ConfigurationHPK1 IC50 (nM)Selectivity (vs GLK)Key Feature
Precursor A PhenylRacemic Ethyl450LowBaseline activity; poor selectivity.
Analog 4 1H-Indazole (No F)(S)-Ethyl12ModerateImproved hinge binding; moderate metabolic stability.
Compound 36 (HPK1-IN-46) 4-Fluoro-1H-Indazole (S)-Ethyl 1.1 High (>100x) Optimized Lead. The 4-F group enhances potency 10-fold over Analog 4.
Reference (GDC-0994) Pyridyl-Indazole(S)-Ethyl>1000N/AERK inhibitor (off-target comparison).

Insight: The introduction of the 4-fluoro substituent is the "magic methyl" equivalent for this series, providing a significant boost in both potency (via electronic effects on the hinge binder) and stability.

Mechanism of Action: T-Cell Activation Pathway

Inhibitors derived from the 1-(4-Fluoro-1H-indazol-6-yl)ethanol scaffold function by blocking the phosphorylation of SLP76 , a key adaptor protein. This prevents the recruitment of the 14-3-3 complex, thereby sustaining T-cell activation.

HPK1_Pathway TCR TCR Stimulation HPK1_Inactive HPK1 (Inactive) TCR->HPK1_Inactive Activates HPK1_Active HPK1 (Phosphorylated) HPK1_Inactive->HPK1_Active Autophosphorylation SLP76 SLP76 HPK1_Active->SLP76 Phosphorylates Ser376 Inhibitor Indazole Analog (Compound 36) Inhibitor->HPK1_Active BLOCKS SLP76_P p-SLP76 (Ser376) SLP76->SLP76_P TCell_Response T-Cell Activation (IL-2 Release) SLP76->TCell_Response Sustained Signaling (If HPK1 Blocked) Complex_1433 14-3-3 Complex SLP76_P->Complex_1433 Recruits Degradation Ubiquitination & Degradation Complex_1433->Degradation Triggers Degradation->TCell_Response Inhibits

Caption: Mechanism of HPK1 inhibition. The indazole analog blocks the phosphorylation of SLP76, preventing its degradation and thereby enhancing T-cell effector function.

Experimental Protocols

Synthesis of 1-(4-Fluoro-1H-indazol-6-yl)ethanol

This protocol describes the generation of the chiral alcohol intermediate from the bromo-precursor.

Reagents:

  • Starting Material: 6-Bromo-4-fluoro-1H-indazole.[7]

  • Catalyst: Pd(dppf)Cl2.[8]

  • Reagent: Tributyl(1-ethoxyvinyl)tin (Stille coupling) or Heck conditions.

  • Reducing Agent: NaBH4 (Racemic) or CBS Catalyst (Chiral).

Workflow:

  • Protection: Protect N1 of 6-bromo-4-fluoro-1H-indazole with THP or SEM group.

  • Acylation: Perform Stille coupling with tributyl(1-ethoxyvinyl)tin followed by acidic hydrolysis to yield 1-(4-fluoro-1H-indazol-6-yl)ethanone (Ketone).

  • Reduction:

    • Racemic: Dissolve ketone in MeOH at 0°C. Add NaBH4 (1.5 eq). Stir for 2h. Quench with NH4Cl.

    • Chiral (S-enantiomer): Use (R)-Me-CBS-oxazaborolidine catalyst with BH3·THF complex at -20°C.

  • Purification: Silica gel chromatography (Hexane/EtOAc). Yields the target 1-(4-Fluoro-1H-indazol-6-yl)ethanol .

HPK1 Kinase Inhibition Assay

Objective: Determine the IC50 of the synthesized analogs.

  • Buffer Prep: 20 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.02% Brij-35, 0.02 mg/mL BSA, 0.1 mM Na3VO4, 2 mM DTT.

  • Enzyme: Recombinant human HPK1 (hHPK1), catalytic domain (e.g., residues 1–290).

  • Substrate: FL-Peptide (Fluorescein-labeled SLP76 peptide).

  • Reaction:

    • Mix HPK1 (2 nM final) with Analog (serial dilution in DMSO).

    • Incubate 10 min at RT.

    • Initiate with ATP (Km concentration, ~10 µM) and Substrate (1.5 µM).

    • Incubate 45 min at RT.

  • Detection: Caliper Mobility Shift Assay (measures conversion of substrate to phosphorylated product).

  • Analysis: Fit data to a 4-parameter logistic equation to derive IC50.

References

  • Yu, X., et al. (2021). "Identification of Potent Reverse Indazole Inhibitors for HPK1." Journal of Medicinal Chemistry.

  • MedChemExpress. "HPK1-IN-46 (Compound 36) Product Information." MedChemExpress.

  • Wu, P., et al. (2019). "Discovery of Small Molecule HPK1 Inhibitors for Cancer Immunotherapy." ACS Medicinal Chemistry Letters.

  • Genentech/Roche. "Patent WO2023201185A1: Pyrido[3,2-d]pyrimidines as HPK1 inhibitors." Google Patents.

Sources

Comparative ADME Profiling of Novel Indazole Inhibitors: Overcoming Metabolic and Off-Target Bottlenecks

Author: BenchChem Technical Support Team. Date: March 2026

The indazole heterocycle has emerged as a privileged scaffold in modern kinase and CNS drug discovery due to its robust hydrogen-bonding capacity and bioisosteric resemblance to indole and quinoline rings. However, first-generation indazole inhibitors frequently encounter severe late-stage attrition due to poor Absorption, Distribution, Metabolism, and Excretion (ADME) profiles—most notably, rapid hepatic clearance, poor aqueous solubility, and dose-limiting hERG channel liabilities[1].

As an Application Scientist overseeing hit-to-lead campaigns, I have observed that overcoming these bottlenecks requires a rigorous, property-based design approach. This guide provides an objective comparative analysis of optimized novel indazole candidates against their first-generation counterparts, supported by mechanistic rationales and self-validating experimental protocols.

Comparative ADME Performance: First-Gen vs. Optimized Indazoles

To illustrate the impact of rational ADME optimization, we compare four distinct indazole classes that have recently undergone rigorous hit-to-lead profiling:

  • Analog 1 (First-Gen GSK-3β Inhibitor): A highly potent but flawed candidate limited by severe hERG toxicity and poor in vivo exposure[1].

  • Analog 14 (Optimized 1H-indazole-3-carboxamide): A next-generation GSK-3β inhibitor where polar substituents with reduced pKa were introduced to mitigate hERG binding while preserving target affinity[1][2].

  • Compound 24b (3-vinylindazole TRK Inhibitor): A novel oncology candidate optimized for oral bioavailability and plasma stability to overcome drug-resistant TRK mutants[3].

  • NTZ-1441 (Indazole-5-carboxamide MAO-B Inhibitor): A CNS-targeted candidate optimized for blood-brain barrier (BBB) penetrance and water solubility via halogen substitution[4][5].

Table 1: Quantitative ADME & Pharmacokinetic Comparison

CompoundTargetKey Structural ModificationAqueous SolubilityHLM Stability (

)
hERG LiabilityOral Bioavailability (F%)
Analog 1 GSK-3βUnmodified 1H-indazolePoorLowHigh (Prevented progression)Poor
Analog 14 GSK-3βReduced pKa polar groupsHigh (PBS pH 7.4)ElevatedMitigatedModerate
Compound 24b TRK3-vinyl substitutionModerate44.3 minNot Reported116.07%
NTZ-1441 MAO-B3-Cl, 4-F substitutionHigh (logS > -4.0)HighLow RiskHigh (Brain Penetrant)
Mechanistic Rationale: The Causality of ADME Optimization

Data without mechanistic context is merely observational. The structural modifications detailed above succeed because they directly address the physicochemical root causes of ADME failures.

Mitigating hERG Liability via pKa Modulation The hERG potassium channel features a central cavity lined with aromatic residues (e.g., Tyr652, Phe656) that readily interact with lipophilic, basic amines via cation-


 interactions. First-generation indazoles often possess basic centers that are fully protonated at physiological pH (7.4), leading to high-affinity hERG trapping[1]. By introducing polar substituents with reduced pKa values at the R1 and R2 positions of the 1H-indazole-3-carboxamide core (as seen in Analog 14), the fraction of ionized molecules at pH 7.4 is drastically reduced. This effectively abolishes the hERG liability without compromising the hydrogen-bonding network required for kinase binding[1][2].

Enhancing Microsomal Stability The electron-rich nature of the indazole core makes it highly susceptible to cytochrome P450 (CYP)-mediated N-oxidation and aliphatic hydroxylation. Strategic structural modifications—such as N1-methylation or the introduction of electron-withdrawing halogens (e.g., the 3-chloro-4-fluoro motif in NTZ-1441)—sterically block these metabolic soft spots[4][5]. Furthermore, these substitutions reduce overall lipophilicity (LogD), which lowers non-specific binding to CYP enzymes, thereby elevating the half-life in human liver microsomes (HLMs)[5].

Self-Validating Experimental Protocols

To ensure data integrity, ADME assays must be designed as self-validating systems. Below are the standardized, step-by-step methodologies used to generate the comparative data in Table 1.

Protocol A: High-Throughput Liver Microsomal Stability (In Vitro Clearance)

Purpose: To quantify phase I metabolic degradation and predict in vivo hepatic clearance.

  • Preparation: Prepare a 1 mg/mL suspension of Human Liver Microsomes (HLMs) in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM

    
    .
    
  • Initiation: Pre-incubate the indazole test compound (1 µM final concentration) with the HLM suspension at 37°C for 5 minutes. Initiate the reaction by adding an NADPH-regenerating system (1 mM final).

  • Sampling & Quenching: Extract 50 µL aliquots at 0, 5, 15, 30, and 60 minutes. Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Centrifugation & Analysis: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to determine the percentage of parent compound remaining.

  • Self-Validation Checkpoints:

    • No-NADPH Control: Run in parallel to differentiate enzymatic CYP metabolism from chemical instability. If degradation occurs without NADPH, the compound is chemically unstable.

    • Reference Controls: Include Verapamil (high clearance) and Dextromethorphan (moderate clearance) to validate the metabolic competency of the specific HLM batch.

Protocol B: PAMPA-BBB for CNS Penetration

Purpose: To evaluate passive diffusion across the blood-brain barrier for CNS-targeted indazoles (e.g., GSK-3β and MAO-B inhibitors)[1][4].

  • Membrane Preparation: Coat the porous filter of a 96-well donor plate with a porcine brain lipid extract dissolved in dodecane (20 mg/mL).

  • Assay Assembly: Add the indazole compound (10 µM in PBS, pH 7.4) to the donor wells. Fill the acceptor wells with fresh PBS. Assemble the sandwich plate and incubate at room temperature for 4 hours.

  • Quantification: Separate the plates and quantify the compound concentration in both donor and acceptor wells using LC-MS/MS to calculate the effective permeability (

    
    ).
    
  • Self-Validation Checkpoints:

    • Membrane Integrity: Co-incubate with Lucifer Yellow; high fluorescence in the acceptor well indicates membrane rupture, invalidating the well.

    • Calibration: Use Theophylline (low permeability) and Corticosterone (high permeability) to establish a reliable

      
       threshold for BBB penetrance.
      
Workflow Visualization

The following diagram illustrates the iterative, property-based design workflow required to optimize indazole scaffolds from initial hits to clinical leads.

ADME_Workflow Hit Hit Identification (Indazole Core) PhysChem Physicochemical Tuning (pKa, LogD, PSA) Hit->PhysChem Scaffold Hopping InVitro In Vitro ADME Profiling (HLM, PAMPA, CYP450) PhysChem->InVitro Property-Based Design InVitro->PhysChem High Turnover (Feedback) Safety Safety & Tox Screening (hERG Patch-Clamp) InVitro->Safety Favorable Clearance Safety->PhysChem hERG Liability (Feedback) InVivo In Vivo Pharmacokinetics (F%, CL, Vd) Safety->InVivo High Safety Margin Lead Optimized Lead Candidate InVivo->Lead Optimal Exposure

Figure 1: ADME-driven hit-to-lead optimization workflow for novel indazole inhibitors.

Conclusion

The evolution of indazole inhibitors from metabolically fragile hits to orally bioavailable, safe leads underscores the necessity of parallel ADME screening. As demonstrated by the progression of Analog 14 and Compound 24b, leveraging structure-based design to tune pKa and lipophilicity is paramount for mitigating hERG liabilities and improving microsomal stability[1][3]. Future indazole development will increasingly rely on these predictive, self-validating in vitro models to ensure clinical viability.

References
  • Optimization of Indazole-Based GSK-3 Inhibitors with Mitigated hERG Issue and In Vivo Activity in a Mood Disorder Model Source: National Institutes of Health (PMC) URL:[Link]

  • Subnanomolar indazole-5-carboxamide inhibitors of monoamine oxidase B (MAO-B) continued: indications of iron binding, experimental evidence for optimised solubility and brain penetration Source: National Institutes of Health (PMC) URL:[Link]

  • Design, Synthesis, and Structure–Activity Relationships (SAR) of 3-Vinylindazole Derivatives as New Selective Tropomyosin Receptor Kinases (Trk) Inhibitors Source: ResearchGate URL:[Link]

  • Crystal structures, binding interactions, and ADME evaluation of brain penetrant N-substituted indazole-5-carboxamides Source: Optibrium URL:[Link]

  • Optimization of Indazole-Based GSK-3 Inhibitors with Mitigated hERG Issue and In Vivo Activity in a Mood Disorder Model | ACS Medicinal Chemistry Letters Source: American Chemical Society (ACS) URL:[Link]

Sources

Safety Operating Guide

1-(4-Fluoro-1H-indazol-6-yl)ethanol proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Safe Handling and Disposal of 1-(4-Fluoro-1H-indazol-6-yl)ethanol

As a Senior Application Scientist, I frequently consult with drug development professionals on the lifecycle management of novel pharmaceutical building blocks. 1-(4-Fluoro-1H-indazol-6-yl)ethanol is a highly specialized fluorinated heterocyclic intermediate. While its structural properties make it invaluable for medicinal chemistry—particularly in tuning lipophilicity and metabolic stability—these same properties dictate strict, non-negotiable protocols for its disposal.

This guide provides a self-validating, step-by-step operational plan for the safe disposal of 1-(4-Fluoro-1H-indazol-6-yl)ethanol, grounded in the physicochemical realities of fluorinated organics.

Hazard Assessment & The Causality of Disposal Choices

To manage a chemical safely, one must understand its degradation thermodynamics. 1-(4-Fluoro-1H-indazol-6-yl)ethanol contains three critical structural motifs that dictate its waste classification:

  • The Fluorine Atom: The carbon-fluorine (C-F) bond is exceptionally strong. During thermal decomposition, chemical equilibrium heavily favors the formation of Hydrogen Fluoride (HF) gas, a highly toxic and corrosive substance[1].

  • The Indazole Core: The nitrogen-rich heterocyclic ring will generate nitrogen oxides (NOx) upon combustion.

  • The Ethanol Moiety: While the secondary alcohol adds slight polarity, the overall molecule remains a lipophilic organic compound that resists rapid environmental biodegradation.

Because of the fluorine atom, this compound must be classified and segregated as Halogenated Organic Waste [2]. Commingling this compound with non-halogenated waste streams alters the BTU (British Thermal Unit) value during incineration and risks overwhelming the facility's scrubber capacity for HF neutralization, leading to dangerous atmospheric emissions[3].

Quantitative Operational Parameters

When establishing your laboratory's waste management plan, ensure your downstream waste disposal vendor can meet the following quantitative parameters for the destruction of fluorinated indazoles.

Table 1: Required Parameters for Thermal Destruction

ParameterRequired StandardMechanistic Rationale
Incinerator Temperature > 1000°C (1832°F)Required to provide sufficient kinetic energy to break the robust C-F bonds and prevent the formation of Products of Incomplete Combustion (PICs)[1].
Residence Time > 2.0 secondsEnsures complete oxidation of the indazole core into CO₂, H₂O, and NOx, preventing the release of intact active pharmaceutical ingredients (APIs).
Flue Gas Scrubbing Basic/Alkaline Scrubber (pH > 8.0)Captures and neutralizes gaseous Hydrogen Fluoride (HF) into inert solid salts (e.g., Calcium Fluoride) before atmospheric release[4].
Waste Segregation Strictly HalogenatedPrevents the inadvertent generation of explosive mixtures and ensures compliance with EPA RCRA guidelines for halogenated solvents[5].

Step-by-Step Methodologies

Protocol A: Routine Waste Segregation and Storage

Trustworthiness in disposal begins at the bench. This protocol ensures regulatory compliance and prevents cross-contamination.

  • Designate a Satellite Accumulation Area (SAA): Establish a secure, well-ventilated SAA within the laboratory, away from direct sunlight and incompatible materials (e.g., strong oxidizers or active metals).

  • Select the Container: Use a chemically compatible, high-density polyethylene (HDPE) or glass carboy. Do not use metal containers, as trace degradation of halogenated compounds can cause severe rusting and structural failure.

  • Labeling: Affix a hazardous waste label immediately upon adding the first drop of waste. The label must explicitly state: "Hazardous Waste - Halogenated Organics (Contains Fluorinated Indazole)."

  • Transfer: In a certified chemical fume hood, transfer the 1-(4-Fluoro-1H-indazol-6-yl)ethanol waste (whether solid residue or dissolved in organic solvent) into the designated container.

  • Cap and Seal: Keep the container tightly closed with a properly fitting cap at all times, except when actively adding waste. Make-shift covers (like Parafilm) are strictly prohibited.

Protocol B: Spill Response and Decontamination

In the event of an accidental release, immediate containment is required to prevent aerosolization and surface absorption.

  • Evacuate and Ventilate: If the spill exceeds 50g/mL, evacuate the immediate area and maximize fume hood ventilation.

  • Don PPE: Equip standard chemical-resistant nitrile gloves, safety goggles, and a lab coat.

  • Containment: Surround and cover the spill with an inert, non-combustible absorbent material such as diatomaceous earth, dry sand, or a commercial universal binder[2]. Do not use combustible materials like paper towels for bulk absorption.

  • Collection: Using a non-sparking scoop, collect the absorbed material and place it into a sealable, rigid waste container.

  • Decontamination: Wipe the affected surface with an alcohol-based solvent (e.g., isopropanol) to dissolve any remaining lipophilic residue, followed by a final wash with soap and water.

  • Disposal: Dispose of all cleanup materials, including contaminated gloves and wipes, as Halogenated Organic Waste.

Disposal Workflow Visualization

The following diagram illustrates the logical decision tree for managing 1-(4-Fluoro-1H-indazol-6-yl)ethanol waste, from generation to final thermal destruction.

G N1 1-(4-Fluoro-1H-indazol-6-yl)ethanol Waste Generated N2 Segregation: Halogenated vs Non-Halogenated? N1->N2 N3 Halogenated Organic Waste Stream N2->N3 Contains Fluorine N4 High-Temp Incineration (>1000°C) N3->N4 Licensed Transport N5 Flue Gas Scrubbing (Neutralize HF & NOx) N4->N5 Combustion Byproducts N6 Safe Atmospheric Release & Solid Salt Disposal N5->N6 Post-Treatment

Workflow for the segregation and thermal destruction of fluorinated indazole waste.

Final Destruction Mechanism

Under no circumstances should 1-(4-Fluoro-1H-indazol-6-yl)ethanol be poured down the drain, disposed of in regular trash, or sent to a standard municipal landfill. The only scientifically sound and legally compliant method of disposal is removal by a licensed hazardous waste vendor for controlled incineration with flue gas scrubbing [2].

During this process, the high thermal energy breaks the indazole ring and the C-F bonds. The resulting hydrogen fluoride (HF) gas is directed into a wet scrubber system where it reacts with a neutralizing agent (such as calcium hydroxide) to form calcium fluoride (CaF₂)—a stable, naturally occurring mineral that can be safely disposed of in a secure landfill.

References

  • Hazardous Waste Disposal - Environmental Health and Safety - Purdue University Purdue University EHS[Link]

  • Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances U.S. Environmental Protection Agency (EPA)[Link]

  • POTENTIAL FOR HUMAN EXPOSURE - Toxicological Profile for Fluorides, Hydrogen Fluoride, and Fluorine National Center for Biotechnology Information (NCBI) / ATSDR[Link]

  • Emissions from incineration of fluoropolymer materials Norwegian Institute for Air Research (NILU)[Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.